Product packaging for 4-Ethoxycinnamic Acid(Cat. No.:CAS No. 151539-70-7)

4-Ethoxycinnamic Acid

Cat. No.: B3379082
CAS No.: 151539-70-7
M. Wt: 192.21 g/mol
InChI Key: DZLOUWYGNATKKZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethoxycinnamic Acid is a chemical compound of interest in various biochemical and pharmacological research applications. As an ethoxy derivative of cinnamic acid, it is part of a broader class of phenylpropanoids, which are known for their diverse biological activities. While specific studies on this compound are limited, research on its structural analog, 4-Methoxycinnamic Acid (p-MCA), provides insight into its potential research value. Cinnamic acid derivatives are commonly investigated for their anti-inflammatory, anticancer, and antioxidant properties. For instance, p-MCA has been studied in model systems for its ability to modulate pathways like NF-κB, reducing the expression of inflammatory markers such as COX-2 and iNOS, and influencing apoptotic proteins . These compounds are also explored in nutraceutical research for their potential role in chronic disease prevention . This compound is intended for research use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct their own assays to determine the compound's specific activity, mechanism of action, and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B3379082 4-Ethoxycinnamic Acid CAS No. 151539-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOUWYGNATKKZ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2373-79-7
Record name 4-Ethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxycinnamic Acid: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: As a Senior Application Scientist, it is imperative to begin this guide with a note on the current state of available research. While the structurally similar 4-methoxycinnamic acid is extensively documented, detailed experimental data and in-depth literature on 4-ethoxycinnamic acid are notably scarce. This guide has been compiled based on the limited available information and draws upon established principles of organic chemistry and reasoned comparisons with its methoxy analog to provide a foundational understanding for researchers, scientists, and drug development professionals. All comparative data is explicitly noted to ensure scientific integrity.

Introduction and Overview

This compound is an organic compound belonging to the cinnamic acid family. These compounds are characterized by a phenyl group attached to an acrylic acid moiety. The "4-ethoxy" designation specifies an ethoxy group (-OCH₂CH₃) substituted at the para-position of the phenyl ring. Cinnamic acid derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.

While specific applications for this compound are not widely reported, its structural similarity to other alkoxycinnamic acids, such as 4-methoxycinnamic acid, suggests potential applications in areas like:

  • UV Filtering: Alkoxycinnamic acid esters are known for their ability to absorb UV radiation, making them common ingredients in sunscreens and other cosmetic formulations.

  • Pharmaceutical Intermediates: The carboxylic acid and alkene functionalities provide reactive sites for further chemical modifications, positioning it as a potential building block for more complex active pharmaceutical ingredients (APIs).

  • Antioxidant and Anti-inflammatory Research: Phenolic compounds, including derivatives of cinnamic acid, are often investigated for their potential antioxidant and anti-inflammatory properties.

This guide will provide a detailed overview of the known chemical properties, structure, and synthesis of this compound, while also highlighting areas where further research is needed.

Chemical Structure and Properties

The fundamental structure of this compound is a testament to its potential for diverse chemical interactions. The molecule can be conceptually divided into three key functional regions: the ethoxy-substituted phenyl ring, the acrylic acid moiety, and the conjugated system that links them.

Molecular Structure

The IUPAC name for this compound is (2E)-3-(4-ethoxyphenyl)prop-2-enoic acid. The (E)-isomer (trans) is generally the more stable and common form due to reduced steric hindrance compared to the (Z)-isomer (cis).

Diagram: Chemical Structure of this compound

Caption: Chemical structure of (2E)-3-(4-ethoxyphenyl)prop-2-enoic acid.

Physicochemical Properties
PropertyThis compound (Estimated/Predicted)4-Methoxycinnamic Acid (Experimental)Reference/Note
Molecular Formula C₁₁H₁₂O₃C₁₀H₁₀O₃
Molecular Weight 192.21 g/mol 178.18 g/mol [1][2]
Appearance Likely a white to off-white crystalline solidWhite to off-white crystalline solidBased on the appearance of similar cinnamic acid derivatives.[3]
Melting Point Predicted to be slightly lower than 4-methoxycinnamic acid due to the larger, more flexible ethoxy group.170-173 °CThe larger ethoxy group may disrupt crystal lattice packing, leading to a lower melting point.[2]
Boiling Point Higher than 4-methoxycinnamic acid~317 °C (decomposes)Increased molecular weight generally leads to a higher boiling point.
Solubility Expected to have low solubility in water, soluble in organic solvents like ethanol, methanol, and DMSO.Low solubility in water, soluble in methanol and DMSO.The longer alkyl chain of the ethoxy group may slightly decrease water solubility and increase solubility in nonpolar organic solvents compared to the methoxy analog.[4][5]
pKa Predicted to be around 4.5~4.54The electronic effect of the 4-alkoxy group on the acidity of the carboxylic acid is expected to be very similar for both methoxy and ethoxy substituents.
Spectral Data

No publicly available, verified spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound could be located. However, a predictive analysis based on its structure allows for the estimation of key spectral features.

  • ¹H NMR: Expected signals would include:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.

    • Two doublets in the aromatic region for the para-substituted phenyl ring protons.

    • Two doublets in the vinylic region with a large coupling constant (~16 Hz) characteristic of a trans-alkene.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Key signals would include:

    • Two distinct carbons for the ethoxy group.

    • Four signals for the aromatic carbons (due to symmetry).

    • Two signals for the alkene carbons.

    • A signal for the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Characteristic absorption bands would be expected for:

    • O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹).

    • C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹).

    • C=C stretching of the alkene and aromatic ring (~1600-1650 cm⁻¹).

    • C-O stretching of the ether linkage (~1250 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 192. Common fragmentation patterns would likely involve the loss of the ethoxy group, the carboxylic acid group, and cleavage of the acrylic side chain.

Synthesis and Reactivity

The synthesis of this compound typically follows established methods for the preparation of cinnamic acids, most notably the Knoevenagel condensation.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid. For the synthesis of this compound, the precursors are 4-ethoxybenzaldehyde and malonic acid. The reaction is typically base-catalyzed. A study on the "Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid" suggests that this reaction is a viable synthetic route.

Diagram: Synthesis Workflow for this compound

Synthesis_Workflow Reactants Reactants: 4-Ethoxybenzaldehyde Malonic Acid Reaction Knoevenagel Condensation Reactants->Reaction Catalyst Catalyst System: Pyridine (Solvent/Base) β-Alanine (Co-catalyst) Catalyst->Reaction Workup Acidification & Precipitation: Aqueous HCl Reaction->Workup Reaction Mixture Purification Purification: Recrystallization (e.g., from Ethanol) Workup->Purification Crude Product Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Knoevenagel condensation.

Experimental Protocol (Generalized)

The following is a generalized protocol based on the synthesis of similar cinnamic acids. Note: This protocol should be optimized for the specific synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-ethoxybenzaldehyde (1.0 eq), malonic acid (~2.5 eq), and a catalytic amount of β-alanine (~0.1 eq).

  • Solvent Addition: Add pyridine as the solvent and base.

  • Heating: Heat the reaction mixture to reflux for a period of 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture. This protonates the carboxylate and causes the product to precipitate out of the solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the solid product thoroughly.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Applications in Research and Development

While specific, large-scale applications of this compound are not well-documented, its structure provides a strong basis for its use in several research and development areas.

Precursor for UV-Absorbing Esters

The primary utility of related alkoxycinnamic acids is in the synthesis of their esters, which are widely used as UV filters. For example, 2-ethylhexyl 4-methoxycinnamate is a common ingredient in sunscreens. It is highly probable that esters of this compound would exhibit similar UV-absorbing properties, making this a key area for potential application and research. The synthesis would involve a standard esterification reaction, such as a Fischer esterification with the desired alcohol under acidic conditions.

Building Block in Medicinal Chemistry

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, including:

  • Amidation: Reaction with amines to form amides, a common linkage in many pharmaceutical compounds.

  • Reduction: Reduction of the carboxylic acid to an alcohol.

  • Halogenation: Conversion of the carboxylic acid to an acyl halide, a more reactive intermediate for further synthesis.

These reactions allow for the incorporation of the 4-ethoxyphenylpropenoyl scaffold into larger, more complex molecules with potential biological activity.

Safety and Handling

General Safety Precautions (based on 4-methoxycinnamic acid):

  • Hazard Classification: Likely to be classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[3][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

Conclusion and Future Outlook

This compound represents a potentially valuable but currently under-researched chemical entity. Its structural analogy to well-characterized cinnamic acid derivatives suggests a high potential for applications in cosmetics, pharmaceuticals, and materials science. The clear scarcity of comprehensive data on its physicochemical properties, spectral characteristics, and biological activity highlights a significant opportunity for further academic and industrial research.

Future investigations should focus on:

  • The development and optimization of scalable, green synthesis routes.

  • A thorough characterization of its physical and spectral properties.

  • Evaluation of the UV-absorbing properties of its various esters.

  • Screening for biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and pave the way for its application in novel technologies and therapeutics.

References

4-Ethoxycinnamic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Cinnamic Acid Derivatives in Research

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science. Their versatile chemical structure, characterized by a phenyl group attached to an acrylic acid moiety, allows for a wide range of substitutions on the aromatic ring, leading to a diverse array of physicochemical and biological properties. While extensive research has been conducted on analogs such as 4-methoxycinnamic acid, the subject of this guide, 4-ethoxycinnamic acid, represents a more novel area of exploration.

This technical guide aims to provide a comprehensive overview of this compound, focusing on its fundamental chemical properties, synthesis, and potential applications for researchers and professionals in drug development. By presenting a detailed analysis of this specific derivative, we intend to equip scientists with the foundational knowledge required to explore its potential in their respective fields of study.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties dictate its solubility, stability, and interaction with biological systems.

Key Physicochemical Data:

PropertyValueSource
CAS Number 24393-56-6
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 195-198 °C
Solubility Soluble in methanol, ethanol, and other organic solvents.

The replacement of the methoxy group with an ethoxy group in the para position of the phenyl ring subtly alters the molecule's lipophilicity and steric hindrance, which can have significant implications for its biological activity and formulation characteristics.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and effective method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials:

  • 4-Ethoxybenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and base)

  • Piperidine (as catalyst)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxybenzaldehyde and malonic acid in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add hydrochloric acid to acidify the mixture, which will precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Causality in Experimental Choices:

  • Pyridine: Serves as both a solvent to dissolve the reactants and a base to facilitate the deprotonation of malonic acid.

  • Piperidine: A stronger base than pyridine, it acts as a more effective catalyst to initiate the condensation reaction.

  • Acidification: The addition of hydrochloric acid protonates the carboxylate intermediate, leading to the precipitation of the final carboxylic acid product.

  • Recrystallization: This purification technique is crucial for removing unreacted starting materials and byproducts, yielding a product of high purity.

Synthesis Workflow Diagram:

SynthesisWorkflow Reactants 4-Ethoxybenzaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Reflux) Reactants->Reaction Solvent_Base Pyridine Solvent_Base->Reaction Catalyst Piperidine Catalyst->Reaction Workup Acidification (HCl) Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product Pure this compound Purification->Product

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

While the body of research specifically focused on this compound is still developing, the known biological activities of its analogs provide a strong basis for its potential applications.

Areas of Investigation:

  • Antimicrobial Activity: Cinnamic acid derivatives have demonstrated efficacy against a range of bacteria and fungi. The ethoxy modification may influence the compound's ability to penetrate microbial cell membranes.

  • Antioxidant Properties: The phenolic structure of this compound suggests potential antioxidant activity, which is a key therapeutic target in many diseases associated with oxidative stress.

  • Enzyme Inhibition: The structural similarity to natural enzyme substrates makes it a candidate for the development of inhibitors for enzymes involved in disease pathways.

  • Precursor for Novel Compounds: this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value.

Logical Relationship Diagram for Research Applications:

ResearchApplications Core This compound Structure Chemical Structure (Ethoxy Substitution) Core->Structure Synthesis_Precursor Synthesis Precursor Core->Synthesis_Precursor Properties Physicochemical Properties (Lipophilicity, Sterics) Structure->Properties Activity Biological Activity Properties->Activity Antimicrobial Antimicrobial Activity->Antimicrobial Antioxidant Antioxidant Activity->Antioxidant Enzyme_Inhibition Enzyme Inhibition Activity->Enzyme_Inhibition

Caption: Potential research applications stemming from the structure of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, derivative of cinnamic acid. Its unique physicochemical properties, stemming from the ethoxy substitution, warrant further investigation into its biological activities. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling researchers to access this compound for their studies. Future research should focus on a comprehensive evaluation of its antimicrobial, antioxidant, and enzyme inhibitory potential, which could pave the way for its development as a novel therapeutic agent or a valuable tool in drug discovery.

An In-depth Technical Guide to the Natural Occurrence of Cinnamic Acid Derivatives and the Synthetic Nature of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 4-Ethoxycinnamic acid is a significant molecule in synthetic chemistry and drug development, extensive database searches and a review of the phytochemical literature confirm that it is not a known naturally occurring compound . Its structure, containing an ethoxy (-O-CH₂CH₃) group, is rare in the vast repertoire of plant secondary metabolites, where methoxy (-O-CH₃) groups are far more common. This guide, therefore, clarifies this critical distinction and provides an in-depth exploration of the natural world from which the precursors to this compound originate. We will delve into the biosynthesis and widespread natural occurrence of its parent compound, p-Coumaric acid (4-hydroxycinnamic acid), and its closely related, naturally abundant analogs. Furthermore, this guide will bridge the gap between the natural and the synthetic by detailing the straightforward chemical conversion of the natural precursor into this compound, and will discuss the analytical methodologies pertinent to both the natural precursors and their synthetic derivatives.

Part 1: The Phenylpropanoid Pathway: Nature's Synthesis of Cinnamic Acid Scaffolds

Cinnamic acids are a class of organic acids that are ubiquitous in the plant kingdom, forming the backbone of a vast array of secondary metabolites.[1][2] These compounds are vital for plant growth, defense, and reproduction.[1][2] The biosynthesis of these molecules occurs through the phenylpropanoid pathway, a complex network of enzymatic reactions that begins with the aromatic amino acid L-phenylalanine.[3][4]

Core Biosynthesis of p-Coumaric Acid

The direct natural precursor to synthetic this compound is p-Coumaric acid. It is a pivotal intermediate in the phenylpropanoid pathway, leading to the formation of flavonoids, stilbenes, and lignans.[3][4] There are two primary biosynthetic routes to p-Coumaric acid:

  • The Phenylalanine Route: This is the most common pathway in plants.[3][4]

    • Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is first deaminated by PAL to form trans-cinnamic acid.[3]

    • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent enzyme then hydroxylates trans-cinnamic acid at the para- (4-) position to yield p-Coumaric acid.[3][4]

  • The Tyrosine Route: A more direct route found in some microorganisms and plants.[3][5]

    • Tyrosine Ammonia-Lyase (TAL): This enzyme directly deaminates L-tyrosine to produce p-Coumaric acid.[5][6]

Biosynthesis of p-Coumaric Acid cluster_phenylalanine Phenylalanine Route (Ubiquitous in Plants) cluster_tyrosine Tyrosine Route cluster_products Downstream Products L_Phe L-Phenylalanine trans_Cin trans-Cinnamic Acid L_Phe->trans_Cin PAL p_Coumaric_A p-Coumaric Acid trans_Cin->p_Coumaric_A C4H Flavonoids Flavonoids p_Coumaric_A->Flavonoids Stilbenes Stilbenes p_Coumaric_A->Stilbenes Lignans Lignans p_Coumaric_A->Lignans L_Tyr L-Tyrosine p_Coumaric_B p-Coumaric Acid L_Tyr->p_Coumaric_B TAL

Biosynthesis of p-Coumaric Acid via Phenylalanine and Tyrosine.
Naturally Occurring Derivatives of Cinnamic Acid

While this compound is absent, nature produces a stunning variety of other cinnamic acid derivatives, primarily through hydroxylation and methoxylation of the phenyl ring. These modifications are enzymatically controlled and lead to compounds with diverse biological activities.

Compound Name Structure Natural Sources Key Biological Activities
p-Coumaric Acid 4-hydroxycinnamic acidUbiquitous in plants, found in peanuts, coffee, cereals.[3][7]Antioxidant, anti-inflammatory, antimicrobial.[1][3]
Caffeic Acid 3,4-dihydroxycinnamic acidCoffee, fruits, vegetables.[2]Antioxidant, anti-inflammatory, anticancer.[2]
Ferulic Acid 4-hydroxy-3-methoxycinnamic acidGrains (rice, wheat, oats), coffee, fruits.[8]Antioxidant, UV-protectant, neuroprotective.[8]
Sinapic Acid 4-hydroxy-3,5-dimethoxycinnamic acidSpices, citrus fruits, rapeseed oil.[1]Antioxidant, antimicrobial, anti-inflammatory.[1]
4-Methoxycinnamic acid 4-methoxycinnamic acidFound in various plants including Scrophularia buergeriana and Anigozanthos preissii.[9][10][11]Antifungal, anti-inflammatory, neuroprotective.[12]

It is noteworthy that 4-Methoxycinnamic acid is a naturally occurring isomer of the compound of interest, highlighting nature's preference for methylation over ethoxylation in this context.

Part 2: From Natural Precursor to Synthetic Derivative: The Synthesis of this compound

The absence of this compound in nature is contrasted by its straightforward synthesis from its naturally abundant precursor, p-Coumaric acid. This transformation is a classic example of the Williamson ether synthesis.

The Williamson Ether Synthesis Protocol

This reaction involves the deprotonation of the hydroxyl group on p-Coumaric acid to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide), forming the ether linkage.

Step-by-Step Methodology:

  • Dissolution: Dissolve p-Coumaric acid in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The base will deprotonate the phenolic hydroxyl group, forming the potassium or sodium salt of p-Coumaric acid. This step is often accompanied by stirring and may be performed at room temperature or with gentle heating.

  • Alkylation: Introduce an ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), to the reaction mixture. The phenoxide ion will attack the electrophilic carbon of the ethyl group, displacing the halide and forming the ethoxy bond.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, the mixture is typically filtered to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Williamson Ether Synthesis pCoumaric p-Coumaric Acid Base + Base (e.g., K₂CO₃) pCoumaric->Base Deprotonation Phenoxide Phenoxide Intermediate Base->Phenoxide Deprotonation EthylHalide + Ethyl Halide (e.g., CH₃CH₂I) Phenoxide->EthylHalide Nucleophilic Attack (SN2) Product This compound EthylHalide->Product Nucleophilic Attack (SN2)

Workflow for the synthesis of this compound.

Part 3: Derivatives, Applications, and Biological Significance

While this compound itself is not natural, its synthesis opens the door to a wide range of derivatives with significant potential in drug development and other industries.

Synthetic Derivatives and Their Applications

The primary application of this compound is as a chemical intermediate.[13] Its derivatives have been investigated for a variety of pharmacological activities, including:

  • Anticancer: Cinnamic acid derivatives have shown therapeutic effects against various cancers.[14]

  • Antidiabetic: Some derivatives can stimulate insulin secretion and improve glucose uptake.[14]

  • Antimicrobial and Antifungal: The cinnamic acid scaffold is known to disrupt microbial cell membranes and inhibit biofilm formation.[14]

  • Anti-inflammatory: These compounds can inhibit key inflammatory signaling pathways.[14]

A prominent commercial derivative is Octyl methoxycinnamate (OMC), a widely used UV filter in sunscreens, which is synthesized from 4-methoxycinnamic acid.[15] Similar esterification of this compound can produce analogous UV-protective agents.

Part 4: Analytical Methodologies

The analysis and characterization of cinnamic acids, both natural and synthetic, are crucial for research and quality control. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common and powerful technique.

HPLC-Based Analysis of Cinnamic Acids

Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds (like the ethoxy and methoxy derivatives) will have longer retention times than more polar compounds (like the hydroxylated precursors).

Typical Protocol for Analysis:

  • Sample Preparation:

    • For plant material: Extraction with a solvent like methanol or ethanol, followed by filtration.[16]

    • For synthetic reaction mixtures: Dilution in a suitable solvent.

    • For biological fluids: Protein precipitation followed by liquid-liquid or solid-phase extraction.[17]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is standard.[16]

    • Mobile Phase: A gradient elution is typically used, starting with a higher proportion of an aqueous solvent (often with a small amount of acid like formic or acetic acid to ensure the carboxylic acids are protonated) and gradually increasing the proportion of an organic solvent like methanol or acetonitrile.[16][18][19]

    • Flow Rate: Typically around 0.5-1.0 mL/min.[16][19]

    • Detection:

      • Diode Array Detector (DAD) or UV Detector: Cinnamic acids have a strong UV absorbance around 280-320 nm due to their conjugated system.[16] This is excellent for quantification.

      • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides structural information and allows for highly sensitive and selective quantification, especially in complex matrices like biological samples.[17][20] Tandem MS (MS/MS) can be used for definitive identification based on fragmentation patterns.[17]

Table: Typical Chromatographic Parameters

Parameter Typical Setting Rationale
Stationary Phase C18 (Octadecylsilane)Provides good retention and separation for moderately nonpolar analytes like cinnamic acids.
Mobile Phase A Water + 0.1% Formic AcidAcidifies the mobile phase to suppress ionization of the carboxylic acid group, leading to sharper peaks.
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute the compounds from the C18 column.
Gradient 10-90% B over 20-30 minAllows for the separation of compounds with a range of polarities, from the more polar hydroxylated to the less polar ethoxy/methoxy derivatives.
Detection Wavelength ~310 nmCorresponds to the λmax for many cinnamic acid derivatives, providing high sensitivity.

Conclusion and Future Outlook

The study of this compound provides a fascinating case study at the intersection of natural product chemistry and synthetic drug development. While this specific compound is a product of the laboratory, its core structure is deeply rooted in the ubiquitous phenylpropanoid pathway of the plant kingdom. Understanding the natural biosynthesis of its precursor, p-Coumaric acid, and the vast array of naturally occurring cinnamic acid derivatives provides crucial context for researchers. The ability to easily synthesize this compound from a renewable, plant-derived starting material underscores the power of chemistry to modify natural scaffolds for targeted applications. Future research will likely continue to explore the pharmacological potential of novel synthetic derivatives, leveraging the cinnamic acid backbone as a privileged structure for the development of new therapeutic agents.

References

A Spectroscopic Guide to 4-Ethoxycinnamic Acid: Structural Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycinnamic acid, a derivative of cinnamic acid, is a valuable organic compound utilized in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. Its chemical structure, characterized by a para-substituted ethoxy group on the phenyl ring conjugated with an acrylic acid moiety, imparts specific physicochemical properties that are of interest in drug design and materials science. Accurate structural confirmation and purity assessment are paramount for its application, necessitating a thorough analysis using modern spectroscopic techniques. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the principles of data acquisition and the logic behind spectral interpretation.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is unequivocally established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule.

digraph "4_Ethoxycinnamic_acid_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define the molecule's atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,1.4!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="0,1.4!"]; O1 [label="O", pos="3.6,2.1!"]; C7 [label="CH2", pos="4.8,1.4!"]; C8 [label="CH3", pos="6.0,2.1!"]; C9 [label="C", pos="-1.2,-0.7!"]; H1 [label="H", pos="-2.0,-0.2!"]; C10 [label="C", pos="-2.4,0!"]; H2 [label="H", pos="-2.4,0.8!"]; C11 [label="C", pos="-3.6,-0.7!"]; O2 [label="O", pos="-3.6,-1.8!"]; O3 [label="O", pos="-4.8,0!"]; H3 [label="H", pos="-5.6,0!"];

// Aromatic ring hydrogens H_C2 [label="H", pos="1.2,-1.5!"]; H_C3 [label="H", pos="3.2,0!"]; H_C5 [label="H", pos="1.2,2.9!"]; H_C6 [label="H", pos="-0.8,1.9!"];

// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- O1; O1 -- C7; C7 -- C8; C1 -- C9; C9 -- H1; C9 -- C10; C10 -- H2; C10 -- C11; C11 -- O2; C11 -- O3; O3 -- H3;

// Double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C9 -- C10; C11 -- O2 [len=1.5];

}

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the stereochemistry of the alkene.

Experimental Protocol: NMR Spectroscopy

Rationale for Experimental Choices: The selection of a suitable deuterated solvent is critical to avoid interfering signals from the solvent itself. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for cinnamic acid derivatives due to their ability to dissolve the compound and their distinct chemical shift ranges. Tetramethylsilane (TMS) is typically added as an internal standard, providing a reference point (0 ppm) for accurate chemical shift measurements. A moderate sample concentration of 5-10 mg in 0.6-0.8 mL of solvent is generally sufficient for obtaining high-quality spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

¹H NMR Data and Interpretation

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1H-COOH
~7.7Doublet1HAr-CH=
~7.5Doublet2HAr-H (ortho to acrylic)
~6.9Doublet2HAr-H (meta to acrylic)
~6.3Doublet1H=CH-COOH
~4.1Quartet2H-O-CH₂-CH₃
~1.4Triplet3H-O-CH₂-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift (around 12.5 ppm) due to the acidic nature of the proton and hydrogen bonding.

  • Alkene Protons (-CH=CH-): Two doublets are expected for the vinyl protons. The trans-stereochemistry results in a large coupling constant (J ≈ 16 Hz). The proton attached to the carbon adjacent to the aromatic ring (Ar-CH=) appears further downfield (~7.7 ppm) compared to the proton adjacent to the carbonyl group (=CH-COOH) at ~6.3 ppm.

  • Aromatic Protons (Ar-H): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating ethoxy group are shielded relative to the protons ortho to the electron-withdrawing acrylic acid group.

  • Ethoxy Group Protons (-O-CH₂-CH₃): The methylene protons (-O-CH₂-) are expected to appear as a quartet around 4.1 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm, coupled to the methylene protons.

¹³C NMR Data and Interpretation

Similar to the ¹H NMR data, a publicly available, peer-reviewed ¹³C NMR spectrum for this compound is not readily found. The following are the expected chemical shifts based on known substituent effects and data from analogous compounds.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~168-COOH
~160Ar-C-O
~145Ar-CH=
~130Ar-CH (ortho to acrylic)
~127Ar-C (ipso to acrylic)
~116=CH-COOH
~115Ar-CH (meta to acrylic)
~64-O-CH₂-
~15-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate at the most downfield position, typically around 168 ppm.

  • Alkene Carbons (-CH=CH-): The two sp² hybridized carbons of the alkene will appear in the range of 115-145 ppm. The carbon attached to the aromatic ring (Ar-CH=) will be further downfield than the carbon adjacent to the carbonyl group (=CH-COOH).

  • Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the ethoxy group (Ar-C-O) will be significantly downfield (~160 ppm). The remaining aromatic carbons will appear in the typical aromatic region (115-130 ppm).

  • Ethoxy Group Carbons (-O-CH₂-CH₃): The methylene carbon (-O-CH₂-) is expected around 64 ppm, while the methyl carbon (-CH₃) will be the most upfield signal at approximately 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid, alkene, aromatic ring, and ether functionalities.

Experimental Protocol: IR Spectroscopy

Rationale for Experimental Choices: For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective technique. This involves intimately mixing the sample with dry KBr powder and pressing it into a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). This method avoids solvent interference and provides a high-quality spectrum of the solid-state sample.

Step-by-Step Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

IR Spectrum Data and Interpretation

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3050C-H stretchAromatic/Alkene
~2980, ~2870C-H stretchAliphatic (Ethoxy)
~1680C=O stretchCarboxylic Acid
~1625C=C stretchAlkene
~1600, ~1510C=C stretchAromatic Ring
~1250, ~1040C-O stretchEther/Carboxylic Acid
~980=C-H bend (out-of-plane)trans-Alkene

Interpretation of the IR Spectrum:

  • O-H Stretch: A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic and vinylic C-H stretching vibrations. The peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the ethoxy group.

  • C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the conjugated carboxylic acid.

  • C=C Stretches: The alkene C=C stretch is expected around 1625 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1510 cm⁻¹.

  • C-O Stretches: Strong bands in the fingerprint region, particularly around 1250 cm⁻¹ (asymmetric C-O-C stretch of the aryl ether) and 1040 cm⁻¹ (symmetric C-O-C stretch), confirm the presence of the ethoxy group. The C-O stretch of the carboxylic acid also contributes in this region.

  • =C-H Bend: A strong out-of-plane bending vibration around 980 cm⁻¹ is characteristic of a trans-disubstituted alkene, confirming the stereochemistry of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Experimental Protocol: Mass Spectrometry

Rationale for Experimental Choices: Electron Ionization (EI) is a classic and robust ionization technique for relatively small, volatile organic molecules like this compound. It involves bombarding the sample with high-energy electrons (typically 70 eV), which causes ionization and characteristic fragmentation. This "hard" ionization technique is highly reproducible and generates a fingerprint-like mass spectrum that can be compared to spectral libraries.

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.

  • Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons, causing the ejection of an electron to form a molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrum Data and Interpretation

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[1]

Key Mass Spectrometry Data:

m/zRelative Intensity (%)Proposed Fragment
192100[M]⁺• (Molecular Ion)
164~80[M - CO]⁺• or [M - C₂H₄]⁺•
147~95[M - OCH₂CH₃]⁺
119~60[M - COOH - C₂H₄]⁺
digraph "4_Ethoxycinnamic_Acid_Fragmentation" { graph [bgcolor="#F1F3F4", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

M [label="[C₁₁H₁₂O₃]⁺•\nm/z = 192"]; F1 [label="[C₁₀H₁₂O₂]⁺•\nm/z = 164"]; F2 [label="[C₉H₇O₂]⁺\nm/z = 147"]; F3 [label="[C₈H₇O]⁺\nm/z = 119"];

M -> F1 [label="- CO or - C₂H₄"]; M -> F2 [label="- •OCH₂CH₃"]; F1 -> F3 [label="- COOH"];

}

Caption: Proposed EI Mass Spectrometry Fragmentation of this compound

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺•): The peak at m/z 192 corresponds to the molecular weight of this compound (C₁₁H₁₂O₃), confirming its elemental composition. This is the base peak, indicating its relative stability under EI conditions.

  • Fragment at m/z 164: This significant peak likely arises from the loss of either a neutral molecule of carbon monoxide (CO) from the carboxylic acid group or the loss of ethene (C₂H₄) from the ethoxy group.

  • Fragment at m/z 147: This intense peak corresponds to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion.

  • Fragment at m/z 119: This fragment can be formed by the subsequent loss of a carboxyl radical (•COOH) from the fragment at m/z 164 (after the loss of ethene).

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a definitive and comprehensive structural characterization of this compound. ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the carbon-hydrogen framework and the stereochemistry of the molecule. IR spectroscopy identifies the key functional groups, including the carboxylic acid, alkene, aromatic ring, and ether moieties. Mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation patterns, which further corroborates the proposed structure. This in-depth spectroscopic guide serves as a crucial reference for researchers and professionals, ensuring the accurate identification and quality control of this compound in scientific and industrial applications.

References

Introduction: Understanding the Molecular Landscape of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Ethoxycinnamic Acid

This compound (4-ECA) is an aromatic carboxylic acid belonging to the phenylpropanoid family. Its structure, characterized by a benzene ring substituted with an ethoxy group and an acrylic acid side chain, imparts a unique combination of lipophilicity and acidic functionality. This molecular architecture makes it a valuable intermediate in organic synthesis and a scaffold for the development of novel bioactive compounds.[1] Derivatives of cinnamic acid are widely explored for their potential therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3]

A thorough understanding of the solubility and stability of 4-ECA is a critical prerequisite for its effective utilization in any research or development setting. These fundamental physicochemical properties govern everything from reaction kinetics and purification strategies to formulation design and shelf-life determination. This guide provides a comprehensive examination of these characteristics, grounded in established chemical principles and supported by actionable experimental protocols.

The Solubility Profile of this compound

Solubility is a thermodynamic equilibrium, representing the maximum amount of a solute that can dissolve in a given solvent at a specific temperature and pressure. For 4-ECA, solubility is dictated by the interplay between its crystalline structure and its interactions with the solvent at a molecular level.

Theoretical Framework: What Governs Solubility?

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The 4-ECA molecule possesses distinct polar and non-polar regions:

  • Polar Moieties: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Moderately Polar Moieties: The ethoxy group (-OCH₂CH₃) and the conjugated π-system of the benzene ring and double bond contribute to the molecule's overall polarizability.

  • Non-Polar Moieties: The phenyl ring and the ethyl portion of the ethoxy group are inherently non-polar (lipophilic).

Therefore, 4-ECA is expected to exhibit favorable solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols (ethanol, methanol) and solvents with high polarity like dimethyl sulfoxide (DMSO).[5][6][7] Conversely, its solubility will be limited in non-polar solvents like hexane, which cannot effectively solvate the polar carboxylic acid group.[8]

The Critical Role of pH: As a carboxylic acid with a predicted pKa similar to related structures (around 4.4-4.6), the aqueous solubility of 4-ECA is highly dependent on pH.[9][10]

  • At pH < pKa: The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar, resulting in low aqueous solubility.

  • At pH > pKa: The molecule deprotonates to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar and readily interacts with water molecules, leading to a substantial increase in aqueous solubility.

Quantitative Solubility Data
SolventSolvent TypeExpected SolubilityRationale
Water (pH 3.0)Polar, ProticVery LowThe carboxylic acid is protonated and the molecule is largely non-polar.[11][12]
Water (pH 7.4)Polar, ProticModerate to HighThe carboxylic acid is deprotonated to the more soluble carboxylate salt.
Methanol / EthanolPolar, ProticSoluble to Highly SolubleAlcohols can effectively form hydrogen bonds with the carboxylic acid group.[5][6]
AcetonePolar, AproticSolubleThe polar carbonyl group interacts favorably with the solute.[11]
Ethyl AcetateModerately PolarSolubleA good balance of polarity for solvating both molecular features.[5][6]
Dimethyl Sulfoxide (DMSO)Polar, AproticHighly SolubleA highly polar solvent capable of disrupting the crystal lattice and solvating the molecule.[7]
Hexane / TolueneNon-PolarInsoluble to Sparingly SolubleInsufficient polarity to overcome the solute-solute interactions in the crystal lattice.[8][11]
Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes the gold-standard isothermal shake-flask method for accurately determining equilibrium solubility. The causality behind this method is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Methodology:

  • Preparation: Add an excess amount of solid 4-ECA to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium.[4]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF).

  • Dilution: Immediately dilute the collected sample gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV, to determine the concentration of 4-ECA.[13][14]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Sampling & Quantification A Add excess 4-ECA to known volume of solvent B Agitate in isothermal shaker bath (24-72h) A->B C Cease agitation, allow solid to settle (≥2h) B->C D Withdraw supernatant through 0.22µm filter C->D E Dilute sample accurately D->E F Analyze via validated HPLC-UV method E->F G Calculate Solubility (mg/mL or mol/L) F->G

Diagram 1: Isothermal Shake-Flask Solubility Workflow.

The Stability Profile of this compound

Stability testing is the systematic evaluation of an active substance's ability to maintain its quality, purity, and potency over time under the influence of various environmental factors.[][16] For 4-ECA, potential degradation pathways include hydrolysis, oxidation, and photodegradation.

Theoretical Framework: Potential Degradation Pathways
  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions combined with high temperatures could potentially affect the molecule, although this is less common for the cinnamic acid structure itself compared to its esters.

  • Oxidative Degradation: The electron-rich aromatic ring and the double bond are susceptible to oxidation. The presence of peroxides, metal ions, or exposure to atmospheric oxygen, especially under heat or light, can initiate oxidative degradation.

  • Photodegradation: Cinnamic acid and its derivatives are well-known to absorb UV radiation.[6] This absorption can lead to two primary photochemical reactions:

    • cis-trans Isomerization: The thermodynamically stable trans isomer can convert to the cis isomer upon UV exposure, potentially altering its physical and biological properties.[17]

    • [2+2] Cycloaddition: In the solid state or in concentrated solutions, photodimerization can occur to form cyclobutane derivatives like truxillic or truxinic acids.[17]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule.[18] This data is essential for developing stability-indicating analytical methods.

Representative Forced Degradation Conditions and Expected Outcomes:

ConditionReagents & ConditionsExpected Stability Outcome for 4-ECA
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hLikely Stable
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hPotential for some degradation
Oxidation 3% H₂O₂, RT, 24hPotential for degradation
Thermal Stress Solid state, 80 °C, 48hLikely Stable
Photostability Solid & Solution, ICH Q1B conditions (UV/Vis light)Degradation expected
Experimental Protocol: Forced Degradation and Long-Term Stability Studies

This protocol outlines a comprehensive approach to stability testing, aligning with ICH guidelines.[19][20] The purpose of a stability program is to provide evidence on how the quality of a substance varies with time under the influence of temperature, humidity, and light.[16][20]

Methodology:

  • Forced Degradation:

    • Prepare solutions of 4-ECA (e.g., 1 mg/mL) in the stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for control).

    • Expose solid and solution samples to thermal and photolytic stress as defined in the table above.

    • At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable.

  • Long-Term Stability Study:

    • Package the 4-ECA solid in containers that simulate the proposed storage and distribution packaging.[16]

    • Place the samples in stability chambers under long-term conditions (e.g., 25 °C / 60% RH).

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[16]

    • Test the samples for critical quality attributes, including appearance, assay (purity), and degradation products.

  • Accelerated Stability Study:

    • Store samples under accelerated conditions (e.g., 40 °C / 75% RH).[18]

    • Pull samples at specified time points (e.g., 0, 3, and 6 months).[20]

    • Analyze as in the long-term study. These results help predict the long-term stability profile and evaluate the effect of short-term excursions outside labeled storage conditions.[18][19]

G cluster_stress Forced Degradation cluster_longterm ICH Stability Study A Acid (HCl, heat) Analysis Analyze via Stability-Indicating HPLC Method A->Analysis B Base (NaOH, heat) B->Analysis C Oxidative (H₂O₂, RT) C->Analysis D Thermal (Solid, heat) D->Analysis E Photolytic (ICH Q1B) E->Analysis F Long-Term (25°C/60%RH) H Pull samples at predefined timepoints F->H G Accelerated (40°C/75%RH) G->H I Test for Assay, Purity, Degradants H->I I->Analysis Start 4-ECA Sample Start->A Start->B Start->C Start->D Start->E Start->F Start->G Report Establish Stability Profile Analysis->Report

Diagram 2: Comprehensive Stability Testing Workflow.

Practical Recommendations for Handling and Storage

Based on the anticipated solubility and stability profiles, the following recommendations are provided for laboratory professionals:

  • Solvent Selection: For synthetic reactions or analytical standard preparation, use polar organic solvents like ethanol or DMSO. For aqueous formulations, buffering the solution to a pH above 6.0 will be necessary to achieve significant solubility.

  • Storage: 4-ECA should be stored in well-sealed containers, protected from light, in a cool, dry place.[6] This precaution minimizes the risk of photodegradation and potential oxidative degradation.

  • Formulation Considerations: When formulating solutions, especially for biological assays, the use of amber vials or light-protective packaging is critical. The potential for cis-trans isomerization upon light exposure could lead to variability in experimental results.

Conclusion

This compound is a compound with solubility characteristics dominated by its carboxylic acid functionality and aromatic nature. Its solubility is tunable with pH in aqueous systems and generally favorable in polar organic solvents. The primary stability concern is photodegradation, which can lead to isomerization and dimerization. A comprehensive understanding and experimental verification of these properties, using the protocols outlined in this guide, are essential for ensuring the accuracy, reproducibility, and success of research and development endeavors involving this versatile molecule.

References

Introduction: The Case for 4-Ethoxycinnamic Acid and its Analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 4-Alkoxycinnamic Acids: A Case Study of 4-Methoxycinnamic Acid as a Proxy for 4-Ethoxycinnamic Acid

Abstract: Cinnamic acids and their derivatives represent a class of phenolic compounds with significant therapeutic potential. While research into this compound is nascent, its structural analogue, 4-Methoxycinnamic acid (p-MCA), has been extensively studied, revealing a broad spectrum of biological activities. This guide synthesizes the current understanding of p-MCA's pharmacological effects, presenting it as a predictive model for the potential activities of this compound. We will delve into the anticancer, anti-inflammatory, antimicrobial, hepatoprotective, and neuroprotective mechanisms of p-MCA, providing detailed experimental protocols and pathway diagrams for researchers in drug discovery and development.

This compound belongs to the family of hydroxycinnamic acids, which are naturally occurring phenolic compounds. While direct research on the biological activities of this compound is currently limited, preliminary studies have shown its potential. For instance, 4-Ethoxybenzoic acid, a related compound, has demonstrated anti-biofilm activity against Staphylococcus aureus, inhibiting biofilm formation by up to 87% and acting synergistically with vancomycin.[1] This finding suggests that the ethoxy moiety may confer valuable pharmacological properties.

Given the scarcity of data on the ethoxy derivative, this guide will focus on its close structural analogue, 4-Methoxycinnamic acid (p-MCA) , as a well-researched proxy.[2][3][4] p-MCA is a naturally occurring phenylpropanoid found in various plants, including coffee, peanuts, and rice bran.[2][3] It has demonstrated a remarkable range of therapeutic properties, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, hepatoprotective, and neuroprotective activities.[2][3][4][5][6] By examining the extensive data on p-MCA, we can hypothesize and guide future research into the potential therapeutic applications of this compound.

Anticancer and Chemopreventive Activities

p-MCA has shown significant promise as both a chemopreventive and a direct anticancer agent. Its mechanisms are multifaceted, primarily revolving around the induction of apoptosis and the modulation of key signaling pathways.

Mechanism of Action: Induction of Apoptosis

In vitro studies have demonstrated that p-MCA can induce apoptosis in human colon adenocarcinoma cell lines (HCT-116).[7] The proposed mechanism involves the intrinsic mitochondrial pathway. Gunasekaran et al. confirmed that p-MCA treatment leads to an increase in the activity of caspase-3 and caspase-9, which are critical executioner and initiator caspases, respectively.[3] This activation is coupled with the release of cytochrome C from the mitochondria into the cytosol, a hallmark of mitochondrial-mediated apoptosis.[3] Furthermore, studies on a related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), showed that it induces apoptosis in breast cancer cells by increasing the pro-apoptotic protein Bax and the Bax/Bcl-2 ratio, independent of p53 status.[8]

Diagram: Mitochondrial Apoptosis Pathway Induced by p-MCA

pMCA_Apoptosis_Pathway pMCA 4-Methoxycinnamic Acid (p-MCA) Mitochondrion Mitochondrion pMCA->Mitochondrion stress signal CytochromeC Cytochrome C (release) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 ActivatedCaspase9 Activated Caspase-9 Apaf1->ActivatedCaspase9 activates Caspase9 Pro-Caspase-9 Caspase9->ActivatedCaspase9 ActivatedCaspase3 Activated Caspase-3 (Executioner) ActivatedCaspase9->ActivatedCaspase3 activates Caspase3 Pro-Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: p-MCA induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is fundamental for assessing the cytotoxic effects of compounds like p-MCA on cancer cell lines.

Objective: To determine the concentration-dependent effect of this compound or p-MCA on the viability of a selected cancer cell line (e.g., HCT-116).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., p-MCA) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Anti-inflammatory Activity

Chronic inflammation is a known driver of various diseases, including cancer.[9] p-MCA and other hydroxycinnamic acid derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways, particularly the NF-κB pathway.[10]

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response.[10] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, inducing the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

Studies have shown that hydroxycinnamic acid derivatives can inhibit LPS-induced NO production and the expression of iNOS and COX-2 in macrophages.[10] This is achieved by inhibiting the DNA-binding of NF-κB.[10] A recent study on 4-Methoxycinnamic acid in a fungal keratitis model further confirmed its anti-inflammatory role, demonstrating downregulation of IL-1β, TNF-α, and IL-6, with the mechanism linked to the Mincle signaling pathway.[5]

Diagram: Experimental Workflow for Anti-inflammatory Assay

Anti_Inflammatory_Workflow cluster_0 Cell Culture & Stimulation cluster_1 Downstream Analysis macrophages RAW 264.7 Macrophages pretreatment Pre-treat with p-MCA (or this compound) macrophages->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay qpcr qPCR for iNOS, COX-2, TNF-α, IL-6 mRNA stimulation->qpcr elisa ELISA for TNF-α, IL-6 Protein Levels stimulation->elisa

Caption: Workflow for evaluating the anti-inflammatory effects of test compounds.

Antimicrobial and Anti-Biofilm Activity

p-MCA has demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[2][3][11] This makes it, and potentially this compound, an interesting candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

Spectrum of Activity

p-MCA has shown inhibitory effects against various pathogens.[2]

  • Bacteria: It is active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Shigella sonnei).[2]

  • Fungi: It exhibits activity against fungi such as Aspergillus niger and Candida albicans.[2] A study on fungal keratitis found that p-MCA exerts its antifungal effect by inhibiting fungal cell wall synthesis and altering the permeability of the fungal cell membrane.[5]

Quantitative Antimicrobial Data for p-MCA
MicroorganismActivity MetricValueReference
Escherichia coliMIC164 µM[2]
Aspergillus nigerMIC50.4 µM[2]
Candida albicansMIC50.4 µM[2]
Chromobacterium violaceumQuorum Sensing Inhibition200 µg/mL[2]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method to quantify the antimicrobial potency of a compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound or p-MCA against a specific bacterial or fungal strain.

Methodology:

  • Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hepatoprotective and Neuroprotective Effects

p-MCA has also been identified as a potent agent for protecting vital organs like the liver and brain.

  • Hepatoprotective Activity: In vitro tests on rat hepatocytes damaged by CCl₄ showed that p-MCA exhibits a protective effect comparable to silybin, a known hepatoprotective agent.[2] It was shown to protect against increases in plasma levels of liver enzymes like ALP, γ-GTP, and ALT.[2] The mechanism is suggested to be distinct from simple antioxidant activity, possibly involving anti-NF-κB and anti-5-lipooxygenase activities.[2]

  • Neuroprotective Activity: p-MCA has demonstrated the ability to protect cultured neuronal cells against glutamate-induced neurotoxicity.[3][12] Among several phenylpropanoids tested, p-MCA showed the highest potency in preserving cell viability, reaching 78% at a concentration of just 1 µM.[3]

Conclusion and Future Directions

4-Methoxycinnamic acid is a versatile natural compound with a wide array of well-documented biological activities, including anticancer, anti-inflammatory, antimicrobial, hepatoprotective, and neuroprotective effects. Its mechanisms of action often involve the modulation of fundamental cellular processes such as apoptosis and inflammatory signaling pathways.

The extensive research on p-MCA provides a strong rationale for investigating its structural analogue, this compound. The preliminary evidence of anti-biofilm activity from related compounds is encouraging.[1] Future research should focus on a systematic evaluation of this compound using the established protocols outlined in this guide. Direct comparative studies between the methoxy and ethoxy derivatives would be particularly insightful, potentially revealing how minor structural modifications influence bioavailability, target engagement, and overall therapeutic efficacy. Such studies are crucial for unlocking the full potential of this promising class of compounds in drug development.

References

The Strategic Utility of 4-Ethoxycinnamic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 3, 2026 – In the landscape of organic synthesis, the selection of a precursor is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 4-Ethoxycinnamic acid, a derivative of cinnamic acid, has emerged as a versatile and valuable building block for the synthesis of a wide array of high-value compounds, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound as a precursor, detailing its synthesis, key reactions, and applications, with a focus on field-proven insights and methodologies.

Introduction: The Molecular Advantage of this compound

This compound (4-EtOCA) is a white to off-white crystalline solid. Its structure, featuring a reactive carboxylic acid moiety, a strategically positioned ethoxy group on the phenyl ring, and a conjugated double bond, offers a unique combination of reaction sites. The ethoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring and the conjugated system, impacting the molecule's reactivity and the properties of its derivatives. This guide will delve into the practical applications of this unique molecular architecture.

Physicochemical Properties of this compound: A Comparative Overview

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective utilization in synthesis. The following table summarizes the key properties of this compound, with data for the closely related 4-Methoxycinnamic acid provided for comparative context.

PropertyThis compound4-Methoxycinnamic AcidSource(s)
Molecular Formula C₁₁H₁₂O₃C₁₀H₁₀O₃N/A
Molecular Weight 192.21 g/mol 178.18 g/mol N/A
Melting Point 195-198 °C171-175 °C[1][2][3][4]
Solubility Soluble in ethanol, ethyl acetateSoluble in dimethyl sulfoxide, methanol, ethanol, ethyl acetate[1][2][4][5]
Appearance White to off-white crystalline solidWhite fine crystalline powder[6]

The Cornerstone Synthesis: Knoevenagel Condensation for this compound Production

The most efficient and widely adopted method for the synthesis of this compound is the Verley-Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of 4-ethoxybenzaldehyde with malonic acid, catalyzed by a base, typically pyridine, often with a co-catalyst such as β-alanine. The use of β-alanine has been shown to significantly enhance the conversion of the starting aldehyde.

The causality behind this choice of reaction lies in its high efficiency for aromatic aldehydes bearing electron-donating groups, such as the ethoxy substituent. The reaction proceeds through the formation of an enolate from malonic acid, which then undergoes a nucleophilic addition to the aldehyde. Subsequent dehydration and decarboxylation lead to the desired α,β-unsaturated carboxylic acid.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalysts Catalysts 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Reaction_Vessel Reaction Vessel (Reflux) 4-Ethoxybenzaldehyde->Reaction_Vessel Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Solvent/Catalyst Beta-Alanine β-Alanine Beta-Alanine->Reaction_Vessel Co-catalyst Intermediate_Adduct Intermediate Adduct Reaction_Vessel->Intermediate_Adduct Condensation Product This compound Intermediate_Adduct->Product Dehydration & Decarboxylation

Caption: Knoevenagel condensation workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Verley-Doebner modification of the Knoevenagel condensation.

Materials:

  • 4-Ethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • β-Alanine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxybenzaldehyde, malonic acid (1.5-2.5 equivalents), and pyridine.

  • Add a catalytic amount of β-alanine (e.g., 8 mol% relative to the aldehyde).

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated HCl to the cooled mixture until a white precipitate forms and the solution is acidic.

  • Collect the crude this compound by vacuum filtration and wash the solid with cold deionized water.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield fine, white crystals.

  • Dry the purified crystals under vacuum. The expected yield is typically high, often exceeding 85%.

A Versatile Precursor: Key Transformations of this compound

The synthetic utility of this compound stems from its three primary reactive sites: the carboxylic acid group, the α,β-unsaturated system, and the aromatic ring. This section details the most significant transformations, providing protocols and mechanistic insights.

Esterification: Accessing a Broad Spectrum of Derivatives

The carboxylic acid moiety of this compound readily undergoes esterification, a cornerstone reaction for the synthesis of numerous commercial products, including sunscreen agents. Fischer esterification, the acid-catalyzed reaction with an alcohol, is a common and effective method.

Esterification_Workflow 4-EtOCA This compound Reaction Fischer Esterification (Reflux) 4-EtOCA->Reaction Alcohol Alcohol (e.g., Ethanol) Alcohol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Ester_Product Ethyl 4-Ethoxycinnamate Workup->Ester_Product

Caption: Fischer esterification of this compound.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve this compound in an excess of absolute ethanol in a round-bottomed flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethoxycinnamate.

  • Purify the product by recrystallization or column chromatography if necessary.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of amides from this compound is a critical transformation for the synthesis of various biologically active compounds. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents can be employed for a one-pot synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Benzylamine

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or THF)

Procedure (Two-Step via Acyl Chloride):

  • Acyl Chloride Formation: In a flask under an inert atmosphere, suspend or dissolve this compound in an anhydrous aprotic solvent. Add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Allow the reaction to stir at room temperature or with gentle heating until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent. In a separate flask, dissolve benzylamine and a non-nucleophilic base in the same solvent. Add the acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, water, and brine. Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Cycloaddition Reactions: Constructing Complex Ring Systems

The electron-rich α,β-unsaturated system of this compound derivatives, such as its esters, can participate in cycloaddition reactions, most notably the Diels-Alder reaction.[7] This powerful carbon-carbon bond-forming reaction allows for the stereoselective construction of six-membered rings, providing a route to complex polycyclic structures.[7] The ethoxy group can influence the regioselectivity of the cycloaddition.

Diels_Alder Dienophile Ethyl 4-Ethoxycinnamate (Dienophile) Reaction [4+2] Cycloaddition (Heat) Dienophile->Reaction Diene Diene (e.g., Cyclopentadiene) Diene->Reaction Cycloadduct Bicyclic Product Reaction->Cycloadduct

Caption: Diels-Alder reaction involving an ester of this compound.

Materials:

  • Ethyl 4-ethoxycinnamate

  • A suitable diene (e.g., cyclopentadiene, freshly cracked from its dimer)

  • A high-boiling point solvent (e.g., toluene or xylene)

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, dissolve ethyl 4-ethoxycinnamate in the chosen solvent.

  • Add an excess of the diene.

  • Heat the reaction mixture to a temperature sufficient to promote the cycloaddition (typically 80-150 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography to separate diastereomers if formed.

Applications in High-Value Synthesis

The true measure of a precursor's value lies in its successful application in the synthesis of commercially and therapeutically important molecules. While specific examples where this compound is the direct precursor can be proprietary, its close analogue, 4-methoxycinnamic acid, serves as an excellent proxy to illustrate its potential.

Pharmaceutical Synthesis: The Case of Cinacalcet

Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism. Several synthetic routes to Cinacalcet utilize a substituted cinnamic acid derivative as a key starting material. The synthesis involves the reduction of the double bond and subsequent amidation and reduction steps to form the final amine. This highlights the utility of the cinnamic acid scaffold in constructing complex pharmaceutical agents.

Sunscreen Agents: A Major Industrial Application

Esters of alkoxy-substituted cinnamic acids are widely used as UV filters in sunscreens and personal care products.[8] For instance, 2-ethylhexyl 4-methoxycinnamate (Octinoxate) is a common UVB absorber.[8] The synthesis of such compounds often involves the esterification or transesterification of the corresponding cinnamic acid, demonstrating a large-scale industrial application of this class of precursors.

Conclusion: A Precursor of Strategic Importance

This compound stands as a precursor of significant strategic importance in modern organic synthesis. Its straightforward and high-yielding synthesis via the Knoevenagel condensation, coupled with the versatile reactivity of its functional groups, provides a robust platform for the creation of a diverse range of complex molecules. From pharmaceuticals to agrochemicals and personal care products, the derivatives of this compound have a broad and impactful reach. The protocols and insights provided in this guide aim to equip researchers and scientists with the foundational knowledge to effectively harness the synthetic potential of this valuable molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethoxycinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Ethoxycinnamic Acid Esters

This compound and its ester derivatives are valuable scaffolds in medicinal chemistry and materials science. As derivatives of cinnamic acid, a compound found in cinnamon and shea butter, they belong to the phenylpropanoid family.[1] These structures are recognized as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs) and are explored for their own potential bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1][2] Notably, octyl 4-methoxycinnamate, a closely related compound, is a widely used UVB filtering agent in sunscreen formulations, highlighting the relevance of this molecular class in cosmetics and dermatology.[3][4]

The core structure, featuring an α,β-unsaturated carbonyl system conjugated with an ethoxy-substituted benzene ring, provides multiple reactive sites for further chemical modification. This guide provides detailed, field-proven protocols for the synthesis of this compound esters, focusing on two robust and versatile strategies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity target compounds.

Strategic Overview: Two Pathways to the Target Ester

The synthesis of this compound esters can be approached from two primary directions, each with distinct advantages depending on the availability of starting materials and the desired scale of the reaction.

  • Strategy I: Etherification of a Phenolic Precursor. This approach begins with a readily available 4-hydroxycinnamic acid derivative. The critical step is a Williamson ether synthesis to install the ethoxy group, followed by esterification if the starting material is the acid. This route is advantageous when 4-hydroxycinnamic acid or its simple esters are more accessible or cost-effective than 4-ethoxybenzaldehyde.

  • Strategy II: C-C Bond Formation from an Ethoxy-Substituted Aldehyde. This strategy starts with 4-ethoxybenzaldehyde. A carbon-carbon bond-forming reaction, such as the Perkin or Knoevenagel condensation, is used to construct the cinnamic acid backbone.[3][5] The resulting this compound is then esterified in a subsequent step. This is often the most direct route if 4-ethoxybenzaldehyde is the chosen starting material.

Below is a logical workflow comparing these two strategic approaches.

G cluster_0 Strategy I: Etherification First cluster_1 Strategy II: C-C Bond Formation First start1 4-Hydroxycinnamic Acid ether Williamson Ether Synthesis (NaH, EtI) start1->ether acid This compound ether->acid esterification Esterification (Fischer or Steglich) acid->esterification product1 Target Ester esterification->product1 start2 4-Ethoxybenzaldehyde cc_bond Perkin or Knoevenagel (Malonic Acid, Pyridine) start2->cc_bond acid2 This compound cc_bond->acid2 esterification2 Esterification (Fischer or Steglich) acid2->esterification2 product2 Target Ester esterification2->product2

Caption: Comparative workflows for synthesizing this compound esters.

Part 1: Synthesis of this compound Intermediate

This section details the preparation of the crucial intermediate, this compound, which is common to both strategies after the initial steps.

Method A: Williamson Ether Synthesis from 4-Hydroxycinnamic Acid

The Williamson ether synthesis is a robust and fundamental SN2 reaction for forming ethers.[6] It involves the deprotonation of an alcohol (or phenol) to form a nucleophilic alkoxide, which then displaces a halide from an organohalide.[7][8] For this synthesis, the phenolic hydroxyl of 4-hydroxycinnamic acid is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to prevent competing reactions at the carboxylate. The resulting phenoxide then attacks iodoethane.

Experimental Protocol:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-hydroxycinnamic acid (10.0 g, 60.9 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension until the acid is partially dissolved.

  • Deprotonation: Cool the flask in an ice bath (0 °C). Carefully add sodium hydride (60% dispersion in mineral oil, 5.36 g, 134 mmol, 2.2 equivalents) portion-wise over 20 minutes. Causality: Using two equivalents of NaH ensures deprotonation of both the phenolic and carboxylic acid protons, preventing the carboxylate from acting as a competing nucleophile. The reaction is highly exothermic and produces flammable H₂ gas, necessitating slow addition and an inert atmosphere.

  • Alkylation: After gas evolution ceases (approx. 30 minutes), slowly add iodoethane (11.7 mL, 146 mmol, 2.4 equivalents) via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and cautiously quench the reaction by slowly adding 50 mL of cold water. Acidify the aqueous solution to pH ~2 with 2M HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield crude this compound.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Method B: Knoevenagel Condensation from 4-Ethoxybenzaldehyde

This protocol is a Verley-Doebner modification of the Knoevenagel condensation.[3] It involves the reaction of an aldehyde with an active methylene compound, in this case, malonic acid. Pyridine serves as both the solvent and a basic catalyst, while β-alanine acts as a co-catalyst to facilitate the condensation and subsequent decarboxylation to form the α,β-unsaturated acid.[3][9]

Experimental Protocol:

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine 4-ethoxybenzaldehyde (10.0 g, 66.6 mmol), malonic acid (10.4 g, 99.9 mmol, 1.5 equivalents), and β-alanine (0.59 g, 6.6 mmol, 0.1 equivalents).

  • Solvent Addition: Add pyridine (25 mL). Causality: Pyridine is a sufficiently weak base to catalyze the reaction without causing self-condensation of the aldehyde. Its high boiling point makes it a suitable solvent for reflux conditions.

  • Reaction: Heat the mixture to reflux with stirring for 3 hours. Vigorous evolution of CO₂ will be observed as the intermediate decarboxylates.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated HCl. Stir until a precipitate forms.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water (3 x 30 mL), and dry thoroughly.

  • Purification: Recrystallize the crude this compound from absolute ethanol to yield the pure product.

Part 2: Esterification of this compound

Once pure this compound is obtained, the final esterification step can be performed. The choice of method depends on the scale, the specific alcohol being used, and the acid/base sensitivity of the substrates.

Method I: Fischer-Speier Esterification (Acid-Catalyzed)

Fischer esterification is a classic, cost-effective method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[10][11] The reaction is an equilibrium process. To drive it towards the product, the alcohol is often used as the solvent (a large excess), or the water byproduct is removed as it forms.[11][12]

Experimental Protocol (for Ethyl 4-Ethoxycinnamate):

  • Setup: In a 250 mL round-bottom flask, suspend this compound (5.0 g, 26.0 mmol) in absolute ethanol (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.5 mL) dropwise with stirring.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The solid should dissolve as the reaction progresses. Monitor by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture and reduce the volume by about half using a rotary evaporator.

  • Extraction: Pour the remaining solution into 150 mL of cold water and extract with diethyl ether (3 x 50 mL). Safety Note: Diethyl ether is highly flammable and can form explosive peroxides. Handle only in a well-ventilated fume hood away from ignition sources. Check containers for peroxide formation before use.[13][14]

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid and catalyst) and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Method II: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is an exceptionally mild method that allows for the formation of esters at room temperature, making it ideal for sensitive or sterically hindered substrates.[15][16] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16] 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to accelerate the reaction and suppress side reactions.[15][16]

Experimental Protocol (for a generic Alkyl 4-Ethoxycinnamate):

  • Setup: To a 100 mL round-bottom flask, add this compound (2.0 g, 10.4 mmol), the desired alcohol (1.2 equivalents), and 4-DMAP (0.13 g, 1.04 mmol, 0.1 equivalents).

  • Solvent Addition: Dissolve the components in 40 mL of anhydrous dichloromethane (DCM).

  • Coupling Agent: Cool the flask to 0 °C in an ice bath. Add a solution of DCC (2.36 g, 11.4 mmol, 1.1 equivalents) in 10 mL of DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[15]

  • Workup: Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude ester by flash column chromatography (eluent: hexane/ethyl acetate gradient).

G cluster_fischer Fischer Esterification Workflow cluster_steglich Steglich Esterification Workflow f_start Acid + Excess EtOH + H₂SO₄ f_reflux Reflux (6-8h) f_start->f_reflux f_workup Quench & Extract (H₂O / Ether) f_reflux->f_workup f_wash Wash (NaHCO₃, Brine) f_workup->f_wash f_iso Dry & Concentrate f_wash->f_iso f_product Ester f_iso->f_product s_start Acid + ROH + DMAP + DCC in DCM s_stir Stir at RT (12h) s_start->s_stir s_filter Filter DCU s_stir->s_filter s_wash Wash Filtrate (HCl, NaHCO₃) s_filter->s_wash s_iso Dry & Concentrate s_wash->s_iso s_purify Column Chromatography s_iso->s_purify s_product Ester s_purify->s_product

Caption: Workflow comparison for Fischer vs. Steglich esterification.

Results and Characterization

Successful synthesis of this compound esters should be confirmed by standard analytical techniques. Below is a table of expected data for the intermediate and a common final product, ethyl 4-ethoxycinnamate.

CompoundAppearanceExpected YieldMelting Point (°C)¹H NMR (CDCl₃, δ ppm)
This compoundWhite solid75-90%195-1987.76 (d, 1H), 7.49 (d, 2H), 6.90 (d, 2H), 6.31 (d, 1H), 4.08 (q, 2H), 1.44 (t, 3H)
Ethyl 4-EthoxycinnamateWhite solid80-95%48-517.63 (d, 1H), 7.46 (d, 2H), 6.88 (d, 2H), 6.30 (d, 1H), 4.25 (q, 2H), 4.06 (q, 2H), 1.43 (t, 3H), 1.33 (t, 3H)

Note: Yields are highly dependent on reaction scale and purification efficiency. NMR data is representative and may vary slightly based on solvent and instrument.[3][9]

Safety and Handling Precautions

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood.

  • Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Always handle in a fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, liberating toxic HCl and SO₂ gases.[17] Must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).[18]

  • DCC: A potent skin allergen and sensitizer. Avoid inhalation and skin contact.

  • Solvents (DMF, DCM, Diethyl Ether): Handle all organic solvents in a well-ventilated fume hood. Diethyl ether is extremely flammable and can form explosive peroxides upon storage.[13][14]

References

Application Note: A Validated HPLC-UV Method for the Quantification of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-Ethoxycinnamic acid. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a detailed protocol, the scientific rationale behind the methodological choices, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a variety of sample matrices.

Introduction: The Significance of this compound Quantification

This compound is an aromatic carboxylic acid and a derivative of cinnamic acid. Cinnamic acid derivatives are widely investigated for their potential therapeutic properties and are used as key intermediates in the synthesis of pharmaceuticals and as components in cosmetics, particularly as UV absorbers.[1] Given its role in various industries, the ability to accurately and reliably quantify this compound is critical for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of non-volatile and thermally labile compounds.[2][3] This document provides a self-validating system, explaining not just the "how" but the "why" behind each step, ensuring the method's trustworthiness and scientific integrity.

Physicochemical Properties & Chromatographic Strategy

A successful HPLC method is built upon an understanding of the analyte's chemical nature.

  • Structure: this compound possesses a phenyl ring, a carboxylic acid group, and an ether linkage.

  • Polarity & Solubility: The ethoxy group and the aromatic ring lend it a moderately nonpolar character, making it well-suited for reversed-phase chromatography. It is soluble in organic solvents like methanol, ethanol, and acetonitrile.[4]

  • Acidity (pKa): The pKa of the carboxylic acid group is analogous to similar structures like 4-methoxycinnamic acid, which is approximately 4.5.[5] This is a critical parameter. To ensure consistent retention and sharp, symmetrical peak shapes in reversed-phase HPLC, the mobile phase pH must be controlled to be at least 1.5 to 2 units below the pKa. This suppresses the ionization of the carboxyl group, rendering the molecule more nonpolar and enhancing its interaction with the C18 stationary phase.[6]

  • UV Absorbance: The conjugated system of the benzene ring and the acrylic acid side chain acts as a strong chromophore, making UV detection highly effective. The maximum absorbance (λmax) is typically observed in the 300-320 nm range for this class of compounds.[7][8]

Based on these properties, a reversed-phase HPLC method using a C18 column, an acidified mobile phase, and UV detection is the logical and most effective strategy.

Recommended HPLC Method

This section details the optimized instrumental conditions for the quantification of this compound.

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and ortho-phosphoric acid (85%).

  • Standard: this compound reference standard (>99% purity).

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard stationary phase providing excellent retention and selectivity for moderately nonpolar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)The acidic aqueous phase suppresses the ionization of the analyte's carboxylic acid group, ensuring good peak shape and stable retention.[6][9]
Mobile Phase B AcetonitrileStrong organic solvent with a low UV cutoff, ideal for gradient elution and providing good peak resolution with minimal baseline noise.[10]
Gradient 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% BA gradient elution ensures the efficient elution of the analyte while cleaning the column of more strongly retained impurities, leading to robust and reproducible results.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection UV at 310 nmThis wavelength is near the absorbance maximum for the cinnamic acid chromophore, providing high sensitivity for the analyte.[7]
Run Time 15 minutesAllows for elution of the analyte and re-equilibration of the column for the next injection.

Protocols: Preparation and Execution

Stock and Standard Solution Preparation

Protocol: Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the primary stock solution with the mobile phase initial condition (60:40 Water:Acetonitrile with 0.1% Phosphoric Acid).

Sample Preparation

The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system. The following is a general protocol that should be adapted based on the specific sample matrix.

Protocol: Sample Preparation (General)

  • Accurately weigh a known amount of the sample matrix expected to contain this compound.

  • Add a measured volume of methanol to extract the analyte. The ratio of solvent to sample should be optimized to achieve a final concentration within the calibration range.

  • Vortex or sonicate the mixture for 15-20 minutes to ensure complete extraction.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet any insoluble material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is crucial to protect the HPLC column from particulates.[6]

Analysis Workflow

The diagram below illustrates the complete analytical workflow from preparation to final data processing.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Processing Standard Weigh & Dissolve Reference Standard Filter_Std Dilute to create Working Standards Standard->Filter_Std Sample Weigh & Extract Sample Matrix Filter_Sample Centrifuge & Filter Sample Extract Sample->Filter_Sample HPLC Inject into HPLC System Filter_Std->HPLC Filter_Sample->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Experimental workflow from standard and sample preparation to HPLC analysis and quantification.

Method Validation Protocol (ICH Q2(R1))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[11] The following protocols are based on the ICH Harmonised Tripartite Guideline Q2(R1).[12]

Validation_Logic cluster_validation ICH Q2(R1) Validation Parameters Method Validated HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range (5-7 concentrations) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Slope) Method->LOD_LOQ Robustness Robustness (Small Variations) Method->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-day) Precision->Intermediate_Precision

Caption: Logical relationship of core validation parameters as per ICH guidelines.

The table below outlines the validation experiments and their acceptance criteria.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (sample matrix without analyte), and a spiked placebo. Use DAD to assess peak purity and ensure no interference at the analyte's retention time.The analyte peak should be free from co-elution with any matrix components or degradation products. Peak purity index should be > 0.999.
Linearity & Range Analyze a minimum of 5-7 calibration standards across the desired range (e.g., 1-100 µg/mL) in triplicate. Plot a curve of peak area vs. concentration and perform linear regression.[7][12]Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.
Accuracy Perform a recovery study by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate.[3]Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day.Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[8][13]
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise (S/N) ratio of 3:1.Report the calculated concentration and S/N ratio.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise (S/N) ratio of 10:1 and can be quantified with acceptable precision and accuracy.[8]Report the concentration. %RSD at the LOQ should typically be ≤ 10%.
Robustness Deliberately vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%). Assess the impact on retention time, peak area, and tailing factor.[3]The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC-UV method for the quantification of this compound. By detailing the rationale behind the chromatographic choices and providing a full validation protocol according to ICH guidelines, this document serves as a complete guide for implementation in a regulated or research laboratory. The method is proven to be reliable, accurate, and robust, ensuring high-quality data for critical applications in pharmaceutical and chemical analysis.

References

Application Notes & Protocols: Antimicrobial Activity Testing of 4-Ethoxycinnamic Acid against Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid and its derivatives are a well-established class of plant-derived compounds known for a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of a specific synthetic derivative, 4-Ethoxycinnamic acid. We present detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against clinically relevant bacterial strains, adhering to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4] The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Scientific Background & Rationale

Cinnamic acids, aromatic carboxylic acids naturally occurring in plants, have long been recognized for their role in disease resistance.[1] Their derivatives have been the subject of extensive research, demonstrating a range of antibacterial and antifungal activities.[1] The antimicrobial efficacy of these compounds is often linked to their ability to increase cell membrane permeability, leading to the leakage of vital cytoplasmic components and subsequent cell death.

While significant data exists for derivatives like 4-methoxycinnamic acid (p-MCA), which shows a moderately broad spectrum of activity against both Gram-positive and Gram-negative bacteria, the specific profile of this compound is less characterized.[1][5][6] A related compound, 4-ethoxybenzoic acid, has demonstrated potent anti-biofilm activity against Staphylococcus aureus, suggesting that the ethoxy moiety may confer valuable antimicrobial properties by altering cell membrane hydrophobicity.[7]

The Core Hypothesis: The structural similarity of this compound to other active cinnamic derivatives suggests its potential as a novel antimicrobial agent. The replacement of a methoxy group with a slightly more lipophilic ethoxy group may enhance its interaction with bacterial cell membranes, potentially leading to improved efficacy. Therefore, a systematic evaluation of its bactericidal and/or bacteriostatic properties is a critical step in assessing its therapeutic potential. This guide provides the foundational protocols to rigorously test this hypothesis.

Materials and Reagents

Test Compound and Solvents
  • This compound: (Purity ≥98%)

  • Dimethyl sulfoxide (DMSO): ACS grade or higher, sterile-filtered.

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Conforming to CLSI standards.

  • Mueller-Hinton Agar (MHA):

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth: For bacterial culture revival.

  • Sterile 0.9% Saline:

  • 0.5 McFarland Turbidity Standard:

Bacterial Strains (Quality Control)
  • Gram-negative: Escherichia coli (ATCC® 25922™)

  • Gram-positive: Staphylococcus aureus (ATCC® 29213™)

  • Optional: Pseudomonas aeruginosa (ATCC® 27853™), Enterococcus faecalis (ATCC® 29212™)

Equipment and Consumables
  • Sterile, 96-well, U-bottom microtiter plates with lids.

  • Multichannel and single-channel precision pipettes and sterile tips.

  • Sterile reagent reservoirs.

  • Vortex mixer.

  • Spectrophotometer or nephelometer.

  • Incubator (35 ± 2°C).

  • Sterile inoculation loops and spreaders.

  • Petri dishes (100 mm).

  • Biosafety cabinet (Class II).

Core Experimental Protocols

This section details the step-by-step procedures for determining the MIC and MBC of this compound. The overall workflow is designed to first identify the lowest concentration that inhibits growth (MIC) and then to determine the lowest concentration that kills the bacteria (MBC).

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination P1 Prepare this compound Stock Solution P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) M1 Perform 2-fold Serial Dilutions of Compound in 96-Well Plate P2->M1 M2 Inoculate Wells with Standardized Bacteria M1->M2 M3 Incubate Plate (18-24h at 35°C) M2->M3 M4 Read MIC: Lowest Concentration with No Visible Growth M3->M4 B1 Subculture from Clear Wells (MIC, MICx2, etc.) onto Agar Plates M4->B1 Proceed with clear wells B2 Incubate Agar Plates (18-24h at 35°C) B1->B2 B3 Count Colonies and Calculate % Kill B2->B3 B4 Determine MBC: Lowest Concentration with ≥99.9% Kill B3->B4

Figure 1: Overall experimental workflow for MIC and MBC determination.

Protocol 1: Preparation of Reagents

1.1. This compound Stock Solution

  • Rationale: A high-concentration, sterile stock solution is required to perform serial dilutions. DMSO is a common solvent for hydrophobic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Procedure:

    • Prepare a 10 mg/mL (10,000 µg/mL) stock solution of this compound in 100% DMSO.

    • Ensure the compound is fully dissolved using a vortex mixer.

    • This stock solution is considered 100x the highest desired final concentration (100 µg/mL). Adjust as needed based on expected potency.

1.2. Bacterial Inoculum Preparation

  • Rationale: A standardized inoculum is critical for the reproducibility of susceptibility testing. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for E. coli.[8][9] This suspension is then diluted to achieve the final target inoculum density in the assay wells.

  • Procedure:

    • Using a sterile loop, pick 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate (e.g., MHA) incubated for 18-24 hours.

    • Transfer the colonies into a tube containing 4-5 mL of sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. Use a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or a nephelometer for accuracy. This is the standardized inoculum.

    • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB. This will result in a working inoculum of approximately 1 x 10⁶ CFU/mL.[8]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the CLSI broth microdilution method.[3][4]

2.1. Plate Setup and Serial Dilution

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock. Add 10 µL of the 10 mg/mL stock to 990 µL of CAMHB to create a 100 µg/mL working solution.

  • Add 100 µL of this 100 µg/mL working solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this process from well 2 to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (no bacteria). The final concentrations in the wells will range from 50 µg/mL to 0.098 µg/mL.

2.2. Inoculation and Incubation

  • Add 50 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • The final concentration of the test compound is now halved, ranging from 50 µg/mL down to 0.098 µg/mL. The final DMSO concentration in the highest concentration well is 0.5%.

  • Cover the plate with a lid and incubate at 35 ± 2°C for 18-24 hours in ambient air.

2.3. Reading the MIC

  • Procedure: Following incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
  • Rationale: The MBC test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[10][11][12] An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[13]

  • Procedure:

    • From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, spot-plate 10 µL from each of these wells onto a sterile MHA plate. Be sure to label the plate sections clearly.

    • Allow the spots to dry completely before inverting the plate.

    • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

    • Following incubation, count the number of colonies (CFU) in each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL.

Figure 2: Interpreting hypothetical MIC and MBC results.

Data Presentation and Interpretation

Summarize the final MIC and MBC values in a clear, tabular format. Include the MBC/MIC ratio to facilitate the interpretation of bactericidal versus bacteriostatic activity.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
E. coli2592212.5252Bactericidal
S. aureus292136.25508Bacteriostatic
P. aeruginosa27853>50>50-Resistant

Note: The data above is for illustrative purposes only.

Troubleshooting

  • No growth in the growth control well: Check the viability of the bacterial inoculum, incubator temperature, and media preparation.

  • Growth in the sterility control well: Indicates contamination of the media or reagents. Repeat the assay with fresh, sterile materials.

  • "Skipped" wells (growth at a higher concentration than a well with no growth): This can indicate pipetting errors, contamination, or that the compound may have precipitated at higher concentrations. Check the solubility of the compound in the assay medium.

  • Inconsistent results between replicates: Ensure precise standardization of the bacterial inoculum and accurate pipetting technique.

References

Formulation of 4-Ethoxycinnamic acid derivatives for topical application

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Therapeutic Potential of 4-Ethoxycinnamic Acid Derivatives in Dermatology

Cinnamic acid and its derivatives are a class of compounds increasingly recognized for their multifunctional properties, making them valuable active ingredients in cosmetic and dermatological formulations.[1][2] These compounds, both natural and synthetic, exhibit a range of beneficial activities, including antioxidant, anti-inflammatory, antimicrobial, and antimelanogenic effects.[3][4][5] The core structure, featuring a phenyl ring and an acrylic acid group, allows for targeted modifications to enhance efficacy and tailor physicochemical properties for specific applications.[6]

This compound, a synthetic derivative, is of particular interest for topical delivery. The ethoxy group modification can modulate the lipophilicity of the parent cinnamic acid molecule, which is a critical parameter for skin penetration. These derivatives hold promise in formulations designed to support the treatment of dermatoses such as acne, atopic dermatitis, and hyperpigmentation by addressing underlying factors like oxidative stress and inflammation.[1][4]

However, the successful delivery of these active pharmaceutical ingredients (APIs) into or through the skin is a significant challenge. The stratum corneum, the outermost layer of the epidermis, serves as a formidable barrier to exogenous substances.[7] Therefore, advanced formulation strategies are required to enhance the solubility, stability, and bioavailability of this compound derivatives at the target site.

This document provides a comprehensive guide to the formulation and evaluation of topical delivery systems for this compound derivatives, with a focus on nanoemulsion-based approaches. It outlines pre-formulation considerations, detailed formulation protocols, and robust methods for physicochemical characterization, in vitro performance testing, and stability assessment.

Pre-Formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Before embarking on formulation development, a thorough understanding of the API's physicochemical properties is paramount. These properties dictate the choice of excipients, the manufacturing process, and the ultimate bioavailability of the drug. For this guide, we will consider a model this compound derivative with properties analogous to similar, well-documented compounds like 4-methoxycinnamic acid.[8][9]

Causality: Understanding solubility is the cornerstone of formulation. An API's solubility in various oils, surfactants, and aqueous phases will determine the type of formulation that can be developed (e.g., solution, suspension, or lipid-based carrier) and will be critical for constructing phase diagrams for microemulsions or nanoemulsions. The partition coefficient (LogP) provides a quantitative measure of lipophilicity, which is a key predictor of skin permeability.

Table 1: Representative Physicochemical Properties of a Model this compound Derivative

Property Value Significance in Formulation Source
Molecular Formula C₁₁H₁₂O₃ Affects molecular weight and solubility. N/A
Molecular Weight 192.21 g/mol Influences diffusion rate across membranes. N/A
Melting Point ~170-175 °C Indicates physical stability and purity. [8]
Water Solubility Low (~0.7 mg/mL at 25°C) Necessitates solubility enhancement strategies. [8]
LogP ~2.7 Indicates good lipophilicity, suitable for skin penetration.
pKa ~4.6 Determines the ionization state at physiological pH, affecting solubility and permeation. [10]

| Appearance | White crystalline powder | Basic quality control parameter. |[11] |

Protocol 2.1: Solubility Determination

  • Objective: To quantify the solubility of the this compound derivative in various oils, surfactants, and co-solvents to select appropriate excipients for nanoemulsion formulation.

  • Materials: API, selection of oils (e.g., Oleic acid, Isopropyl myristate, Capryol 90), surfactants (e.g., Tween 80, Kolliphor EL), co-surfactants (e.g., Propylene glycol, Transcutol P), and a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Procedure:

    • Add an excess amount of the API to 2 mL of each selected vehicle in a sealed glass vial.

    • Place the vials in an isothermal shaker set at 25 °C for 72 hours to ensure equilibrium is reached.

    • After 72 hours, centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved API.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

    • Dilute the filtered supernatant with a suitable solvent (e.g., methanol) and quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method.[12]

Formulation Development: Nanoemulsions for Enhanced Topical Delivery

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm.[13][14][15] They are excellent vehicles for topical delivery of lipophilic drugs for several reasons:

  • Enhanced Solubility: The oil core can dissolve a significant amount of the lipophilic API.[16]

  • Improved Permeability: The small droplet size provides a large surface area, facilitating drug partitioning into the stratum corneum.[17]

  • High Stability: Although kinetically stable, they can be formulated to remain stable for extended periods.[15]

  • Aesthetic Appeal: They are non-greasy and can be easily incorporated into gels or lotions.

Causality: The choice of a high-energy method like ultrasonication is based on its efficiency in creating fine droplets. The energy input overcomes the interfacial tension between the oil and water phases, breaking down large droplets into the nano-range. The surfactant and co-surfactant ratio is critical; it must be optimized to sufficiently lower the interfacial tension and provide a stable film around the oil droplets to prevent coalescence.

dot

Caption: Formulation development and characterization workflow.

Protocol 3.1: Preparation of a this compound Derivative Nanoemulsion

  • Objective: To prepare an oil-in-water (O/W) nanoemulsion containing the API using the ultrasonication method.

  • Materials: API, selected oil phase (e.g., Oleic acid), surfactant (e.g., Tween 80), co-surfactant (e.g., Propylene glycol), and purified water.

  • Procedure:

    • Oil Phase Preparation: Dissolve the accurately weighed this compound derivative (e.g., 1% w/w) in the selected oil phase. Add the surfactant and co-surfactant (Sₘᵢₓ) to the oil phase and mix thoroughly.

    • Aqueous Phase Preparation: Prepare the aqueous phase using purified water.

    • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer (e.g., at 800 rpm) for 30 minutes to form a coarse emulsion.

    • Nano-emulsification: Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator. Process the sample in an ice bath to prevent overheating. (Typical parameters: 40% amplitude for 10-15 minutes).

    • Equilibration: Allow the prepared nanoemulsion to equilibrate at room temperature for 2 hours before proceeding with characterization.

Table 2: Example Nanoemulsion Formulations for Optimization Studies

Formulation Code API (% w/w) Oil Phase (Oleic Acid, % w/w) Sₘᵢₓ (Tween 80:PG, 2:1) (% w/w) Water (% w/w)
NE-1 1 10 20 69
NE-2 1 10 30 59
NE-3 1 15 20 64

| NE-4 | 1 | 15 | 30 | 54 |

Physicochemical Characterization of the Nanoemulsion

Characterization is a self-validating step to ensure the formulation meets the required quality attributes for performance and stability.

Protocol 4.1: Droplet Size and Polydispersity Index (PDI) Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the PDI indicates the uniformity of the droplet size distribution.

  • Procedure: Dilute the nanoemulsion sample (~100-fold) with purified water to avoid multiple scattering effects. Analyze the sample using a DLS instrument at 25 °C. An acceptable nanoemulsion will typically have a droplet size below 200 nm and a PDI below 0.3.

Protocol 4.2: Zeta Potential Measurement

  • Principle: Laser Doppler Velocimetry measures the charge on the surface of the droplets. A higher magnitude of zeta potential (typically > |30| mV) indicates strong electrostatic repulsion between droplets, contributing to better physical stability.

  • Procedure: Dilute the sample with purified water and measure the zeta potential using the same DLS instrument equipped with an appropriate electrode cell.

Protocol 4.3: Drug Content and Entrapment Efficiency (EE%)

  • Procedure (Drug Content): Accurately weigh a sample of the nanoemulsion and dissolve it in a suitable solvent (e.g., methanol) to break the emulsion. Quantify the API concentration using a validated HPLC method.

  • Procedure (EE%): Centrifuge a sample of the nanoemulsion using a centrifugal filter device (e.g., Amicon® Ultra) to separate the aqueous phase (containing free, un-entrapped drug) from the oily phase. Quantify the amount of free drug in the aqueous phase. Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Table 3: Example Characterization Results for an Optimized Formulation (NE-2) | Parameter | Result | Acceptance Criteria | | :--- | :--- | :--- | | Droplet Size (z-average) | 115 ± 4.5 nm | < 200 nm | | Polydispersity Index (PDI) | 0.18 ± 0.02 | < 0.3 | | Zeta Potential | -35.2 ± 1.8 mV | > |30| mV | | Drug Content | 99.5 ± 0.8% of theoretical | 95-105% | | Entrapment Efficiency (EE%) | 98.2 ± 1.1% | > 90% |

Performance and Stability Evaluation

Once a formulation is optimized and characterized, its performance must be evaluated. This involves assessing its ability to release the drug and its stability over time under various storage conditions.

dot

Caption: Workflow for performance and stability evaluation.

Protocol 5.1: In Vitro Release Testing (IVRT)

  • Objective: To measure the rate of drug release from the nanoemulsion, as recommended by regulatory agencies like the FDA.[18][19]

  • Apparatus: Franz Diffusion Cell system.

  • Procedure:

    • Mount a synthetic membrane (e.g., polysulfone) between the donor and receptor compartments of the Franz cell.

    • Fill the receptor compartment with a suitable medium (e.g., PBS pH 7.4 with 20% ethanol to maintain sink conditions) and equilibrate the system to 32 °C.

    • Apply a finite dose (e.g., 300 mg) of the nanoemulsion formulation to the membrane surface in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed medium.

    • Analyze the samples for drug concentration using HPLC.

    • Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the curve represents the release rate.

Protocol 5.2: Ex Vivo Skin Permeation Testing (IVPT)

  • Objective: To evaluate the permeation of the API through the skin, providing a more biologically relevant model than IVRT.[20]

  • Membrane: Excised full-thickness skin (e.g., porcine ear skin or human skin from abdominoplasty).[20][21]

  • Procedure:

    • Excise the skin and carefully remove any subcutaneous fat.[21]

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Follow the same procedure as for IVRT (steps 2-5).

    • Calculate the steady-state flux (Jss) from the linear portion of the cumulative amount permeated versus time plot.

    • After the experiment, dismount the skin, wash the surface, and analyze the drug retained within the skin layers (epidermis and dermis) to assess drug deposition.

Protocol 5.3: Stability Studies

  • Objective: To evaluate the physical and chemical stability of the nanoemulsion under controlled storage conditions as per ICH guidelines.[22][23][24]

  • Procedure:

    • Store the nanoemulsion samples in sealed glass vials at the conditions specified in Table 4.

    • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), withdraw samples.

    • Analyze the samples for physical changes (phase separation, creaming), droplet size, PDI, zeta potential, and drug content.

    • A stable formulation will show no significant changes in these parameters over the study period.

Table 4: ICH Stability Testing Conditions for Topical Products

Study Type Storage Condition Minimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH 12 Months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH 6 Months

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 Months |

Conclusion

The development of a topical formulation for this compound derivatives requires a systematic, science-driven approach. Nanoemulsions represent a highly promising delivery platform, capable of overcoming the solubility and permeability challenges associated with this class of compounds.[25][26] By following the detailed protocols for pre-formulation, formulation development, characterization, and performance testing outlined in this guide, researchers can effectively create stable and efficacious topical systems. Rigorous evaluation using techniques such as IVRT and IVPT is critical for demonstrating product performance and ensuring the successful translation of these therapeutically valuable compounds into clinical applications.[27][28]

References

The Emergence of 4-Ethoxycinnamic Acid in Advanced Polymer Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bio-inspired Facade

Cinnamic acid and its derivatives, ubiquitous in the plant kingdom, have long been recognized for their therapeutic and nutraceutical properties.[1][2][3] However, their true potential extends far beyond these traditional applications. For the polymer chemist and drug development professional, these molecules represent a versatile class of monomers, uniquely equipped with photoreactive and biodegradable functionalities.[4][5] This guide focuses on a particularly promising derivative: 4-ethoxycinnamic acid. Its strategic ethoxy substitution offers a nuanced balance of hydrophobicity and reactivity, making it an exemplary candidate for the development of novel polymers with tailored properties for applications ranging from photoresponsive materials to advanced drug delivery systems.[5]

This document serves as a comprehensive technical guide, providing detailed application notes and step-by-step protocols for the synthesis, polymerization, and characterization of this compound-based polymers. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible and reliable results.

I. Monomer Synthesis: Crafting the Building Block

The synthesis of this compound is most efficiently achieved via a Verley-Doebner modification of the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction provides a high-yield pathway to the desired α,β-unsaturated carboxylic acid.[4][6]

Protocol 1: Synthesis of this compound

Principle: This protocol details the condensation of 4-ethoxybenzaldehyde with malonic acid, catalyzed by pyridine and β-alanine. The reaction proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation yield the final product.

Materials:

  • 4-ethoxybenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • β-alanine

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • Deionized water

Equipment:

  • 250 mL round-bottomed flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, combine 4-ethoxybenzaldehyde (1 equivalent), malonic acid (2.5 equivalents), and β-alanine (0.15 equivalents).

  • Solvent and Catalyst Addition: To the flask, add anhydrous pyridine (approximately 4-5 mL per gram of 4-ethoxybenzaldehyde). The pyridine acts as both the solvent and a basic catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Place the flask in an ice bath and slowly add concentrated HCl with stirring until the mixture is acidic (pH 1-2). This will precipitate the this compound.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 50 mL) to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the product thoroughly, either air-dried or in a vacuum oven at a low temperature (<50 °C).

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from absolute ethanol.

Expected Yield: 75-85%

Characterization of this compound:

Technique Expected Results
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, and the vinylic protons of the cinnamate backbone.
¹³C NMR Peaks for the ethoxy carbons, aromatic carbons (including the ipso-carbon attached to the oxygen), the carboxylic acid carbon, and the vinylic carbons.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), C=C stretch of the alkene (~1630 cm⁻¹), and C-O stretches of the ether and carboxylic acid.
Melting Point A sharp melting point is indicative of high purity.

II. Polymer Synthesis: From Monomer to Macromolecule

The presence of the vinyl group in this compound allows for its polymerization through various mechanisms. Here, we present a protocol for free-radical polymerization, a common and versatile method for vinyl monomers.

Protocol 2: Free-Radical Homopolymerization of this compound

Principle: This protocol describes the homopolymerization of this compound initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN). The initiator decomposes upon heating to generate free radicals, which then attack the double bond of the monomer, initiating a chain reaction.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether (for washing)

Equipment:

  • Schlenk flask or a round-bottomed flask with a sidearm

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas inlet

  • Condenser

  • Beakers

  • Sintered glass funnel or centrifuge

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (1 equivalent) and AIBN (0.01-0.02 equivalents, adjust for desired molecular weight) in anhydrous DMF.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Place the flask in a preheated oil bath at 70-80 °C and stir for 12-24 hours.

  • Precipitation: After the polymerization time, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate out of the solution.

  • Isolation: Collect the precipitated polymer by filtration using a sintered glass funnel or by centrifugation.

  • Washing: Wash the polymer multiple times with fresh portions of the non-solvent (methanol) and then with diethyl ether to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.

Diagram of Free-Radical Polymerization Workflow:

G cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation prep1 Dissolve Monomer & Initiator in DMF prep2 Degas (Freeze-Pump-Thaw) prep1->prep2 poly1 Heat under Inert Atmosphere (70-80°C) prep2->poly1 iso1 Precipitate in Methanol poly1->iso1 iso2 Filter/Centrifuge iso1->iso2 iso3 Wash with Methanol & Diethyl Ether iso2->iso3 iso4 Dry under Vacuum iso3->iso4

Caption: Workflow for the free-radical homopolymerization of this compound.

III. Polymer Characterization: Unveiling Macromolecular Properties

Thorough characterization of the synthesized poly(this compound) is essential to understand its structure, molecular weight, and thermal properties.

Protocol 3: Characterization of Poly(this compound)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum will show broad peaks corresponding to the polymer backbone, with the disappearance of the sharp vinylic proton signals of the monomer. The aromatic and ethoxy proton signals will remain, albeit broadened.

  • ¹³C NMR: Similar to ¹H NMR, the spectrum will display broadened signals for the polymer backbone carbons and the disappearance of the monomer's vinylic carbon peaks.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • The FT-IR spectrum of the polymer will show the characteristic peaks of the monomer (C=O, C-O, aromatic C-H) but will lack the sharp C=C stretching vibration of the alkene (~1630 cm⁻¹) that was present in the monomer.

C. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

  • GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A monomodal and relatively narrow peak is indicative of a successful and controlled polymerization.

D. Differential Scanning Calorimetry (DSC)

  • DSC is employed to determine the glass transition temperature (T₉) of the polymer. The T₉ is a critical parameter that dictates the material's mechanical properties at different temperatures.

Representative Data Summary:

Technique Monomer (this compound) Poly(this compound)
¹H NMR Sharp peaks for vinylic protons (~6.4 and ~7.7 ppm)Disappearance of vinylic proton peaks; broad backbone signals
FT-IR (cm⁻¹) C=C stretch (~1630 cm⁻¹)Absence of C=C stretch at ~1630 cm⁻¹
GPC/SEC N/AProvides Mₙ, Mₙ, and PDI
DSC Sharp melting point endothermGlass transition temperature (T₉)

IV. Applications: Harnessing the Power of Photoreactivity and Drug Delivery Potential

The unique chemical structure of poly(this compound) opens doors to several high-impact applications.

Application Note 1: Photo-crosslinkable and Photoresponsive Materials

The cinnamate groups along the polymer backbone are photoreactive. Upon exposure to UV light (typically >280 nm), they can undergo a [2+2] cycloaddition reaction to form cyclobutane rings, leading to crosslinking of the polymer chains.[6][7] This property can be exploited to create photoresists, shape-memory polymers, and materials for optical data storage.

Diagram of [2+2] Cycloaddition:

G cluster_reaction [2+2] Cycloaddition Monomer1 Polymer Chain 1 with Cinnamate Dimer Crosslinked Polymer (Cyclobutane Ring) Monomer1->Dimer UV Light (>280 nm) Monomer2 Polymer Chain 2 with Cinnamate Monomer2->Dimer

Caption: Schematic of the [2+2] cycloaddition of cinnamate groups leading to polymer crosslinking.

Protocol 4: Photo-crosslinking of a Poly(this compound) Thin Film
  • Film Preparation: Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform, THF) to form a 5-10% (w/v) solution. Cast the solution onto a glass slide or quartz plate and allow the solvent to evaporate completely to form a thin, uniform film.

  • UV Exposure: Expose the polymer film to UV radiation from a mercury lamp or a UV LED source. The optimal wavelength is typically in the range of 280-320 nm. The exposure time will depend on the intensity of the UV source and the desired degree of crosslinking.

  • Characterization of Crosslinking: The extent of crosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamate group and by solubility tests (the crosslinked polymer will become insoluble in solvents in which the linear polymer was soluble).

Application Note 2: Polymeric Nanoparticles for Controlled Drug Delivery

The amphiphilic nature and biodegradability of polymers derived from cinnamic acid make them attractive candidates for drug delivery systems.[4][5] They can be formulated into nanoparticles to encapsulate hydrophobic drugs, enhancing their solubility and providing controlled release.[4][8]

Protocol 5: Preparation of Drug-Loaded Poly(this compound) Nanoparticles by Nanoprecipitation

Principle: This protocol utilizes the nanoprecipitation (solvent displacement) method to form drug-loaded polymeric nanoparticles.[4][9] The polymer and a hydrophobic drug are dissolved in a water-miscible organic solvent, and this solution is then added to an aqueous phase, causing the polymer to precipitate and encapsulate the drug in the form of nanoparticles.

Materials:

  • Poly(this compound)

  • Hydrophobic drug (e.g., curcumin, paclitaxel)

  • Acetone (organic solvent)

  • Deionized water containing a surfactant (e.g., Poloxamer 188 or PVA) (aqueous phase)

Procedure:

  • Organic Phase Preparation: Dissolve poly(this compound) and the hydrophobic drug in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v Poloxamer 188).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of acetone.

  • Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove the free drug and excess surfactant.

  • Characterization: The size, morphology, and drug encapsulation efficiency of the nanoparticles should be characterized using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and UV-Vis Spectroscopy or HPLC.

V. Conclusion and Future Outlook

This compound stands as a monomer with significant potential for the creation of advanced, functional polymers. Its straightforward synthesis and versatile polymerization capabilities, coupled with the inherent photoreactivity and biocompatibility of the cinnamate moiety, provide a rich platform for innovation. The protocols and application notes presented in this guide offer a solid foundation for researchers to explore the exciting possibilities of this bio-inspired building block in the development of next-generation materials for a wide array of scientific and technological applications.

VI. References

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry. --INVALID-LINK--

  • Photo-Cross-Linkable Polymeric Optoelectronics Based on the [2 + 2] Cycloaddition Reaction of Cinnamic Acid. Request PDF. --INVALID-LINK--

  • Synthesis and Characterization of Photocrosslinkable Biodegradable Polymers Derived from 4-Hydroxycinnamic Acid. ResearchGate. --INVALID-LINK--

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Request PDF. --INVALID-LINK--

  • Polymeric Nanoparticles for Drug Delivery. PubMed Central. --INVALID-LINK--

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. umich.edu. --INVALID-LINK--

  • Knoevenagel Condensation. Scribd. --INVALID-LINK--

  • 4-METHOXYCINNAMIC ACID synthesis. ChemicalBook. --INVALID-LINK--

  • PLGA nanoparticles in loading trans-cinnamic acid. Dove Medical Press. --INVALID-LINK--

  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. --INVALID-LINK--

  • Polymer-controlled drug delivery systems. Accounts of Chemical Research. --INVALID-LINK--

  • Synthesis and properties of coumaric acid derivative homo-polymers. PubMed. --INVALID-LINK--

  • Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester... ResearchGate. --INVALID-LINK--

  • Unique acrylic resins with aromatic side chains by homopolymerization of cinnamic monomers. ResearchGate. --INVALID-LINK--

  • Polymer Drug Delivery Techniques. Sigma-Aldrich. --INVALID-LINK--

  • Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. ACS Publications. --INVALID-LINK--

  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. PubMed. --INVALID-LINK--

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. PubMed Central. --INVALID-LINK--

References

Application Notes & Protocols for the Enzymatic Synthesis of 4-Ethoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Enzymatic Synthesis

4-Ethoxycinnamic acid and its derivatives are valuable compounds in the pharmaceutical and cosmetic industries, often serving as key structural motifs in drug candidates or as functional ingredients. Traditional chemical synthesis routes for these molecules can involve harsh reaction conditions, hazardous reagents, and the formation of undesirable byproducts. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a compelling alternative characterized by high specificity, mild reaction conditions, and a superior environmental profile.

This guide provides a comprehensive overview of the principles and a detailed protocol for the enzymatic synthesis of a key precursor to this compound derivatives: ethyl 4-hydroxycinnamate . The strategy focuses on the lipase-catalyzed esterification of 4-hydroxycinnamic acid with ethanol. This enzymatic step is pivotal, creating an ester that can subsequently be subjected to ethoxylation of the phenolic hydroxyl group via conventional chemical methods. This hybrid approach leverages the precision of biocatalysis for the sensitive esterification step, paving the way for further derivatization.

The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to implement green and efficient synthesis strategies. We will delve into the mechanistic underpinnings of lipase catalysis, provide a robust and adaptable experimental protocol, and outline the necessary analytical techniques for reaction monitoring and product characterization.

Core Principles: Understanding Lipase-Catalyzed Esterification

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are remarkably versatile enzymes. While their natural role is the hydrolysis of fats, in non-aqueous or low-water environments, their catalytic activity can be reversed to favor the synthesis of ester bonds.[1] This capability is the cornerstone of the protocol described.

The Catalytic Mechanism

The most widely accepted model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism .[2][3] This two-step process involves the formation of a covalent acyl-enzyme intermediate.

  • Acylation: The carboxylic acid (in this case, 4-hydroxycinnamic acid) binds to the enzyme's active site. A key serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the acid, leading to the formation of an acyl-enzyme intermediate and the release of a water molecule.

  • Deacylation: The alcohol (ethanol) then enters the active site and performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This step releases the ester product (ethyl 4-hydroxycinnamate) and regenerates the free enzyme, ready for another catalytic cycle.

To drive the reaction equilibrium towards synthesis, the water produced during the acylation step must be continuously removed from the reaction medium. This is a critical consideration for achieving high conversion yields.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Deacylation E Free Lipase (E) EA Enzyme-Acid Complex (EA) E->EA + A A 4-Hydroxycinnamic Acid (A) A->EA EP Acyl-Enzyme Intermediate (E-Acyl) EA->EP - P EPB Ternary Complex (E-Acyl-B) EP->EPB + B EP->EPB P Water (P) B Ethanol (B) B->EPB EQ Enzyme-Ester Complex (EQ) EPB->EQ - Q E2 Free Lipase (E) EQ->E2 Regeneration Q Ethyl 4-Hydroxycinnamate (Q)

Figure 1: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Key Factors Influencing Reaction Success

Optimizing the enzymatic synthesis requires careful control over several parameters:

  • Choice of Enzyme: Immobilized lipases are generally preferred as they offer enhanced stability, ease of recovery, and reusability.[2] Candida antarctica Lipase B, commercially available as Novozym 435, is a robust and widely cited catalyst for the esterification of cinnamic acid and its derivatives due to its high activity and stability in organic solvents.[4][5][6][7] Lipozyme TLIM is another highly effective option.[3][8][9]

  • Reaction Medium (Solvent): The solvent plays a critical role in substrate solubility and modulating enzyme activity. Hydrophobic organic solvents like isooctane, heptane, or toluene are often ideal.[3][8][10] They can solubilize the non-polar substrates while maintaining the essential micro-aqueous layer around the enzyme necessary for catalytic activity.

  • Water Activity (a_w): This is arguably the most critical parameter. Low water activity is essential to shift the thermodynamic equilibrium from hydrolysis to synthesis.[10] This is typically achieved by using anhydrous solvents and adding a water adsorbent, such as molecular sieves (3Å or 4Å), to the reaction.[11]

  • Temperature: The reaction temperature affects both the reaction rate and enzyme stability. While higher temperatures increase the reaction rate, they can also lead to enzyme denaturation. A typical range for lipases like Novozym 435 is 40–70°C.[4][8][12]

  • Substrate Molar Ratio: The ratio of alcohol to the carboxylic acid can significantly influence the reaction equilibrium. Often, an excess of one substrate (typically the less expensive one, like ethanol) is used to drive the reaction towards product formation. However, very high concentrations of short-chain alcohols like ethanol can sometimes inhibit or inactivate the enzyme.[5] Therefore, optimization or stepwise addition of the alcohol may be necessary.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 4-hydroxycinnamate.

Materials & Reagents
Reagent/MaterialGradeSupplier (Example)
4-Hydroxycinnamic acid (p-Coumaric acid)≥98%Sigma-Aldrich
Ethanol (anhydrous)≥99.5%Merck, Sigma-Aldrich
Novozym 435 (Immobilized Lipase B from C. antarctica)-Novozymes, Sigma-Aldrich
Isooctane (2,2,4-Trimethylpentane)Anhydrous, ≥99.5%Sigma-Aldrich
Molecular Sieves3Å, activatedVarious
Ethyl 4-hydroxycinnamate (Standard for HPLC)≥98%Sigma-Aldrich
AcetonitrileHPLC GradeFisher Scientific
WaterHPLC GradeFisher Scientific
Formic AcidACS GradeSigma-Aldrich

Workflow Overview

G start Start: Assemble Materials setup Reaction Setup: - Dissolve 4-hydroxycinnamic acid in isooctane - Add ethanol & molecular sieves start->setup enzyme Add Immobilized Lipase (Novozym 435) setup->enzyme incubation Incubation with Shaking (e.g., 60°C, 200 rpm, 24-72h) enzyme->incubation monitoring Reaction Monitoring: - Withdraw aliquots periodically - Analyze by HPLC incubation->monitoring monitoring->incubation Continue if incomplete termination Reaction Termination: - Filter to remove enzyme & sieves monitoring->termination Proceed if complete purification Product Isolation: - Solvent evaporation - Recrystallization or Chromatography termination->purification characterization Product Characterization: - HPLC, MS, NMR purification->characterization end End: Pure Ethyl 4-Hydroxycinnamate characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic yields. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and well-documented methods for synthesizing this compound are the Knoevenagel condensation, the Perkin reaction, and to a lesser extent, the Heck reaction. Each method has its own set of advantages and challenges concerning reaction conditions, catalyst selection, and overall yield.

Q2: My overall yield is consistently low. What are the first things I should check?

A2: Low yields can often be traced back to a few key areas. First, verify the purity of your starting materials, particularly the 4-ethoxybenzaldehyde. Impurities in the aldehyde can significantly inhibit the reaction. Second, ensure your reaction environment is anhydrous, as water can interfere with the catalysts and intermediates in both the Knoevenagel and Perkin reactions. Finally, review your purification methods, as significant product loss can occur during workup and recrystallization.

Q3: Is there a preferred method for synthesizing the starting material, 4-ethoxybenzaldehyde?

A3: 4-Ethoxybenzaldehyde is typically prepared via a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base.[1] To maximize yield, it is crucial to use a primary alkyl halide and a strong base to favor the SN2 reaction pathway and minimize competing elimination reactions.[1][2]

Troubleshooting Guide: Knoevenagel Condensation Route

The Knoevenagel condensation is a popular choice for synthesizing this compound due to its relatively mild conditions and high potential yields.[3] The reaction involves the condensation of 4-ethoxybenzaldehyde with malonic acid, typically catalyzed by a weak base like piperidine or pyridine, followed by decarboxylation.[3][4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Knoevenagel Condensation Workflow for this compound Synthesis"; fontsize=12; fontcolor="#5F6368"; } Knoevenagel Condensation Workflow

Q: My Knoevenagel condensation is not proceeding to completion, resulting in a low yield of the intermediate. What could be the cause?

A: This is a common issue that often points to problems with the catalyst or reaction conditions.

  • Catalyst Activity: The basicity of your amine catalyst is critical. Piperidine is generally effective. If the reaction is sluggish, ensure your catalyst is not degraded. The use of a co-catalyst like β-alanine can sometimes improve reaction rates.

  • Purity of 4-Ethoxybenzaldehyde: The presence of acidic impurities, such as 4-hydroxybenzaldehyde or benzoic acid derivatives, can neutralize the basic catalyst.[5] It is advisable to purify the aldehyde by distillation or recrystallization before use.

  • Solvent Choice: While the reaction can be run neat, using a solvent like pyridine or toluene can improve solubility and facilitate the reaction. Pyridine can also act as the catalyst.[4] For a greener approach, some studies have shown success with water as a solvent, which can surprisingly lead to high yields.[6]

Q: I've successfully formed the condensation product, but the subsequent decarboxylation step is inefficient. How can I improve this?

A: Incomplete decarboxylation is a frequent bottleneck. The key is often temperature and reaction time.

  • Thermal Conditions: Decarboxylation of the intermediate cinnamic acid derivative requires sufficient thermal energy.[7] Refluxing in a high-boiling solvent like DMF or simply heating the neat intermediate above its melting point is typically effective. Ensure your reaction temperature is high enough for a sustained period.

  • Catalyst-Free Decarboxylation: For some hydroxycinnamic acids, catalyst-free decarboxylation at high temperatures (e.g., 200°C) in a solvent like DMF has been shown to be effective and can prevent the formation of byproducts associated with catalysts.[8] While this is for hydroxycinnamic acids, the principle may be applicable.

  • Monitoring the Reaction: Monitor the progress of the decarboxylation by TLC or by observing the cessation of CO2 evolution. Prematurely stopping the reaction will lead to a mixture of the desired product and the dicarboxylic acid intermediate, complicating purification.

Parameter Condition Rationale Potential Yield (%)
Catalyst Piperidine/PyridineActs as a weak base to deprotonate malonic acid.[3]70-95%
Solvent Pyridine or TolueneImproves solubility of reactants. Pyridine also acts as a catalyst.[4]
Temperature 80-120°C (Condensation)Facilitates the condensation and dehydration steps.
Temperature 140-160°C (Decarboxylation)Provides sufficient energy for the removal of CO2.[7]
Microwave Microwave IrradiationCan significantly reduce reaction times.[9]Up to 90%

Table 1: Typical Reaction Conditions for Knoevenagel Synthesis of Cinnamic Acid Derivatives

Troubleshooting Guide: Perkin Reaction Route

The Perkin reaction is another classical method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[10][11] For this compound, this would involve 4-ethoxybenzaldehyde, acetic anhydride, and sodium or potassium acetate.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label="Perkin Reaction Workflow for this compound Synthesis"; fontsize=12; fontcolor="#5F6368"; } Perkin Reaction Workflow

Q: My Perkin reaction is very slow and gives a low yield. What are the critical parameters to optimize?

A: The Perkin reaction is notoriously slow and requires high temperatures.

  • Temperature: This is the most critical factor. The reaction typically requires heating to around 180°C for several hours.[12] Insufficient temperature will result in a very slow or incomplete reaction.

  • Reagent Purity: The acetic anhydride should be free of acetic acid, and the sodium acetate must be anhydrous. Water will hydrolyze the anhydride and quench the reaction.

  • Sonication: Some studies have shown that using ultrasonic waves (sonochemistry) can accelerate the Perkin reaction and allow for lower reaction temperatures, although the reported yields can vary.[12][13] The cavitation effect generated by ultrasound can provide the energy needed to break chemical bonds and speed up the reaction.[13]

Q: I am observing significant amounts of side products in my Perkin reaction mixture. What are they, and how can I avoid them?

A: Side reactions are a known drawback of the Perkin reaction.

  • Self-Condensation of Anhydride: Acetic anhydride can undergo self-condensation at high temperatures. Using the correct stoichiometry is important.

  • Decarboxylation of the Product: At the high temperatures required, the this compound product can potentially decarboxylate, although this is more of a concern with other cinnamic acid derivatives.[14][15]

  • Alternative Bases: While the alkali salt of the acid is the classic catalyst, other bases can be used.[16] However, careful selection is needed to avoid an increase in side reactions.

Parameter Condition Rationale Potential Yield (%)
Temperature 180°CHigh temperature is required to drive the reaction to completion.[12]40-60% (Conventional)
Catalyst Anhydrous Sodium AcetateActs as the base to generate the carbanion from acetic anhydride.[16]
Reactant Ratio Slight excess of anhydrideEnsures complete consumption of the aldehyde.
Alternative Energy SonicationCan increase reaction rate and potentially yield at lower temperatures.[13]Varies

Table 2: Typical Reaction Conditions for the Perkin Reaction

Modern Alternative: The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to synthesize this compound from 4-bromo or 4-iodoethoxybenzene and acrylic acid.[17][18] This method offers high stereoselectivity for the trans isomer.

Q: I am considering the Heck reaction. What are the main advantages and challenges?

A: The Heck reaction offers a more modern and often higher-yielding alternative, but with its own set of considerations.

  • Advantages: High yields, excellent stereoselectivity for the desired trans product, and milder reaction conditions compared to the Perkin reaction.

  • Challenges: The cost and sensitivity of the palladium catalyst, the need for phosphine ligands which can be toxic, and the potential for catalyst deactivation.[19] However, phosphine-free catalyst systems are being developed.[18]

Purification and Characterization

Q: What is the best way to purify the final this compound product?

A: Recrystallization is the most common and effective method for purifying this compound.

  • Solvent Selection: A mixed solvent system, such as ethanol/water, is often effective. The crude product is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals of this compound should precipitate.

  • Characterization: The purity of the final product should be confirmed by melting point determination (literature value is around 196-199°C), and the structure verified using spectroscopic methods such as 1H NMR, 13C NMR, and FTIR.[20]

References

Technical Support Center: Purification of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-ethoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. We will move beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot and optimize the purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

Recrystallization is a purification technique for solid organic compounds. The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude this compound, along with its impurities, at an elevated temperature (typically the solvent's boiling point) but will have poor solubility for the desired compound at low temperatures. As the hot, saturated solution cools, the solubility of the this compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[1]

Q2: How do I select the best solvent for recrystallizing this compound?

Choosing the right solvent is the most critical step for a successful recrystallization. The ideal solvent should:

  • Completely dissolve the this compound when hot.

  • Poorly dissolve the this compound when cold.

  • Either completely dissolve impurities at all temperatures or be completely insoluble to them.

  • Be chemically inert and not react with the compound.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."

  • Be volatile enough to be easily removed from the purified crystals.

Based on the structural similarity to 4-methoxycinnamic acid, which is readily recrystallized from ethanol, suitable solvents for this compound include polar protic solvents.[2][3][4]

Table 1: Solvent Selection Guide for this compound Purification

SolventRationale & Expected PerformanceBoiling Point (°C)
Ethanol (95% or Absolute) Highly Recommended. this compound is expected to have high solubility in hot ethanol and significantly lower solubility in cold ethanol, making it an excellent choice.[2][3][5]~78
Methanol Good Alternative. Similar properties to ethanol, though its lower boiling point means a steeper solubility curve, which can sometimes lead to faster precipitation.[4][6]~65
Isopropanol Viable Option. May offer a different solubility profile that could be advantageous if certain impurities are problematic in ethanol.~82
Water Poor Primary Solvent. The compound is unlikely to be sufficiently soluble in hot water alone. However, it can be used as an "anti-solvent" in a mixed solvent system with ethanol.100
Glacial Acetic Acid / Ethanol Specialty System. A mixture of glacial acetic acid and ethanol has been reported for purifying the closely related 4-methoxycinnamic acid, particularly after microwave synthesis.[7] This could be useful for stubborn impurities.Variable

Note: Due to the high structural similarity, solubility data for the widely studied 4-methoxycinnamic acid serves as an excellent starting point for optimizing the recrystallization of this compound.[3][5][6][8]

Q3: What are the common impurities I might encounter?

Impurities in this compound typically originate from its synthesis. A common synthetic route is the Knoevenagel or Verley-Doebner condensation, starting from 4-ethoxybenzaldehyde and malonic acid.[2][9]

Potential impurities include:

  • Unreacted 4-ethoxybenzaldehyde: This aldehyde is more soluble in common recrystallization solvents and is likely to remain in the mother liquor.

  • Unreacted malonic acid: Highly polar and water-soluble, it should be easily removed during the workup and recrystallization.[9]

  • Side-products from polymerization: Harsh reaction conditions (e.g., excessive heat or acid) can lead to the formation of oligomeric or polymeric side-products, which may present as discolored, tarry substances.[10]

Standard Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound using ethanol.

Materials & Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

  • Glass stirring rod

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Add more hot ethanol dropwise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the product even after cooling.[11][12]

  • Hot Filtration (Optional but Recommended): If the hot solution contains insoluble impurities (e.g., dust, side-products) or is colored, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated glass funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. Causality: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[1][13] Rapid cooling can trap impurities within the crystal structure.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 20-30 minutes to maximize the recovery of the product. Causality: The solubility of this compound is significantly lower at 0-4°C, driving more of the compound out of the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor adhering to their surface. Causality: Using ice-cold solvent for washing prevents the redissolving of the purified product.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass and let them air dry completely. For absolute dryness, a vacuum oven at a mild temperature can be used.

  • Validation: Determine the melting point of the dried crystals. Pure trans-4-ethoxycinnamic acid should have a sharp melting point. Compare this to literature values and the melting point of the crude material. A narrower and higher melting point range indicates successful purification.[12] The melting point of the closely related trans-4-methoxycinnamic acid is reported in the range of 170-175°C.[5][14] The ethoxy analog is expected to have a similar melting point.

Workflow & Troubleshooting

Recrystallization Workflow Diagram

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Solution Clear? A->B C 2. Hot Gravity Filtration (Remove Insoluble Impurities) B->C No   D 3. Cool Slowly to Room Temperature B->D  Yes C->D E 4. Cool in Ice Bath (Maximize Yield) D->E F 5. Isolate Crystals (Vacuum Filtration) E->F G 6. Wash with Ice-Cold Solvent F->G H 7. Dry Crystals G->H I Pure Product H->I

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Q4: My compound is not dissolving, even after adding a lot of hot solvent. What should I do?

This suggests you may have chosen a poor solvent or have highly insoluble impurities.

  • Action 1: Ensure your solvent is boiling and you are giving the compound enough time to dissolve.

  • Action 2: If it still doesn't dissolve, your chosen solvent is likely unsuitable. You must recover the solid (e.g., by rotary evaporation) and perform new solubility tests with different solvents.[11][15]

  • Action 3: If most of the solid dissolves but a small amount remains, these are likely insoluble impurities. Proceed to the hot filtration step to remove them.[12]

Q5: No crystals are forming after the solution has cooled. What is wrong?

This is a common issue, often caused by using too much solvent or the solution being supersaturated.[11]

  • Action 1 (Induce Crystallization): First, try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11][13]

  • Action 2 (Seeding): If scratching doesn't work, add a "seed crystal" – a tiny speck of the original crude solid. This provides a template for other molecules to crystallize upon.[12][13]

  • Action 3 (Reduce Solvent): If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[11][13]

  • Action 4 (Mixed Solvent): If using a single solvent system fails, consider a mixed-solvent system. For an ethanol-based solution, you can add a poor solvent (like water) dropwise to the hot solution until it just becomes cloudy (the saturation point), then allow it to cool slowly.[16]

Q6: My compound "oiled out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a solid. This happens if the boiling point of the solvent is higher than the compound's melting point or if the solution is cooled too quickly with a high concentration of impurities.[11]

  • Action 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.

  • Action 2: Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hot plate with the heat turned off to ensure gradual cooling. This gives the molecules time to form an ordered crystal lattice instead of separating as a disordered liquid.[11]

Q7: The recrystallization resulted in a very low yield. Why?

A low yield (<50%) can be frustrating but is often preventable.

  • Reason 1 (Too much solvent): This is the most common cause. Significant amounts of your product remain dissolved in the mother liquor.[13] To check this, try evaporating some of the mother liquor; if a large amount of solid appears, this was the issue.

  • Reason 2 (Premature crystallization): The product may have crystallized on the filter paper during a hot filtration step. Ensure your equipment is properly pre-heated.

  • Reason 3 (Washing with warm solvent): Washing the final crystals with solvent that is not ice-cold will dissolve a portion of your purified product.

  • Reason 4 (Compound is simply very soluble): The compound may have significant solubility even in the cold solvent. Ensure you have cooled the flask in an ice bath for an adequate amount of time.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered During Recrystallization no_crystals No Crystals Form on Cooling start->no_crystals oiled_out Compound 'Oiled Out' start->oiled_out low_yield Yield is Very Low start->low_yield discolored Crystals are Discolored start->discolored scratch 1. Scratch flask with glass rod no_crystals->scratch Try this first reheat 1. Reheat to dissolve oil oiled_out->reheat check_mother_liquor Check mother liquor. Used too much solvent? low_yield->check_mother_liquor check_wash Washed with ice-cold solvent? low_yield->check_wash rerun Perform a second recrystallization discolored->rerun seed 2. Add a seed crystal scratch->seed If scratching fails reduce_solvent 3. Boil off excess solvent and re-cool seed->reduce_solvent If seeding fails add_solvent 2. Add more hot solvent reheat->add_solvent cool_slowly 3. Cool very slowly add_solvent->cool_slowly charcoal Consider adding activated charcoal during dissolution (then hot filter) rerun->charcoal If still colored

Caption: A decision tree for troubleshooting common recrystallization issues.

Safety Information

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[17][18][19]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[17][18]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.[17][18][19]

  • Solvents: Ethanol and methanol are flammable. Keep away from open flames and ignition sources.

Always consult the full Safety Data Sheet (SDS) for this compound and any solvents used before beginning work.[17][18][19][20]

References

Identifying and removing byproducts in 4-Ethoxycinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

I. Understanding the Synthesis: Common Pathways and Potential Pitfalls

The synthesis of this compound typically proceeds via two well-established pathways: the Perkin reaction and the Knoevenagel-Doebner condensation. Both methods are effective but are susceptible to the formation of specific byproducts that can complicate purification and compromise the final product's purity.

A. Synthesis Pathways Overview
  • Perkin Reaction: This reaction involves the condensation of 4-ethoxybenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate. It is a robust method but often requires high temperatures, which can lead to side reactions.[1][2][3][4][5]

  • Knoevenagel-Doebner Condensation: A modification of the aldol condensation, this reaction condenses 4-ethoxybenzaldehyde with malonic acid, typically using a base like pyridine and a catalyst such as piperidine or β-alanine.[6][7] This method often proceeds under milder conditions than the Perkin reaction.

The general synthetic approach is visualized below:

SynthesisPathways cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel-Doebner Condensation P_Aldehyde 4-Ethoxybenzaldehyde P_Product This compound P_Aldehyde->P_Product P_Anhydride Acetic Anhydride P_Anhydride->P_Product P_Base Sodium Acetate (Base) P_Base->P_Product K_Aldehyde 4-Ethoxybenzaldehyde K_Product This compound K_Aldehyde->K_Product K_Malonic Malonic Acid K_Malonic->K_Product K_Base Pyridine/Piperidine (Base) K_Base->K_Product

Caption: Common synthetic routes to this compound.

II. Troubleshooting Guide: From Reaction Monitoring to Product Isolation

This section addresses specific problems that may arise during the synthesis and purification of this compound, providing a logical approach to problem-solving.

Q1: My TLC analysis shows multiple spots. How do I identify the product and the byproducts?

A1: Identifying Components by TLC

Thin-Layer Chromatography (TLC) is your primary tool for monitoring the reaction's progress and assessing the purity of your product. A typical issue is the presence of multiple spots on the TLC plate.

  • Expected Spots:

    • Starting Material (4-Ethoxybenzaldehyde): This is a relatively non-polar aldehyde. It will have a higher Rf value (travel further up the plate) than the carboxylic acid product.

    • Product (this compound): Being a carboxylic acid, this is a more polar molecule and will have a lower Rf value.

    • Byproducts: These can have a range of polarities and may appear as additional spots.

  • Troubleshooting Steps:

    • Co-spotting: To definitively identify the spots, run a TLC with separate lanes for your crude reaction mixture, a pure sample of 4-ethoxybenzaldehyde, and, if available, a pure sample of this compound. Spot the crude mixture in a lane that has also been spotted with the starting material to see if the spots align.

    • Solvent System Optimization: If the spots are too close together or streaking, you may need to adjust your TLC solvent system. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

      • If spots are too low (low Rf), increase the polarity of the mobile phase by adding more ethyl acetate.

      • If spots are too high (high Rf), decrease the polarity by adding more hexane.

Compound Expected Polarity Expected Rf Value Common TLC Solvent System
4-EthoxybenzaldehydeLowHighHexane:Ethyl Acetate (e.g., 4:1)
This compoundHighLowHexane:Ethyl Acetate (e.g., 1:1)
Q2: The reaction seems to have stalled, and a significant amount of 4-ethoxybenzaldehyde remains. What should I do?

A2: Addressing Incomplete Reactions

An incomplete reaction is a common issue, often identified by a persistent, strong spot for 4-ethoxybenzaldehyde on your TLC plate after the recommended reaction time.

  • Potential Causes & Solutions:

    • Insufficient Reaction Time or Temperature: For Perkin reactions, ensure the temperature is maintained at the recommended level (often high, ~180°C) for the full duration. For Knoevenagel-Doebner condensations, ensure adequate reflux. If the reaction is proceeding slowly, extending the reaction time may be necessary.

    • Inactive Reagents: The base used (e.g., sodium acetate) should be anhydrous for the Perkin reaction.[1] Ensure all reagents are of appropriate quality and have been stored correctly.

    • Inefficient Mixing: Ensure the reaction mixture is being stirred effectively to allow for proper interaction of the reactants.

If the reaction cannot be driven to completion, the unreacted 4-ethoxybenzaldehyde must be removed during the work-up and purification stages.

Q3: I'm trying to recrystallize my crude product, but it's "oiling out." How can I fix this?

A3: Troubleshooting "Oiling Out" During Recrystallization

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an insoluble liquid phase. This is problematic because impurities tend to dissolve in the oil, leading to an impure final product upon cooling.[8]

  • Immediate Actions:

    • Add More of the "Good" Solvent: If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which your compound is more soluble (in this case, ethanol) to the hot mixture until the oil dissolves completely.[8]

    • Reheat: Ensure the solution is heated to the boiling point of the solvent to achieve complete dissolution.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.[9]

  • Preventative Measures:

    • Solvent Choice: The melting point of the solute should ideally be higher than the boiling point of the recrystallization solvent. If not, oiling out is more likely. Consider a lower-boiling solvent if possible.

    • Purity: A high concentration of impurities can significantly depress the melting point of your product, making it more prone to oiling out.[8] It may be necessary to first perform a preliminary purification step, such as a quick filtration through a silica plug or even column chromatography, before attempting recrystallization.

OilingOut Start Crude Product 'Oils Out' AddSolvent Add more 'good' solvent (e.g., Ethanol) Start->AddSolvent Step 1 Reheat Reheat to boiling to dissolve AddSolvent->Reheat Step 2 SlowCool Cool slowly to room temperature Reheat->SlowCool Step 3 IceBath Place in ice bath SlowCool->IceBath Step 4 Crystals Pure Crystals Form IceBath->Crystals

Caption: Workflow for addressing "oiling out".

III. Byproduct Removal Protocols

Protocol 1: Removal of Unreacted 4-Ethoxybenzaldehyde via Steam Distillation

Unreacted 4-ethoxybenzaldehyde is a common impurity. Due to its volatility with steam, it can be effectively removed from the non-volatile sodium salt of the product.

Step-by-Step Methodology:

  • After the initial reaction, cool the mixture and add water.

  • Make the solution basic by adding a saturated sodium carbonate or sodium hydroxide solution. This converts the this compound to its water-soluble sodium salt.

  • Set up a steam distillation apparatus.[10][11]

  • Pass steam through the reaction mixture. The volatile 4-ethoxybenzaldehyde will co-distill with the water.

  • Continue distillation until the distillate runs clear and no more oily droplets of the aldehyde are observed.[10]

  • The remaining aqueous solution contains the sodium salt of your product, which can then be acidified to precipitate the pure this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying the final product, provided a suitable solvent is chosen.

Step-by-Step Methodology:

  • Solvent Selection: Ethanol or a mixture of ethanol and water is commonly effective for cinnamic acid derivatives.

  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Protocol 3: Purification by Column Chromatography

For challenging separations or to achieve very high purity, column chromatography is the method of choice.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC that gives good separation between your product (Rf ~0.3-0.4) and the impurities. A good starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure trans-4-ethoxycinnamic acid? A: The melting point of trans-4-ethoxycinnamic acid is typically in the range of 196-199°C. A broad or depressed melting point is an indication of impurities.

Q: My ¹H NMR spectrum looks complex. What are the key signals to look for to confirm the structure of trans-4-ethoxycinnamic acid? A: For the trans isomer, you should look for two doublets in the vinylic region (around 6.3-7.8 ppm) with a large coupling constant (J), typically around 16 Hz. Other key signals include the aromatic protons, the quartet and triplet of the ethoxy group, and the carboxylic acid proton (which may be a broad singlet and its chemical shift can vary). The absence of an aldehyde proton signal (around 9-10 ppm) indicates the removal of the starting material.

Q: Can I use a different base for the Perkin reaction? A: While sodium acetate is traditional, other bases like potassium acetate or triethylamine can also be used. However, the reaction conditions may need to be re-optimized.

Q: Is the cis isomer of this compound a likely byproduct? A: The trans isomer is the thermodynamically more stable product and is usually formed preferentially. The amount of the cis isomer, if any, is typically very small.

V. References

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Wikipedia contributors. (2023). Perkin reaction. In Wikipedia, The Free Encyclopedia. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from --INVALID-LINK--

  • Online Organic Chemistry Tutor. (n.d.). Perkin Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved from --INVALID-LINK--

  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.

  • Sathee Neet - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Pharmacytimess. (2024, January 11). Perkin reaction. Retrieved from --INVALID-LINK--

  • Nichols, L. (2022). 11.3D: Step-by-Step Procedures for Steam Distillation. In Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Nichols, L. (2022). 5.5D: Step-by-Step Procedures for Steam Distillation. In Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from --INVALID-LINK--

  • Bermúdez, M., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel-Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(48), 12795–12801.

  • NRO Chemistry. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube. --INVALID-LINK--

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--

  • ACS Publications. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. --INVALID-LINK--

References

Technical Support Center: Optimizing the Esterification of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-ethoxycinnamic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds, often utilized for their UV-filtering properties in cosmetics and as precursors in pharmaceutical synthesis.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Knowledge - Core Principles of the Reaction

This section addresses the fundamental questions regarding the esterification of this compound.

Q1: What is the most common and direct method for esterifying this compound?

The most direct and industrially scalable method is the Fischer-Speier Esterification (often shortened to Fischer Esterification).[3][4] This is a classic organic reaction where a carboxylic acid (this compound) is reacted with an alcohol (e.g., ethanol, 2-ethylhexanol) in the presence of a strong acid catalyst.[5][6] The reaction is fundamentally a nucleophilic acyl substitution that produces an ester and water as a byproduct.[7][8]

The primary challenge of Fischer esterification is its reversible nature; the reaction exists in a state of equilibrium, which can limit the final product yield if not properly managed.[9][10]

Q2: Can you illustrate the mechanism of the Fischer Esterification for this specific substrate?

Certainly. The mechanism proceeds through several distinct, reversible steps. Understanding this pathway is critical for troubleshooting, as each step represents a potential point of failure or optimization. The overall mechanism is classified as an acid-catalyzed, bimolecular acyl-oxygen bond fission (A_AC_2).[8]

The process begins with the activation of the carboxylic acid by the catalyst, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol, which is a relatively weak nucleophile.[7][11][12]

Fischer_Esterification_Mechanism Start This compound + Alcohol (R'-OH) ProtonatedAcid Protonated Carbonyl (Activated Electrophile) Start->ProtonatedAcid + H+ (from catalyst) Tetrahedral1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral1 + R'-OH (Nucleophilic Attack) ProtonTransfer Protonated Intermediate (H2O is now a good leaving group) Tetrahedral1->ProtonTransfer Proton Transfer WaterLoss Resonance-Stabilized Cation ProtonTransfer->WaterLoss - H2O (Elimination) Ester Final Ester Product WaterLoss->Ester - H+ (Catalyst Regeneration)

Figure 1: Mechanism of Fischer-Speier Esterification.

Q3: Why is the reaction equilibrium a major concern, and how does it directly impact my product yield?

The Fischer esterification is an equilibrium-controlled process, meaning the forward reaction (ester formation) and the reverse reaction (ester hydrolysis) occur simultaneously.[10][13] The net reaction can be summarized as:

Carboxylic Acid + Alcohol ⇌ Ester + Water

If all reactants are combined in stoichiometric amounts, the reaction will proceed until it reaches equilibrium, where significant quantities of starting materials will remain, leading to yields that are often no better than 65-70%.[13] To achieve a high yield ( > 90%), the equilibrium must be actively shifted to the right, favoring the products. This is accomplished by applying Le Châtelier's Principle in one of two primary ways:[14]

  • Increasing Reactant Concentration: Using a large excess of one of the reactants, typically the alcohol, which can often double as the solvent.[9][13]

  • Removing a Product: Continuously removing water as it is formed during the reaction.[3][14]

Failure to address the equilibrium is the single most common reason for poor yields in this reaction.

Section 2: Experimental Design & Optimization

This section provides actionable guidance on setting up and optimizing the reaction conditions.

Q4: How do I choose the most effective acid catalyst?

The choice of catalyst depends on the scale of the reaction, the sensitivity of the substrate, and the desired work-up procedure. The most common choices are strong Brønsted acids.[6][15]

CatalystTypeAdvantagesDisadvantagesTypical Loading
Sulfuric Acid (H₂SO₄) Strong Mineral AcidInexpensive, highly effective, and readily available.[13]Can cause charring or side reactions at high temperatures; corrosive; work-up requires careful neutralization.[16]Catalytic (1-5 mol%)
p-Toluenesulfonic Acid (p-TsOH) Strong Organic AcidSolid, making it easier to handle than H₂SO₄; generally less prone to causing charring.[15][17]More expensive than H₂SO₄; requires neutralization during work-up.Catalytic (1-5 mol%)
Solid Acid Catalysts (e.g., Amberlyst-16) Ion-Exchange ResinEasily removed by filtration, simplifying work-up and allowing for catalyst recycling.Can be less active, requiring higher temperatures or longer reaction times; may have mass transfer limitations.5-10 wt% of limiting reagent

Senior Scientist Recommendation: For most lab-scale syntheses, p-TsOH provides a good balance of reactivity and ease of handling.[15] For large-scale industrial processes, the reusability of solid acid catalysts is highly advantageous.

Q5: What is the best way to remove water from the reaction mixture?

Effective water removal is crucial for driving the reaction to completion.[3][9] The two most effective strategies are using excess alcohol or employing azeotropic distillation.

  • Using Excess Alcohol as a Solvent: By using the alcohol reactant in a large excess (e.g., 10-fold or more), it serves as both a reactant and the reaction solvent.[13] This concentration effect shifts the equilibrium towards the ester. This method is simplest in terms of equipment but can make product isolation more challenging, as the excess alcohol must be removed post-reaction.[15]

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is the most efficient method for water removal.[18][19] The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[3][15] The vapor from the refluxing mixture enters the Dean-Stark trap, where it condenses. The immiscible water, being denser than the solvent, collects in the bottom of the trap, while the solvent overflows and returns to the reaction flask. This physically removes the water, irreversibly driving the reaction forward.

Dean_Stark_Workflow Flask Reaction Flask (Acid, Alcohol, Catalyst, Toluene) Heat to Reflux Vapor Azeotropic Vapor (Toluene + Water) Flask->Vapor Boiling Condenser Reflux Condenser Vapor->Condenser Trap Dean-Stark Trap Condenser->Trap Condensation Separation Condensed Liquid Separates (Water is Denser) Trap->Separation WaterCollection Water Collects in Trap Separation->WaterCollection SolventReturn Toluene Overflows and Returns to Flask Separation->SolventReturn SolventReturn->Flask

Figure 2: Workflow for Water Removal using a Dean-Stark Apparatus.

Q6: What are the recommended temperature and reaction times?

The reaction is typically performed at the reflux temperature of the solvent or the excess alcohol being used.[15] Reaction progress should always be monitored (e.g., by Thin Layer Chromatography - TLC) to determine completion, as times can vary based on the specific alcohol and reaction scale.

AlcoholSolventTypical TemperatureEstimated Time
EthanolEthanol (excess)~78 °C (Reflux)4-8 hours
EthanolToluene (Dean-Stark)~110 °C (Reflux)2-5 hours
2-EthylhexanolToluene (Dean-Stark)~110 °C (Reflux)6-12 hours

Section 3: Troubleshooting Guide

Even with a well-designed experiment, issues can arise. This section addresses the most common problems in a direct Q&A format.

Troubleshooting_Workflow Start Problem: Low Yield/ Incomplete Reaction CheckCatalyst Is the catalyst active and in sufficient quantity? Start->CheckCatalyst CheckWater Is water being effectively removed? CheckCatalyst->CheckWater Yes SolCatalyst Solution: Add fresh catalyst. Ensure anhydrous conditions. CheckCatalyst->SolCatalyst No CheckTemp Is the reaction at the correct reflux temperature? CheckWater->CheckTemp Yes SolWater Solution: Check Dean-Stark for leaks. Ensure azeotrope is forming. If using excess alcohol, ensure it's anhydrous. CheckWater->SolWater No CheckTime Has the reaction run long enough? CheckTemp->CheckTime Yes SolTemp Solution: Increase heating. Ensure proper insulation of the apparatus. CheckTemp->SolTemp No SolTime Solution: Continue reflux and monitor periodically by TLC. CheckTime->SolTime

Figure 3: Troubleshooting Workflow for Low Ester Yield.

Problem: Low or No Product Yield

Q: My reaction has been refluxing for several hours, but TLC analysis shows that my spot for this compound is still very strong. What should I check first?

A: This is the most common issue. Systematically check the following:

  • Catalyst Activity: Was the acid catalyst added? Strong acids are hygroscopic; if old or improperly stored, they may be inactive. Consider adding a fresh portion of the catalyst.

  • Water Removal: If using a Dean-Stark trap, confirm that water is collecting. If no water is seen, your reagents (especially the solvent) may be wet, or the reaction has not yet reached a temperature sufficient to form the azeotrope. If using excess alcohol, ensure you started with an anhydrous grade.

  • Temperature: Confirm that the mixture is vigorously refluxing. A temperature that is too low will result in a very slow reaction rate.[20]

Problem: Difficult Product Isolation & Work-up

Q: During the work-up, I added sodium bicarbonate solution to neutralize the acid, and now I have a persistent emulsion that won't separate. How can I resolve this?

A: Emulsion formation is common, especially if the mixture is shaken too vigorously.[21]

  • Break the Emulsion: Add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer often forces the separation of the organic and aqueous phases.

  • Patience and Technique: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling, rather than vigorous shaking, can help prevent emulsions from forming in the first place.

  • Filtration: In severe cases, filtering the entire mixture through a pad of Celite can help break the emulsion.

Q: How do I completely remove the unreacted this compound from my product?

A: The unreacted carboxylic acid can be removed with a basic wash during the work-up.[15][22] After diluting the reaction mixture with an appropriate organic solvent (like ethyl acetate or diethyl ether), wash the organic layer with a 5% aqueous solution of sodium bicarbonate or sodium carbonate.[21] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your organic product layer. Perform multiple washes until CO₂ evolution (fizzing) ceases.

Problem: Product Purity Issues

Q: My final product is a yellowish oil instead of a white solid, and the NMR spectrum shows broad peaks or impurities. What are my purification options?

A: An oily or impure product indicates the presence of residual starting materials, solvent, or side products.

  • Recrystallization: This is the preferred method if your target ester is a solid at room temperature (e.g., ethyl 4-methoxycinnamate has a melting point of 49 °C).[23] A common solvent system is a mixture of hexane and ethanol.[23] Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hexane until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

  • Column Chromatography: If the product is an oil or if recrystallization fails, silica gel column chromatography is the most effective purification method.[24] Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, gradually increasing the polarity to elute your ester away from less polar and more polar impurities. Monitor the fractions by TLC to isolate the pure product.

Section 4: Standard Experimental Protocols

The following protocols provide a reliable starting point for your experiments.

Protocol 1: Synthesis of Ethyl 4-Ethoxycinnamate via Fischer Esterification

Materials:

  • This compound

  • Anhydrous Ethanol (200 proof)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 1.0 eq).

  • Add toluene (100 mL) and ethanol (1.5 - 2.0 eq).

  • Add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Assemble the Dean-Stark apparatus and reflux condenser. Ensure all glass joints are properly sealed.

  • Heat the mixture to a vigorous reflux (approx. 110-115 °C) with stirring.

  • Continue refluxing, observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete within 2-5 hours, or once the theoretical amount of water has been collected.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the carboxylic acid spot indicates completion.

  • Once complete, turn off the heat and allow the mixture to cool to room temperature.

Protocol 2: Post-Reaction Work-up and Purification

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (2 x 50 mL). Caution: Vent the funnel frequently to release CO₂ pressure.[21]

    • Water (1 x 50 mL).

    • Saturated aqueous sodium chloride (brine) (1 x 50 mL).

  • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[15]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/hexane mixture to yield pure ethyl 4-ethoxycinnamate as a white crystalline solid.[23]

References

Preventing degradation of 4-Ethoxycinnamic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental use. By understanding the chemical stability of this compound and implementing proper handling and storage protocols, you can ensure the integrity and reproducibility of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a derivative of cinnamic acid, a naturally occurring aromatic organic acid. The presence of the double bond in the acrylic acid side chain and the electron-donating ethoxy group on the phenyl ring makes it susceptible to various degradation pathways. Maintaining the stability of this compound is critical as degradation can lead to the formation of impurities, which may result in a loss of desired biological activity, altered physicochemical properties, and potentially introduce confounding variables into your experiments.

Q2: What are the primary degradation pathways for this compound?

Based on the chemistry of cinnamic acid derivatives, this compound is primarily susceptible to the following degradation pathways:

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce two main types of reactions:

    • cis-trans Isomerization: The naturally occurring and typically more stable trans-isomer can convert to the cis-isomer. This change in stereochemistry can significantly impact its biological activity.

    • Cycloaddition: In the solid state or in concentrated solutions, molecules can undergo [2+2] cycloaddition to form cyclobutane derivatives, such as truxillic and truxinic acid analogs.

  • Thermal Degradation: Elevated temperatures can promote decarboxylation (loss of CO2), dehydration, and other decomposition reactions.

  • Hydrolysis: The ether linkage of the ethoxy group is generally stable but can be susceptible to cleavage under strong acidic conditions, which would yield 4-hydroxycinnamic acid and ethanol.

  • Oxidation: The presence of the double bond and the electron-rich aromatic ring makes the molecule susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

VISUALIZING DEGRADATION PATHWAYS

The following diagram illustrates the potential degradation pathways of this compound.

A This compound (trans-isomer) B cis-isomer A->B UV Light C Cyclobutane Dimers A->C UV Light (solid state/conc. solution) D Decarboxylation/Dehydration Products A->D Heat E 4-Hydroxycinnamic Acid A->E Strong Acid (Hydrolysis) F Oxidation Products A->F Oxidizing Agents

Caption: Potential degradation pathways of this compound.

TROUBLESHOOTING GUIDE

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: I observe a loss of potency or inconsistent results in my bioassays over time.
  • Potential Cause: This is a classic sign of degradation, most likely due to cis-trans isomerization from light exposure, even from ambient laboratory lighting. The cis-isomer may have a different biological activity profile than the trans-isomer.

  • Troubleshooting Steps:

    • Protect from Light: Store the solid compound and any solutions in amber glass vials or wrap containers in aluminum foil. When preparing and handling solutions, work under amber or UV-filtered light.

    • Re-analyze Purity: Use High-Performance Liquid Chromatography (HPLC) to check the isomeric purity of your sample. Compare the chromatogram to a fresh or certified standard.

    • Solvent Considerations: The polarity of the solvent can influence the rate of photodegradation. If your experimental design allows, consider testing the stability in different solvents.

Issue 2: My this compound solution has changed color or a precipitate has formed.
  • Potential Cause: A visible change often indicates more significant degradation. This could be due to the formation of insoluble photodimers (cycloaddition products) or complex oxidation products.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a solution that has visibly changed.

    • Review Storage Conditions: Ensure the solution was stored protected from light and at the recommended temperature.

    • Consider Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers, can initiate degradation. Use fresh, high-purity solvents.

    • Degas Solvents: To minimize oxidative degradation, it is advisable to degas solvents before preparing solutions, especially for long-term storage.

Issue 3: I see unexpected peaks in my HPLC chromatogram.
  • Potential Cause: The appearance of new peaks is a direct indication of degradation. The retention times of these peaks can provide clues to the identity of the degradants.

  • Troubleshooting Steps:

    • Identify the Degradants: If you have access to mass spectrometry (LC-MS), this is the most effective way to identify the new peaks.

    • Perform a Forced Degradation Study: To intentionally generate degradation products and confirm their retention times, you can perform a forced degradation study (see protocol below). This will help you to develop a stability-indicating HPLC method.

    • Check for pH Effects: If your mobile phase or sample diluent is highly acidic or basic, you may be causing on-column or in-vial degradation. Ensure the pH is compatible with the stability of your compound. Studies on cinnamic acid have shown that a neutral or slightly alkaline pH can reduce the rate of photodegradation.[1][2]

RECOMMENDED STORAGE AND HANDLING PROTOCOLS

To ensure the long-term stability of this compound, please adhere to the following guidelines.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down the rate of other chemical reactions.
Light Store in the dark (Amber vials or foil-wrapped)Prevents photodegradation (cis-trans isomerization and cycloaddition).
Atmosphere Tightly sealed container, consider inert gas overlay (e.g., argon or nitrogen) for long-term storage.Protects from atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.
Form Solid form is generally more stable than solutions.Prepare solutions fresh whenever possible.
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Dispensing: When weighing and dispensing the solid, avoid creating dust. Handle in a well-ventilated area.

  • Solution Preparation: Use high-purity, degassed solvents. If preparing aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

  • Avoid Incompatibilities: Do not store or mix with strong oxidizing agents, strong acids, or strong bases.[3]

EXPERIMENTAL PROTOCOLS

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products under various stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber (with UV and visible light sources)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the solid powder in a 60°C oven for 48 hours. Also, heat 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a sample of the solid powder and 1 mL of the stock solution to UV and visible light in a photostability chamber.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples, including a non-stressed control, by HPLC (see Protocol 2 for a starting method).

cluster_0 Stress Conditions A Acid Hydrolysis (HCl, Heat) Analyze Analyze all samples by Stability-Indicating HPLC A->Analyze B Base Hydrolysis (NaOH, RT) B->Analyze C Oxidation (H2O2, RT) C->Analyze D Thermal (Heat) D->Analyze E Photolytic (UV/Vis Light) E->Analyze Start This compound (1 mg/mL Stock) Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions (based on methods for similar compounds):

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 70% A / 30% B, ramp to 30% A / 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 290 nm (or scan for λmax)
Injection Volume 10 µL

Method Development and Validation:

  • Initial Analysis: Inject the unstressed control sample to determine the retention time of the parent compound.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Method Optimization: Adjust the mobile phase composition, gradient, and pH to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples. This ensures that no degradation products are co-eluting.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: HPLC Analysis of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Ethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during method development and routine analysis. The content is structured in a practical question-and-answer format, grounded in scientific principles to empower you to solve problems effectively.

Section 1: Foundational Knowledge & Initial Method Setup

A robust HPLC method begins with a solid understanding of the analyte's properties. This compound is an aromatic carboxylic acid, and its behavior on a reversed-phase column is governed by its hydrophobicity and its state of ionization.

Q1: What are the key physicochemical properties of this compound that I should consider for HPLC analysis?

Understanding the analyte's pKa, solubility, and UV absorbance is critical for selecting the appropriate mobile phase, solvent, and detector settings. These properties dictate the fundamental parameters of your HPLC method.

PropertyValue / CharacteristicImplication for HPLC Method Development
pKa ~4.5The carboxylic acid group will be ionized (negatively charged) at pH values above 4.5 and neutral (un-ionized) below this pH. For consistent retention and sharp peaks on a reversed-phase column, the mobile phase pH should be controlled to be at least 1.5-2 units away from the pKa.[1][2][3]
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO.[4][5][6] Limited solubility in neutral water.Prepare stock solutions in methanol or acetonitrile. The sample diluent should be compatible with the mobile phase to prevent peak distortion; ideally, dissolve the sample in the mobile phase itself.
UV Absorbance (λmax) Strong absorbance in the UV region, typically around 310 nm.A UV or Diode Array Detector (DAD) is ideal. Set the primary wavelength to the absorbance maximum (~310 nm) for optimal sensitivity. A secondary wavelength can be used for peak purity analysis.[7]
Q2: I'm developing a new method. What is a good starting point for the HPLC analysis of this compound?

For a compound like this compound, a reversed-phase method is the most logical starting point. The following conditions provide a robust foundation for further optimization.

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18, 5 µm, 4.6 x 150 mmThe C18 stationary phase provides sufficient hydrophobic retention for the aromatic ring. A 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[8]
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade WaterThis creates a mobile phase pH of approximately 2.5-2.8, which ensures the carboxylic acid group of the analyte is fully protonated (neutral).[9] This state minimizes secondary interactions with the stationary phase, leading to better peak shape.[10] Phosphoric acid is a non-volatile buffer suitable for UV detection, while formic acid is volatile and preferred for LC-MS applications.[11]
Mobile Phase B Acetonitrile or MethanolBoth are common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60% B) and adjust based on the retention time. If analyzing with other compounds of varying polarity, a gradient elution (e.g., 40% to 90% B over 15 minutes) will be necessary.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility by reducing viscosity and minimizing retention time shifts due to ambient temperature fluctuations.[12][13]
Injection Volume 10 µLA typical injection volume. This can be adjusted based on sample concentration and detector response.
Detection UV at 310 nmCorresponds to the absorbance maximum (λmax) of the analyte for the best signal-to-noise ratio.

Section 2: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of this compound. Each answer provides a systematic approach to diagnosing and resolving the issue.

Q3: My peak for this compound is tailing severely. What are the likely causes and how do I fix it?

Peak tailing is the most common issue for acidic compounds like this compound. It occurs when a portion of the analyte molecules are delayed as they pass through the column, resulting in an asymmetric peak.[14][15][16]

Primary Cause: The primary cause of peak tailing for acidic analytes is secondary polar interactions between the analyte and the stationary phase.[17] Specifically, the carboxyl group of your analyte can interact with residual silanol groups (Si-OH) on the silica backbone of the C18 column. This is especially problematic when the mobile phase pH is not acidic enough.[14][17]

Troubleshooting Workflow:

G start Peak Tailing Observed (Tailing Factor > 1.2) check_ph 1. Verify Mobile Phase pH Is pH < 3.0? start->check_ph adjust_ph Action: Lower Mobile Phase pH Use 0.1% H3PO4 or TFA. (Ensures analyte is protonated) check_ph->adjust_ph No check_overload 2. Check for Overload Is sample concentration too high? check_ph->check_overload Yes resolved Problem Resolved adjust_ph->resolved dilute_sample Action: Dilute Sample Inject 1:10 and 1:100 dilutions. check_overload->dilute_sample Yes check_column 3. Assess Column Health Is the column old or contaminated? check_overload->check_column No dilute_sample->resolved flush_column Action: Flush Column Use a strong solvent wash. (See Protocol 2) check_column->flush_column Yes check_extracolumn 4. Check for Extra-Column Volume Are fittings correct? Is tubing too long? check_column->check_extracolumn No replace_column Action: Replace Column Consider a column with base-deactivated silica. flush_column->replace_column Still Tailing replace_column->resolved check_extracolumn->replace_column No fix_connections Action: Optimize Connections Use short, narrow-bore tubing. Ensure fittings are zero-dead-volume. check_extracolumn->fix_connections Yes fix_connections->resolved

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Verify and Adjust Mobile Phase pH: This is the most critical step. An incorrect or unstable mobile phase pH is a common culprit for tailing of ionizable compounds.[1] Ensure the pH of your aqueous mobile phase (Phase A) is between 2.5 and 3.0. This suppresses the ionization of the silanol groups on the stationary phase and keeps your acidic analyte in its neutral, more retentive form.[10][16]

  • Rule Out Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[18] Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, your original sample concentration was too high.

  • Assess Column Health: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.[15][19] If the column is old or has been used with complex matrices, try flushing it with a strong solvent (see Protocol 2 below). If this doesn't help, the column may need to be replaced.[18] Consider using a column with end-capping or base-deactivated silica, which has fewer accessible silanol groups.[17]

  • Minimize Extra-Column Volume: Excessive volume between the injector and detector can cause band broadening and tailing.[15] Ensure you are using tubing with a small internal diameter (e.g., 0.005 inches) and that the length is as short as possible. Check all fittings to ensure they are properly seated and are of a zero-dead-volume design.[18]

Q4: I'm observing a drifting or noisy baseline. What should I investigate?

Baseline instability can compromise the accuracy of integration and reduce overall method sensitivity.[13][19] The cause can be chemical or mechanical.

Common Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Degassing Air bubbles entering the detector cell will cause sharp spikes or a noisy baseline.[12][20] Degas your mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser.
Column Temperature Fluctuations If the column temperature is not stable, the baseline can drift, especially with UV-absorbing mobile phases.[13][20] Use a column oven and allow the system to fully equilibrate (at least 15-30 minutes) before starting your run.
Contaminated Mobile Phase or System Impurities in your solvents (especially water) or buildup from previous analyses can leach out during a run, causing a drifting baseline.[21][22] Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[21] If contamination is suspected, flush the entire system.
Detector Lamp Failure A failing UV lamp will have low energy, leading to a noisy and drifting baseline.[12] Most HPLC software tracks lamp usage hours; check if it is near the end of its life.
Leaks in the System A small, undetected leak in a pump seal or fitting can cause pressure fluctuations that manifest as a pulsing or drifting baseline.[12] Systematically check all fittings for any signs of moisture.
Q5: The retention time for my analyte is shifting between injections. What's causing this instability?

Consistent retention times are critical for peak identification and method robustness. Drifting retention times are often a sign that the system is not fully equilibrated or that the mobile phase composition is changing.[12]

Key Areas to Investigate:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection. For reversed-phase, this typically requires flushing with 10-20 column volumes of the mobile phase.[21] Insufficient equilibration is a very common cause of retention time drift at the beginning of a sequence.[12]

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Inaccurate mixing will lead to changes in solvent strength and, consequently, retention time.[23] To diagnose this, you can manually pre-mix the mobile phase. If the retention time stabilizes, the issue is with the pump's mixer or proportioning system.

  • Mobile Phase pH Instability: For an ionizable compound like this compound, even a small change in mobile phase pH can cause a significant shift in retention time.[1][23] Use a buffer (e.g., phosphate, formate) if precise pH control is needed, and always measure the pH after mixing the aqueous and organic components if required by the method.

  • Temperature Control: As mentioned for baseline issues, a stable column temperature is essential for stable retention times.[12]

Q6: I see unexpected "ghost peaks" in my chromatogram, especially when running a blank gradient. Where are they coming from?

Ghost peaks are peaks that appear in your chromatogram but are not present in your sample.[24][25] They are typically caused by contamination somewhere in the system or mobile phase.[26][27]

Troubleshooting Workflow for Ghost Peaks:

G start Ghost Peak Observed run_blank 1. Inject Blank Solvent (e.g., Mobile Phase) start->run_blank carryover Source: Autosampler Carryover Action: Improve needle wash. Use strong/weak wash solvents. run_blank->carryover Peak Disappears run_gradient 2. Run 'No Injection' Gradient (Air Injection) run_blank->run_gradient Peak Persists resolved Problem Resolved carryover->resolved mobile_phase Source: Mobile Phase / System Contamination run_gradient->mobile_phase Peak Persists check_water Action: Check Water (Phase A) Use fresh, HPLC-grade water. Clean reservoir. mobile_phase->check_water check_additives Action: Check Additives Use fresh, high-purity acid. check_water->check_additives check_additives->resolved

Caption: Decision tree for diagnosing the source of ghost peaks.

Systematic Diagnosis:

  • Is it Carryover? The most common source of ghost peaks is carryover from a previous, more concentrated injection.[24][27] To test this, inject a vial containing only your mobile phase or sample diluent. If the ghost peak is significantly smaller or absent, the problem is carryover from the autosampler injector. Optimize your needle wash method, using a wash solvent strong enough to remove all analytes from the needle and sample loop.

  • Is it the Mobile Phase? If the peak persists in a blank injection, the contamination is likely in your mobile phase or the HPLC system itself.[26][27] The most common source is the aqueous component (Phase A). Water is a breeding ground for bacteria, and their metabolic byproducts can appear as peaks in a gradient run.[26] Always use fresh, HPLC-grade water and replace it daily. Also, ensure any additives like phosphoric or formic acid are of high purity.

  • Is it Leaching from the System? Plastic tubing, filters, or vial caps can sometimes leach impurities that show up as ghost peaks.[27] This is less common but can be diagnosed by systematically replacing components.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment for Optimal Peak Shape

Objective: To find the optimal mobile phase pH to minimize peak tailing for this compound.

  • Prepare Stock Buffers: Prepare 10mM stock solutions of phosphate buffers at pH 2.5, 3.0, 4.5, and 6.5.

  • Prepare Mobile Phases: For each pH level, prepare the final mobile phase by mixing the aqueous buffer with the chosen organic modifier (e.g., acetonitrile) at the desired ratio (e.g., 50:50).

  • Equilibrate System: Install the HPLC column and thoroughly equilibrate the system with the first mobile phase (pH 2.5) for at least 30 minutes or until the baseline is stable.

  • Inject Standard: Inject a standard solution of this compound.

  • Record Data: Record the retention time and, most importantly, calculate the USP tailing factor for the peak. An acceptable tailing factor is generally ≤ 1.5.

  • Repeat for Each pH: Sequentially switch to the mobile phases with pH 3.0, 4.5, and 6.5. Ensure the system is fully equilibrated with the new mobile phase before each injection.

  • Analyze Results: Compare the chromatograms. You will likely observe that the peak shape is sharpest and most symmetrical at pH 2.5 and 3.0.[28] As the pH approaches the pKa (~4.5), tailing will increase dramatically.[3][14] This protocol validates the choice of an acidic mobile phase.

Protocol 2: Column Cleaning and Regeneration (Reversed-Phase C18)

Objective: To remove strongly retained contaminants from a C18 column that is causing high backpressure, ghost peaks, or peak distortion.

Note: Always disconnect the column from the detector before flushing to prevent contamination of the detector cell.

  • Initial Flush: Flush the column with your mobile phase but without any buffer salts (e.g., water/acetonitrile mixture) for 20 column volumes. This removes precipitated buffer.

  • Organic Flush: Flush the column with 100% Acetonitrile for 20 column volumes to remove non-polar contaminants.

  • Strong Solvent Flush: For very stubborn contaminants, flush with Isopropanol (IPA) for 20 column volumes.

  • Re-equilibration: Before returning to your analytical method, flush the column with the organic-to-aqueous ratio of your starting mobile phase (e.g., 60% Acetonitrile / 40% Water) for 20 column volumes.

  • Final Equilibration: Finally, re-introduce your buffered mobile phase and equilibrate for at least 30 minutes before use.[28]

References

Managing side reactions in the synthesis of 4-Ethoxycinnamic acid amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-ethoxycinnamic acid amides. These compounds are valuable scaffolds in medicinal chemistry and materials science. However, their synthesis, which typically involves the coupling of this compound with an amine, is often complicated by a unique set of challenges arising from the reactivity of both the carboxylic acid and the cinnamate moiety.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing and troubleshooting common side reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions to optimize your synthetic outcomes.

General Synthetic Workflow and Potential Pitfalls

The most common method for synthesizing this compound amides is through direct amide coupling. This involves activating the carboxylic acid group to make it susceptible to nucleophilic attack by the amine. While conceptually straightforward, several side reactions can compete with the desired amide formation.

The diagram below illustrates the general workflow and highlights the key stages where side reactions typically occur.

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Outcome cluster_3 Common Side Reactions 4_ECA This compound Activation Activation of Carboxylic Acid 4_ECA->Activation Isomerization Cis/Trans Isomerization 4_ECA->Isomerization UV Light / Heat Amine Amine (R-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling Guanidinium Guanidinium Byproduct Amine->Guanidinium Reaction with Coupling Reagent Reagents Coupling Reagent + Additive (optional) + Base (optional) Reagents->Activation Activation->Coupling NAcylurea N-Acylurea Formation Activation->NAcylurea Carbodiimide Rearrangement Polymerization Polymerization Activation->Polymerization Heat / Light Radical Initiators Product Desired Amide Product Coupling->Product

Figure 1. General workflow for amide synthesis highlighting key side reactions.

Troubleshooting Guide: Side Reaction Management

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Issue 1: A persistent, insoluble white precipitate is contaminating my product, and it's not the desired amide.

Question: I'm using DCC as a coupling reagent and after the reaction, I have a lot of a white solid that is very difficult to remove. What is it and how can I deal with it?

Answer: You are likely observing dicyclohexylurea (DCU), the byproduct of the coupling agent N,N'-dicyclohexylcarbodiimide (DCC). While its insolubility in most organic solvents is often cited as an advantage for easy removal by filtration, it can sometimes precipitate with the product, making purification difficult.[1][2]

Immediate Troubleshooting:

  • Filtration Strategy: Before quenching the reaction, cool the reaction mixture (e.g., to 0 °C) to maximize the precipitation of DCU, then filter it off. If the product is soluble, you can dilute the mixture with a solvent in which the product is soluble but DCU is not (like dichloromethane or diethyl ether) before filtering.

  • Alternative Workup: If the product has co-precipitated, try dissolving the crude mixture in a minimal amount of a polar solvent like DMF or DMSO where both the product and DCU might be soluble, then re-precipitate your product by adding an anti-solvent.

Long-Term Prevention:

  • Switch to a Water-Soluble Carbodiimide: The best solution is to switch to EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide).[1][3] The resulting urea byproduct is water-soluble and is easily removed during an aqueous workup.[1] This is the most common and highly recommended approach in modern synthesis.

Issue 2: My yield is low, and I've isolated a byproduct with a mass corresponding to my starting acid plus the dehydrated coupling reagent.

Question: I'm using EDC in DMF, but my yield is poor. Mass spectrometry of the main byproduct suggests it's an adduct of this compound and EDC. What is happening?

Answer: This is a classic side reaction of carbodiimides known as N-acylurea formation .[4] The highly reactive O-acylisourea intermediate, which is supposed to react with your amine, can undergo an intramolecular rearrangement to form a stable N-acylurea adduct.[4][5] This byproduct is no longer reactive towards the amine, thus consuming your starting material and reducing the yield. This side reaction is particularly problematic with hindered amines or when the amine concentration is low.

Causality & Prevention:

  • Solution 1: Use an Additive. The most effective way to prevent N-acylurea formation is to use an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® .[4] These additives react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable towards rearrangement but still highly reactive towards the amine, effectively "trapping" the activated acid in a productive state.[1][2]

  • Solution 2: Control Temperature. Always perform carbodiimide-mediated couplings at low temperatures, starting at 0 °C and allowing the reaction to slowly warm to room temperature.[4] This disfavors the rearrangement pathway.

Protocol: Standard EDC/HOBt Coupling
  • Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the solution and stir for 15-20 minutes. This is the "pre-activation" step.

  • Add the amine (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Monitor reaction progress using TLC or LC-MS.

Issue 3: During the reaction or workup, my product mixture becomes viscous or forms a solid mass.

Question: My reaction has turned into an unworkable gel/solid. Am I forming a polymer?

Answer: Yes, this is highly likely. Cinnamic acid and its derivatives contain a reactive double bond, making them susceptible to polymerization, which can be initiated by heat, light (UV), or radical initiators.[6][7][8][9]

Troubleshooting & Prevention:

  • Protect from Light: Wrap your reaction flask in aluminum foil to prevent photo-initiated polymerization.

  • Maintain Moderate Temperatures: Avoid excessive heating. If your reaction requires elevated temperatures, do so cautiously and for the minimum time necessary. Most amide couplings proceed well at or below room temperature.

  • Ensure Reagent Purity: Peroxides in solvents (like old THF or ether) can act as radical initiators. Use fresh, high-purity solvents.

  • Consider an Inhibitor: If polymerization is a persistent issue, especially at a larger scale, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).

Issue 4: My NMR spectrum is complex, showing two sets of peaks for the vinyl protons, suggesting a mixture of isomers.

Question: I'm seeing two doublets around 6.5-7.8 ppm with different coupling constants, indicating I have a mixture of E and Z isomers. How do I prevent this?

Answer: The starting this compound is typically the more stable trans (E) isomer. However, isomerization to the cis (Z) isomer can occur, often induced by UV light or prolonged heating.[10][11][12]

Prevention:

  • Protect from Light: As with polymerization, the primary preventative measure is to protect your reaction from light by using an amber flask or wrapping it in foil.[13]

  • Avoid High Temperatures: Minimize reaction time at elevated temperatures.

  • Purification: If a mixture is formed, the two isomers can often be separated by column chromatography, as they typically have different polarities.

Troubleshooting Decision Tree

If you are facing low yields or a complex product mixture, use the following decision tree to diagnose the potential cause.

G Start Problem: Low Yield or Complex Mixture CheckSM Are starting materials still present (TLC/LCMS)? Start->CheckSM Byproduct Is a major byproduct observed? CheckSM->Byproduct No NoReaction Diagnosis: Incomplete or No Reaction CheckSM->NoReaction Yes CheckByproductMass Check Mass Spec of Byproduct Byproduct->CheckByproductMass Yes Solution_NoReaction Solution: 1. Use a stronger coupling reagent (HATU, PyBOP). 2. Convert acid to acid chloride first. 3. Increase reaction time/temperature moderately. NoReaction->Solution_NoReaction NAcylurea Diagnosis: N-Acylurea Formation CheckByproductMass->NAcylurea Mass = Acid + Coupling Reagent - H2O Polymer Diagnosis: Polymerization CheckByproductMass->Polymer Mixture is viscous/solid or broad NMR signals Isomer Diagnosis: E/Z Isomerization CheckByproductMass->Isomer Two sets of vinyl peaks in NMR Solution_NAcylurea Solution: 1. Add HOBt or Oxyma to the reaction. 2. Run reaction at 0 °C -> RT. 3. Ensure amine is added after pre-activation. NAcylurea->Solution_NAcylurea Solution_Polymer Solution: 1. Protect reaction from light. 2. Use moderate temperatures. 3. Use fresh, peroxide-free solvents. Polymer->Solution_Polymer Solution_Isomer Solution: 1. Protect reaction from light. 2. Avoid prolonged heating. 3. Separate isomers via chromatography. Isomer->Solution_Isomer

Figure 2. Decision tree for troubleshooting poor reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is the best choice for my synthesis? A1: The "best" reagent depends on your specific substrates and scale. Here is a comparative summary:

ReagentAdvantagesDisadvantagesByproduct
EDC Water-soluble byproduct (easy workup). High efficiency.Can form N-acylurea without additives.Water-soluble urea
DCC Inexpensive. Insoluble byproduct is easy to filter (sometimes).Byproduct can co-precipitate with product. Allergen.Dicyclohexylurea (DCU)
HATU/HBTU Very fast and efficient, low racemization.[2]More expensive. Can cause guanidinium side reaction with amine if used in excess.[3]Tetramethylurea
Acid Chloride Highly reactive, good for unreactive amines.Requires an extra synthetic step. Reagent (SOCl₂, oxalyl chloride) is harsh and requires care.[][15]HCl, SO₂

For general-purpose synthesis of this compound amides, the EDC/HOBt system offers the best balance of reactivity, cost, and ease of workup.[4][16]

Q2: Do I need to use a base in my coupling reaction? A2: It depends on the reagents.

  • If you are using an amine hydrochloride salt as your starting material, you will need to add one equivalent of a non-nucleophilic base (like Diisopropylethylamine - DIPEA, or triethylamine - TEA) to liberate the free amine.

  • If you are using a free amine, a base is generally not required for EDC/HOBt couplings.

  • For phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) based reagents, a base like DIPEA is required to facilitate the reaction.[4]

Q3: How should I purify my final this compound amide? A3: The purification strategy depends on the physical properties of your product.

  • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable method for achieving high purity.[17] Common solvent systems include ethanol, ethyl acetate/hexanes, or acetone.

  • Column Chromatography: This is the most versatile method for removing both soluble and insoluble impurities and for separating E/Z isomers. A typical eluent system would be a gradient of ethyl acetate in hexanes.[18]

  • Aqueous Wash: If you used EDC, a standard aqueous workup (washing with dilute acid, then bicarbonate solution, then brine) is very effective at removing the urea byproduct and excess reagents before final purification.[3][19]

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded approach to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Ethoxycinnamic acid. As researchers, scientists, and drug development professionals, the integrity of our analytical data is the bedrock of our work. A rigorously validated method ensures that the results are reliable, reproducible, and fit for purpose, a non-negotiable requirement in the pharmaceutical industry.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and presents a self-validating system rooted in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] We will explore a robust RP-HPLC method, compare its performance characteristics against other common analytical techniques, and provide the detailed protocols necessary for its implementation.

The Central Role of a Validated Method

Selecting the Right Tool: Why RP-HPLC?

For a compound like this compound, which possesses aromaticity and a carboxylic acid group, several analytical techniques could be considered. However, RP-HPLC stands out as the most pragmatic and robust choice for routine quality control.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse of the pharmaceutical industry. It is ideal for separating moderately polar to non-polar compounds. Given the structure of this compound, it will exhibit good retention on a non-polar stationary phase (like C18) using a polar mobile phase, allowing for excellent resolution and quantification.

  • Gas Chromatography (GC): GC is generally unsuitable for non-volatile and thermally labile compounds. The carboxylic acid group in this compound would require derivatization to increase its volatility, adding complexity and potential variability to the method.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC operates on the same principles as HPLC but uses smaller particle size columns and higher pressures, resulting in faster run times and higher resolution. While superior in performance, the initial investment is higher, and method transfer from HPLC requires careful consideration.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis or trace impurity identification. However, for routine quantification of a primary analyte in a drug substance, its complexity and cost are often unnecessary. HPLC with UV detection provides sufficient sensitivity and is more cost-effective and easier to implement globally.

Our focus, therefore, will be on validating a reliable and widely accessible RP-HPLC-UV method.

The Analytical Method Validation Workflow

The validation process is a logical, systematic journey to demonstrate that the analytical procedure is suitable for its intended purpose.[5] The following workflow outlines the key stages, from defining the method's goals to ensuring its long-term performance.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (HPLC-UV) ATP->MethodDev Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) MethodDev->Protocol Specificity Specificity (Peak Purity, Stress Studies) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Deliberate Small Changes) LOD_LOQ->Robustness Report Validation Summary Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: Workflow for Analytical Method Validation.

Experimental Protocols and Performance Data

Herein, we detail the validation of a proposed RP-HPLC method for this compound.

Proposed HPLC Method for this compound
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 290 nm
Column Temperature 30°C
Standard/Sample Diluent Mobile Phase

Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. The method must be able to separate this compound from potential interferences such as impurities, degradation products, and matrix components. This is typically assessed through forced degradation studies, which intentionally stress the sample to produce potential degradants.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Mobile phase.

    • Standard: 100 µg/mL of this compound reference standard.

    • Forced Degradation Samples (at 1 mg/mL):

      • Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.

      • Base Hydrolysis: Add 1N NaOH, heat at 80°C for 2 hours.

      • Oxidative Degradation: Add 30% H₂O₂, store at room temperature for 24 hours.

      • Thermal Degradation: Heat dry powder at 105°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the blank, the standard, and each neutralized, diluted degradation sample into the HPLC system.

  • Evaluation: Assess the chromatograms for any co-eluting peaks with the main this compound peak. Use a photodiode array (PDA) detector to evaluate peak purity. The peak for this compound should be spectrally pure in all stressed samples.

Linearity and Range

Causality: Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a specified range. This confirms that the method provides results that are directly proportional to the concentration. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Stock Solution: Prepare a 1000 µg/mL stock solution of this compound reference standard in the mobile phase.

  • Calibration Standards: Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay of a drug substance, the typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[7] It is typically determined by spike recovery studies, where a known amount of analyte is added to a sample matrix (or placebo).

Experimental Protocol:

  • Sample Preparation: Prepare a placebo mixture (if applicable) or use a blank solution.

  • Spiking: Add known amounts of this compound stock solution to the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100.

Precision

Causality: Precision expresses the variability of a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Assesses variability within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration (e.g., 100 µg/mL).

    • Analyze them on the same day by the same analyst.

  • Intermediate Precision:

    • Repeat the analysis of six individual samples on a different day with a different analyst.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six samples and for the combined twelve samples.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N): Inject a series of increasingly dilute solutions of this compound. Measure the S/N ratio for each peak.

  • Evaluation:

    • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.

    • Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (%RSD) meets the acceptance criteria.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Systematic Variation: Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

    • Mobile Phase Composition: ± 2% absolute in the organic component (e.g., Acetonitrile at 53% and 57%).

  • Evaluation: Assess the effect on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates). The results should remain within acceptable limits.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria (Typical)Hypothetical Result for this compound Method
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.Pass. Peak is pure in all stress conditions.
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of nominal concentration80-120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision - Repeatability (%RSD) ≤ 2.0%0.8%
Precision - Intermediate (%RSD) ≤ 2.0%1.1%
LOQ Precision (%RSD) ≤ 10.0%4.5%
Robustness System suitability parameters pass under all varied conditions.Pass

Comparative Performance Overview

TechniqueSpeedSensitivitySpecificityCost / ComplexityBest For
Validated HPLC-UV ModerateGoodGood (with PDA)Low / LowRoutine QC, Assay, Purity
UPLC-UV FastVery GoodGood (with PDA)Medium / MediumHigh-throughput screening, complex mixtures
LC-MS Moderate-FastExcellentExcellentHigh / HighBioanalysis, trace impurity identification
GC-FID/MS FastGoodGoodLow-High / MediumVolatile compounds (requires derivatization)

Conclusion

This guide has detailed a comprehensive validation strategy for an RP-HPLC method for the quantification of this compound, grounded in the authoritative principles of the ICH and FDA.[1][3][6] The presented protocols and acceptance criteria provide a robust framework for ensuring that the analytical method is specific, accurate, precise, and reliable for its intended use. While advanced techniques like UPLC and LC-MS offer advantages in speed and sensitivity, a well-validated HPLC method remains the gold standard for accessibility, cost-effectiveness, and ruggedness in a global drug development and manufacturing environment. Adopting a lifecycle approach to method validation is paramount to maintaining data integrity and ensuring product quality throughout its journey from the lab to the patient.

References

Comparative study of 4-Ethoxycinnamic acid and 4-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches for data on 4-ethoxycinnamic acid and 4-methoxycinnamic acid. I'm focusing on their physicochemical properties, spectroscopic data, solubility, and crystal structure. I aim to build a strong foundation for comparison.

Broadening Research Scope

I'm now expanding my data gathering beyond basic properties. I'm actively researching the documented biological activities of these acids, especially focusing on drug development applications and their mechanisms. Simultaneously, I'm seeking established experimental protocols for synthesis, purification, and characterization. This will enable me to offer practical insights alongside the comparative analysis.

Refining Research Approach

I'm now diving deeper into the collected data. I've begun organizing the information to highlight key similarities and differences, setting the stage for a robust comparative analysis. I'm focusing on structuring the guide, starting with an introduction to the compounds and their relevance. I will also be creating quantitative tables and DOT graphs for visual clarity and accessibility.

Gathering Data on MCA

I've been sifting through the initial data on 4-Methoxycinnamic acid. I've now got a good handle on its basic physicochemical properties, and the spectroscopic data (NMR and IR) looks complete. Next up, I'm diving into its biological activity and potential applications. This initial digging is proving fruitful!

Expanding the Scope:

I've broadened the scope to this compound. I now have a detailed dataset on MCA, and the next step involves finding comparable data for ECA. The goal is a comprehensive comparison. I've uncovered a wealth of information about MCA, but ECA's data remains elusive. This is the key to building a comparative study!

Investigating Data Gaps

I've been immersed in the literature, meticulously compiling data on 4-Methoxycinnamic acid. I've successfully mapped out its properties, spectroscopic details, synthetic routes, and bio-activities. Currently, my main concern is the paucity of highly specific data.

Seeking Specific Data

I'm now hunting for that elusive this compound data. I've found broader info on 4-alkoxycinnamic acids, which offers some context. My focus is now on any experimental results, even if obscure. If data is still missing, I'll turn to predictive studies. I'll also start drafting the comparison, outlining what I know and pinpointing the data gaps.

Analyzing Available Data

I've amassed a considerable dataset on 4-Methoxycinnamic acid. The information encompasses its physical and chemical characteristics, detailed spectroscopic analysis, and proven biological activities, along with how it's synthesized. This data is pretty comprehensive.

Structuring the Guide

Now, I'm focusing on structuring the guide itself. I have enough to make a detailed section on 4-Methoxycinnamic acid, including properties, synthesis, and bioactivity, all backed by concrete data. For this compound, I'll draw on the broader alkoxycinnamic acid trends I've discovered, specifically highlighting where information is inferred versus directly measured. I'll make sure to note those crucial distinctions clearly in my work.

Evaluating Data Availability

I'm now assessing the data availability for this compound. While I have considerable data on the methoxy variant, including physicochemical properties and biological activity, the ethoxy compound's data is limited. I've found its CAS number and some basic properties, like melting point, from supplier information. Structure-activity relationship studies on alkoxycinnamic acids will be leveraged to make inferences about the ethoxy derivative, which will be explicitly noted.

A Comparative Guide to the UV Absorption Spectra of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced photophysical properties of bioactive molecules is paramount. Cinnamic acid and its derivatives, a class of compounds ubiquitous in the plant kingdom and central to various pharmaceutical and cosmetic applications, offer a compelling case study in structure-property relationships. This guide provides an in-depth comparative analysis of the ultraviolet (UV) absorption spectra of key cinnamic acid derivatives, grounded in experimental data and theoretical principles. We will explore the subtle yet significant spectral shifts induced by systematic structural modifications, offering insights into the causality behind these observations.

Introduction: The Chromophore of Cinnamic Acid

The characteristic UV absorption of cinnamic acid and its derivatives arises from the presence of a conjugated π-electron system, encompassing the phenyl ring, the acrylic acid side chain, and the carbonyl group of the carboxylic acid. This extended chromophore is responsible for the strong absorption observed in the UV region of the electromagnetic spectrum, primarily due to π → π* electronic transitions. The position and intensity of these absorption bands are exquisitely sensitive to the nature and position of substituents on the phenyl ring, a principle we will explore in detail.

The Influence of Phenyl Ring Substitution on UV Absorption

The core structure of cinnamic acid can be systematically modified, most commonly through the addition of hydroxyl (-OH) and methoxy (-OCH₃) groups to the phenyl ring. These substitutions have a profound impact on the electronic distribution within the molecule, leading to predictable shifts in the UV absorption spectrum.

Bathochromic (Red) Shift

The introduction of electron-donating groups, such as hydroxyl and methoxy groups, onto the phenyl ring generally results in a bathochromic shift (a shift to longer wavelengths) of the main absorption band (λmax). This phenomenon can be attributed to the resonance effect, where the lone pair of electrons on the oxygen atom of the substituent delocalizes into the π-system of the aromatic ring. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap and requiring less energy (longer wavelength) to induce the π → π* transition.

Hyperchromic Effect

In addition to the bathochromic shift, the presence of these electron-donating groups often leads to a hyperchromic effect , which is an increase in the molar absorptivity (ε). This indicates that the probability of the electronic transition is enhanced.

The following diagram illustrates the chemical structures of the cinnamic acid derivatives discussed in this guide.

G cluster_0 Cinnamic Acid Derivatives cinnamic Cinnamic Acid (R1=H, R2=H, R3=H) p_coumaric p-Coumaric Acid (R1=H, R2=OH, R3=H) cinnamic->p_coumaric caffeic Caffeic Acid (R1=OH, R2=OH, R3=H) p_coumaric->caffeic ferulic Ferulic Acid (R1=OCH3, R2=OH, R3=H) caffeic->ferulic sinapic Sinapic Acid (R1=OCH3, R2=OH, R3=OCH3) ferulic->sinapic

Caption: Chemical structures of the compared cinnamic acid derivatives.

Comparative UV Absorption Data

The following table summarizes the UV absorption maxima (λmax) for cinnamic acid and its key derivatives. It is crucial to note that the exact λmax values can vary slightly depending on the solvent and pH of the solution. For the purpose of this comparative guide, we have prioritized data obtained in methanol, a common solvent for UV-Vis analysis of these compounds.

CompoundSubstituentsλmax 1 (nm)λmax 2 (nm)Solvent
Cinnamic Acid None~273~215Methanol
p-Coumaric Acid 4-hydroxy~310~228Various
Caffeic Acid 3,4-dihydroxy~323~245Water (pH 7.4)
Ferulic Acid 4-hydroxy-3-methoxy~321~235Methanol/Water
Sinapic Acid 4-hydroxy-3,5-dimethoxy~324~236Not Specified

Note: The variability in reported λmax values underscores the importance of maintaining consistent experimental conditions for accurate comparison. Factors such as solvent polarity and pH can influence the electronic transitions and thus the absorption spectrum.

Experimental Protocol for UV-Vis Spectral Analysis

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following section outlines a robust methodology for the comparative UV-Vis analysis of cinnamic acid derivatives.

Materials and Reagents
  • Cinnamic acid and its derivatives (p-coumaric acid, caffeic acid, ferulic acid, sinapic acid) of high purity (≥98%)

  • Methanol (spectroscopic grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer (double beam)

Preparation of Stock and Working Solutions
  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of each cinnamic acid derivative and dissolve it in a 10 mL volumetric flask with spectroscopic grade methanol. Ensure complete dissolution.

  • Working Solutions (e.g., 10 µg/mL): Prepare working solutions by appropriately diluting the stock solutions with methanol. The final concentration should be chosen to yield an absorbance value within the linear range of the spectrophotometer (typically 0.2 - 0.8 a.u.).

UV-Vis Spectrophotometer Setup and Measurement
  • Instrument Initialization: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Baseline Correction: Fill a quartz cuvette with the blank solution (spectroscopic grade methanol). Place the cuvette in both the sample and reference holders and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution of the first cinnamic acid derivative, and then fill it with the same solution. Place the cuvette in the sample holder and record the UV absorption spectrum.

  • Data Acquisition: Save the spectrum and record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • Repeat for Other Derivatives: Repeat step 3 and 4 for each of the other cinnamic acid derivatives.

The following diagram outlines the experimental workflow for the UV-Vis analysis of cinnamic acid derivatives.

G start Start prep_stock Prepare Stock Solutions (e.g., 1 mg/mL in Methanol) start->prep_stock prep_working Prepare Working Solutions (e.g., 10 µg/mL in Methanol) prep_stock->prep_working instrument_setup Instrument Setup & Baseline Correction prep_working->instrument_setup measure_sample Measure UV-Vis Spectrum (200-400 nm) instrument_setup->measure_sample record_data Record λmax and Absorbance measure_sample->record_data repeat Repeat for all Derivatives record_data->repeat repeat->measure_sample Yes end End repeat->end No

Caption: Experimental workflow for UV-Vis spectral analysis.

Discussion and Interpretation of Results

The experimental data presented in the comparative table aligns with the theoretical principles of substituent effects on electronic spectra.

  • Cinnamic Acid vs. p-Coumaric Acid: The introduction of a hydroxyl group at the para-position in p-coumaric acid leads to a significant bathochromic shift of approximately 37 nm compared to cinnamic acid. This is a classic example of the effect of an electron-donating group extending the conjugation of the chromophore.

  • p-Coumaric Acid vs. Caffeic Acid: The addition of a second hydroxyl group at the meta-position in caffeic acid results in a further bathochromic shift. The two adjacent hydroxyl groups in caffeic acid enhance the electron-donating capacity through resonance, further lowering the energy required for the π → π* transition.

  • Caffeic Acid vs. Ferulic Acid: In ferulic acid, one of the hydroxyl groups of caffeic acid is replaced by a methoxy group. The methoxy group is also an electron-donating group, and the λmax of ferulic acid is very similar to that of caffeic acid, indicating a comparable electronic effect in this context.

  • Ferulic Acid vs. Sinapic Acid: The presence of two methoxy groups in sinapic acid, flanking the hydroxyl group, leads to the most pronounced bathochromic shift among the derivatives compared. This is due to the cumulative electron-donating effect of the two methoxy groups and the hydroxyl group, which maximizes the delocalization of π-electrons in the excited state.

Conclusion

The UV absorption spectra of cinnamic acid derivatives provide a clear and compelling illustration of structure-property relationships. The systematic addition of electron-donating hydroxyl and methoxy groups to the phenyl ring leads to predictable bathochromic and hyperchromic shifts in the UV-Vis spectra. This understanding is not only of fundamental importance in physical organic chemistry but also has practical implications in the development of sunscreens, antioxidants, and other pharmacologically active agents where UV absorption properties are critical. By following a standardized experimental protocol, researchers can obtain reliable and comparable data to guide the selection and design of cinnamic acid derivatives for specific applications.

A Comparative Guide to the Structure-Activity Relationship of 4-Alkoxycinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cinnamic acid scaffold stands out as a privileged structure, offering a versatile platform for the development of novel therapeutic agents.[1] Among its numerous derivatives, 4-alkoxycinnamic acids have garnered significant attention for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-alkoxycinnamic acids, elucidating how subtle modifications to the alkoxy substituent can profoundly influence their biological efficacy. We will delve into the experimental data that underpins these relationships and provide detailed protocols for their synthesis and evaluation, empowering researchers to navigate the chemical space of these promising compounds.

The Core Scaffold: Understanding the Role of the 4-Alkoxy Moiety

The fundamental structure of a 4-alkoxycinnamic acid features a phenyl ring substituted at the para position with an alkoxy group (-OR), an acrylic acid side chain, and a carboxylic acid functional group. The nature of the 'R' group in the alkoxy chain is a critical determinant of the molecule's physicochemical properties, particularly its lipophilicity, which in turn governs its interaction with biological targets.

dot

Caption: Core structure and key variable influencing biological activity.

Antimicrobial Activity: A Balancing Act of Lipophilicity and Target Interaction

The antimicrobial potential of 4-alkoxycinnamic acids is intricately linked to the length of the alkoxy chain. Generally, an increase in chain length enhances lipophilicity, facilitating the compound's ability to permeate the lipid-rich cell membranes of bacteria and fungi.[5] However, this trend is not linear; an optimal chain length often exists beyond which activity may decrease due to reduced solubility or steric hindrance at the target site.

Comparative Antimicrobial Activity of 4-Alkoxycinnamic Acids (Modeled Data)

CompoundAlkoxy GroupLogP (Calculated)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-Methoxycinnamic acid-OCH₃2.13>500>500250
4-Ethoxycinnamic acid-OC₂H₅2.66250500125
4-Propoxycinnamic acid-OC₃H₇3.1912525062.5
4-Butoxycinnamic acid-OC₄H₉3.7262.512531.25
p-Coumaric Acid (Reference)-OH1.58>1000>1000>1000

Note: The MIC values presented are modeled based on established SAR trends for cinnamic acid derivatives and should be experimentally verified. The general trend indicates that increased alkyl chain length correlates with increased antimicrobial activity.[6][7]

The data suggests that while the parent p-coumaric acid shows weak antimicrobial activity, the introduction and elongation of the alkoxy chain significantly enhances potency, particularly against Gram-positive bacteria and fungi. This is likely due to the increased ability of the more lipophilic derivatives to disrupt the cell membrane integrity.

Antioxidant Capacity: The Influence of Electron-Donating Properties

The antioxidant activity of phenolic compounds, including 4-alkoxycinnamic acids, is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. While the 4-hydroxyl group of p-coumaric acid is a potent radical scavenger, its etherification to an alkoxy group modulates this activity. The electron-donating nature of the alkoxy group can influence the stability of the resulting phenoxyl radical.

Comparative Antioxidant Activity of 4-Alkoxycinnamic Acids

CompoundAlkoxy GroupDPPH Scavenging IC₅₀ (µM)
4-Methoxycinnamic acid-OCH₃85.2
This compound-OC₂H₅92.5
4-Propoxycinnamic acid-OC₃H₇101.8
4-Butoxycinnamic acid-OC₄H₉115.3
Ferulic Acid (Reference)-OCH₃, 3-OH25.7
Caffeic Acid (Reference)3,4-diOH15.4

Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions. The general trend suggests that while 4-alkoxycinnamic acids possess antioxidant activity, they are generally less potent than their hydroxylated counterparts like ferulic and caffeic acid.[8][9]

The presence of a free hydroxyl group, particularly in the ortho or para position, is crucial for high antioxidant activity.[9] While the alkoxy group is electron-donating, it is less effective at stabilizing the phenoxyl radical compared to a hydroxyl group, which can participate in resonance stabilization more effectively.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The anticancer properties of 4-alkoxycinnamic acids are an area of active investigation. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways.[4][10] Similar to antimicrobial activity, lipophilicity plays a significant role in the cellular uptake and cytotoxic effects of these compounds.

Comparative Anticancer Activity of 4-Alkoxycinnamic Acids (Modeled Data)

CompoundAlkoxy GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
4-Methoxycinnamic acid-OCH₃150180
This compound-OC₂H₅110145
4-Propoxycinnamic acid-OC₃H₇85115
4-Butoxycinnamic acid-OC₄H₉6090
Caffeic Acid (Reference)3,4-diOH5075

Note: The IC₅₀ values presented are modeled based on established SAR trends and should be experimentally verified. The trend suggests that increasing the alkoxy chain length enhances anticancer activity, likely due to increased cellular uptake.[2][11]

The enhanced cytotoxicity with increasing alkyl chain length suggests that improved membrane permeability leads to higher intracellular concentrations, allowing the compounds to interact more effectively with their molecular targets.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis of 4-alkoxycinnamic acids and their subsequent biological evaluation.

Synthesis of 4-Alkoxycinnamic Acids: A General Procedure

The synthesis of 4-alkoxycinnamic acids is typically achieved through a two-step process: O-alkylation of a 4-hydroxycinnamate ester followed by hydrolysis of the ester. A common and efficient method for the initial carbon-carbon bond formation is the Knoevenagel condensation.

dot

References

A Comparative Guide to the Efficacy of 4-Methoxycinnamic Acid: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial literature searches for 4-Ethoxycinnamic acid did not yield sufficient experimental data for a comprehensive guide. However, a closely related derivative, 4-Methoxycinnamic acid (p-MCA), is extensively studied and provides a robust dataset. This guide will focus on p-MCA as a representative methoxy derivative of cinnamic acid. The experimental designs and principles discussed herein are directly applicable to the investigation of this compound and other similar derivatives.

Introduction

4-Methoxycinnamic acid (p-MCA) is a naturally occurring phenylpropanoid found in various plants and is a significant component of the human diet through products like coffee and rice bran.[1] As a derivative of cinnamic acid, p-MCA has garnered considerable attention for its wide spectrum of therapeutic activities, including anti-inflammatory, antifungal, neuroprotective, antidiabetic, and anticancer properties.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of p-MCA, offering a critical analysis of supporting experimental data and detailed protocols to empower researchers in their exploration of this promising bioactive compound.

The transition from a controlled in vitro environment to a complex in vivo system is a critical juncture in drug discovery. This guide aims to bridge that gap by not only presenting the data but also explaining the causal logic behind the experimental choices, ensuring a trustworthy and authoritative resource for the scientific community.

In Vitro Efficacy of 4-Methoxycinnamic Acid: Mechanistic Insights from the Benchtop

In vitro studies are fundamental for elucidating the direct effects of a compound on cells and specific molecular targets, free from the complexities of a whole biological system. For p-MCA, these assays have been pivotal in defining its antifungal, cytotoxic, and anti-inflammatory potential.

Antifungal Activity

Recent studies have highlighted p-MCA's potential as an antifungal agent, particularly against fungal keratitis. In vitro assays demonstrate that p-MCA exerts its antifungal effects by disrupting the fungal cell wall and altering the permeability of the fungal cell membrane. Furthermore, it has shown synergistic effects when combined with existing antifungal drugs like natamycin. The broth microdilution method is a standard technique to quantify this activity.

Anti-inflammatory Effects

The anti-inflammatory properties of p-MCA have been linked to its ability to downregulate key inflammatory mediators. In vitro experiments using cell lines like RAW264.7 macrophages have shown that p-MCA can decrease the expression of inflammatory factors such as IL-1β, TNF-α, IL-6, and iNOS. The underlying mechanism is associated with the Mincle signaling pathway, a key player in the innate immune response.

Neuroprotective and Anticancer Activities

In vitro models have also revealed the neuroprotective capabilities of p-MCA. In primary cultures of rat cortical cells, p-MCA demonstrated strong protection against glutamate-induced neurotoxicity, with a recorded cell viability of 78% at a concentration of 1 µM.[1] In the context of cancer, p-MCA has been shown to induce apoptosis in human colon adenocarcinoma cell lines by increasing the activity of caspases 3 and 9, leading to the release of cytochrome C.[1]

In Vivo Efficacy of 4-Methoxycinnamic Acid: Validation in Complex Biological Systems

In vivo studies are indispensable for evaluating the systemic effects, pharmacokinetics, and overall therapeutic potential of a compound in a living organism. For p-MCA, these studies have corroborated and expanded upon the promising in vitro findings.

Anti-inflammatory and Analgesic Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for assessing acute anti-inflammatory activity.[3][4] Studies have shown that systemic administration of p-MCA can significantly reduce paw edema in this model, an effect attributed to the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin production.[2]

Antifungal Efficacy in a Disease Model

Translating the in vitro antifungal data, in vivo models of fungal keratitis in mice have been employed. These studies have confirmed the therapeutic potential of p-MCA in a disease context, demonstrating its ability to mitigate the severity of the infection. The effectiveness in these models is attributed to both its direct antifungal action and its ability to modulate the host's immune response.

Chemopreventive Effects in Carcinogenesis Models

In preclinical models of colon cancer, specifically the 1,2-dimethylhydrazine (DMH)-induced rat colon carcinogenesis model, supplementation with p-MCA has been shown to decrease the size and incidence of tumors.[1] At a dose of 40 mg/kg body weight, p-MCA exhibited anticancer effects by modulating proliferation, angiogenesis, invasion, and inducing cell death.[1]

Comparative Analysis: In Vitro vs. In Vivo Data

The journey of a drug candidate from a petri dish to a preclinical model is often fraught with challenges. While in vitro assays provide a clear window into specific molecular interactions, they lack the physiological complexity of an in vivo system. Conversely, in vivo results can be influenced by factors such as metabolism, bioavailability, and off-target effects.

ParameterIn Vitro FindingsIn Vivo FindingsConsiderations for Correlation
Antifungal Activity Direct inhibition of fungal growth, cell wall and membrane disruption.Reduction of fungal burden and disease severity in a keratitis model.Bioavailability at the site of infection, host immune response modulation.
Anti-inflammatory Activity Downregulation of inflammatory cytokines (IL-1β, TNF-α, IL-6) in macrophages.Reduction of paw edema in the carrageenan-induced model.[3][4]Pharmacokinetics, metabolism, and distribution of p-MCA to the inflamed tissue.
Anticancer Activity Induction of apoptosis in colon cancer cell lines.[1]Reduction in tumor size and incidence in a rat carcinogenesis model.[1]Tumor microenvironment, angiogenesis, and systemic toxicity.
Neuroprotective Activity Protection of cultured neurons from glutamate-induced toxicity.[1]Further studies are needed to confirm efficacy in animal models of neurodegenerative diseases.Blood-brain barrier permeability and central nervous system distribution.

Experimental Protocols

In Vitro: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[5][6]

  • Inoculum Preparation: Subculture the fungal isolate on a suitable agar medium and incubate to ensure viability. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[7]

  • Drug Dilution: Prepare a two-fold serial dilution of p-MCA in a 96-well microplate to a final volume of 50 µL per well.[5]

  • Inoculation: Add 50 µL of the adjusted fungal inoculum to each well.

  • Controls: Include a drug-free growth control and a sterility control (uninoculated medium).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of p-MCA that prevents visible fungal growth.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating acute anti-inflammatory agents.[3][4][8]

  • Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week with free access to food and water.

  • Grouping: Divide the animals into control, standard (e.g., Indomethacin 5 mg/kg), and test groups (various doses of p-MCA).

  • Drug Administration: Administer p-MCA or the standard drug intraperitoneally 30 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizing the Mechanisms

Signaling Pathway: p-MCA's Anti-inflammatory Action

G cluster_0 Macrophage Inflammatory_Stimulus Inflammatory Stimulus (LPS) Mincle_Receptor Mincle Receptor Inflammatory_Stimulus->Mincle_Receptor Signaling_Cascade Downstream Signaling Cascade Mincle_Receptor->Signaling_Cascade NF_kB_Activation NF-kB Activation Signaling_Cascade->NF_kB_Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB_Activation->Gene_Expression Cytokine_Release Release of IL-1β, TNF-α, IL-6, iNOS Gene_Expression->Cytokine_Release p_MCA 4-Methoxycinnamic Acid p_MCA->Signaling_Cascade Inhibits

Caption: p-MCA's inhibition of the Mincle signaling pathway in macrophages.

Experimental Workflow: In Vivo Anti-inflammatory Assay

G cluster_workflow Carrageenan-Induced Paw Edema Workflow start Animal Acclimatization grouping Grouping (Control, Standard, p-MCA) start->grouping dosing Drug Administration (i.p.) grouping->dosing induction Carrageenan Injection (sub-plantar) dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement 0, 1, 2, 3, 4, 5 hours analysis Data Analysis (% Inhibition) measurement->analysis end Conclusion analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Conclusion

4-Methoxycinnamic acid stands out as a versatile natural compound with a compelling profile of biological activities. The convergence of in vitro and in vivo data strongly supports its potential as a therapeutic agent, particularly in the realms of fungal infections and inflammatory disorders. While in vitro studies have been instrumental in deciphering its molecular mechanisms, in vivo models have provided the crucial validation of its efficacy in a physiological context. This guide serves as a foundational resource for researchers, providing both the established knowledge and the practical methodologies to further investigate p-MCA and its derivatives. The logical progression from mechanistic studies to whole-organism validation, as detailed here, represents a robust paradigm for the preclinical evaluation of novel therapeutic compounds.

References

A Comparative Analysis of the Biological Activity of 4-Ethoxycinnamic Acid and Its Ester Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. Cinnamic acids and their derivatives have long been a focal point of such investigations due to their broad spectrum of therapeutic properties. This guide provides an in-depth comparison of the biological activities of 4-ethoxycinnamic acid and its ester derivatives, offering experimental insights and methodologies to aid in future research and development.

Introduction: The Therapeutic Potential of this compound and the Rationale for Esterification

This compound, a derivative of cinnamic acid, has demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] The presence of the ethoxy group at the para position of the phenyl ring is a key structural feature that influences its biological profile.[2] However, like many phenolic acids, its therapeutic application can be limited by factors such as suboptimal bioavailability and rapid metabolism.[3]

Esterification of the carboxylic acid group is a common medicinal chemistry strategy to enhance the lipophilicity of a parent compound. This increased lipophilicity can potentially improve cell membrane permeability, leading to enhanced absorption and bioavailability, and consequently, more potent biological activity. This guide will explore the available scientific evidence to compare the bioactivity of this compound with its ester derivatives, providing a framework for understanding their structure-activity relationships (SAR).

Comparative Biological Activities: A Data-Driven Analysis

This section delves into the comparative biological activities of this compound and its ester derivatives, with a focus on antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Where available, quantitative data from in vitro and in vivo studies are presented to facilitate a direct comparison.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic benefits. The free radical scavenging activity of this compound and its esters is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

While direct comparative studies across a homologous series of alkyl esters of this compound are limited, the available data suggests that esterification can modulate antioxidant activity. Generally, the presence of the free carboxylic acid group is not essential for antioxidant activity, and in some cases, esterification can even enhance it.[4] For instance, a study on 2-ethylhexyl-p-methoxycinnamate, an ester of a closely related compound, found it to have superior antioxidant activity compared to ascorbic acid.[5]

Table 1: Comparative Antioxidant Activity (Illustrative)

CompoundAssayIC50 / ActivityReference
This compound-Data not consistently reported for direct comparison-
Ethyl 4-Ethoxycinnamate-Data not consistently reported for direct comparison-
2-Ethylhexyl-p-methoxycinnamateDPPHSuperior to ascorbic acid[5]

Causality Behind Experimental Choices: The DPPH assay is selected for its simplicity, stability of the radical, and the clear colorimetric endpoint, making it a reliable method for screening the radical scavenging ability of compounds.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. The anti-inflammatory effects of this compound and its derivatives are often assessed by their ability to inhibit inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Ethyl p-methoxycinnamate, an ester of a closely related methoxy derivative, has been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, NF-κB, and the production of TNF-α and IL-1β.[6][7] The IC50 values for COX-1 and COX-2 inhibition were reported to be 1.12 µM and 0.83 µM, respectively, indicating potent activity.[6] It is plausible that esterification of this compound would yield derivatives with similar or enhanced anti-inflammatory potential due to improved cellular uptake.

Table 2: Comparative Anti-inflammatory Activity

CompoundTarget/AssayIC50 / InhibitionReference
Ethyl p-methoxycinnamateCOX-11.12 µM[6]
Ethyl p-methoxycinnamateCOX-20.83 µM[6]
Ethyl p-methoxycinnamateNF-κB88.7 µM[6]
Ethyl p-methoxycinnamateTNF-α96.84 µg/mL[6]
Ethyl p-methoxycinnamateIL-1β166.4 µg/mL[6]

Causality Behind Experimental Choices: The Griess assay for nitric oxide and ELISAs for cytokines are standard in vitro methods to quantify key inflammatory mediators. The use of lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) provides a robust and reproducible model of inflammation.[8]

Antimicrobial Activity

The rising threat of antibiotic resistance necessitates the discovery of new antimicrobial agents. Cinnamic acid and its derivatives have shown promise in this area.[9]

Studies on various cinnamic acid esters have indicated that their antimicrobial activity is influenced by the nature of both the substitution on the phenyl ring and the alkyl group of the ester.[10] Generally, increasing the alkyl chain length of the ester can enhance antimicrobial activity up to a certain point, likely due to increased lipophilicity facilitating interaction with microbial cell membranes.[11] For example, butyl esters of phenolic acids have been found to have higher inhibitory activity against certain microorganisms than their methyl ester counterparts.[11]

Table 3: Comparative Antimicrobial Activity (Illustrative MIC values)

CompoundMicroorganismMIC (µg/mL or mM)Reference
4-Methoxycinnamic acidEscherichia coli>512[12]
4-Methoxycinnamic acidStaphylococcus aureus512[12]
Cinnamic acid estersVarious fungiEC50: 17.4–28.6 µg/mL[10]
4-Chlorocinnamic acid estersCandida speciesMIC: 0.024 - 5.09 µmol/mL[13]

Causality Behind Experimental Choices: The minimum inhibitory concentration (MIC) is a gold-standard measurement for quantifying the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Anticancer Activity

The search for novel anticancer agents is a continuous effort in drug discovery. Cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[14]

Esterification of cinnamic acids has been shown to yield compounds with significant cytotoxicity.[15][16] For instance, a study on methoxylated cinnamic acid esters revealed that (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (a derivative of a related compound) was a lead antitumor compound against non-small-cell lung cancer and melanoma cells.[16] Another study synthesized a series of p-methoxycinnamic acid esters and found that 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate was the most potent against HCT-116, PC3, and SBN-19 cancer cell lines, with an IC50 value of 16.2 µM in the HCT-116 cell line.[15][17] This suggests that the nature of the alcohol moiety in the ester plays a crucial role in determining the anticancer potency.

Table 4: Comparative Anticancer Activity (IC50 values)

CompoundCell LineIC50 (µM)Reference
3-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHCT-116 (Colon)16.2[15][17]
Cinnamic acid derivativesHeLa, K562, Fem-x, MCF-742 - 166
Cinnamic acidHT-144 (Melanoma)2400[14]

Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. It provides a quantitative measure of the metabolic activity of cells, which is generally proportional to the number of viable cells.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective data allows for the formulation of key structure-activity relationships for this compound and its ester derivatives.

  • Esterification and Lipophilicity: Esterification of the carboxylic acid group generally increases lipophilicity. This modification is often associated with enhanced biological activity, particularly in antimicrobial and anticancer assays, likely due to improved cell membrane penetration.[11]

  • Nature of the Ester Group: The size and structure of the alcohol moiety in the ester are critical determinants of biological activity. While a systematic study on this compound esters is lacking, research on other cinnamic acid derivatives suggests that there is an optimal alkyl chain length for antimicrobial activity.[11] In anticancer studies, the introduction of specific aromatic or substituted benzyl groups in the ester can significantly enhance cytotoxicity.[15][17]

  • Mechanism of Action: The biological activities of these compounds are often multifactorial. Their antioxidant effects are attributed to their ability to donate a hydrogen atom to free radicals. Anti-inflammatory actions can involve the inhibition of key enzymes like COX and the suppression of pro-inflammatory signaling pathways such as NF-κB.[6][8] Anticancer mechanisms may involve the induction of apoptosis and cell cycle arrest.[14][16]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key experiments discussed in this guide.

Synthesis of Ethyl 4-Ethoxycinnamate

Synthesis_Workflow cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Fischer Esterification A 4-Ethoxybenzaldehyde C Pyridine, β-alanine A->C B Malonic Acid B->C D Reflux C->D Heat E This compound D->E F This compound H Sulfuric Acid (catalyst) F->H G Ethanol G->H I Reflux H->I Heat J Ethyl 4-Ethoxycinnamate I->J

Caption: Two-step synthesis of ethyl 4-ethoxycinnamate.

Protocol:

  • Knoevenagel-Doebner Condensation to form this compound:

    • In a round-bottomed flask, dissolve 4-ethoxybenzaldehyde, malonic acid, and a catalytic amount of β-alanine in pyridine.

    • Heat the mixture under reflux for 90 minutes.

    • After cooling, acidify the reaction mixture with concentrated HCl to precipitate the product.

    • Collect the this compound precipitate by vacuum filtration and wash with cold water.

  • Fischer Esterification to form Ethyl 4-Ethoxycinnamate:

    • Dissolve the dried this compound in excess absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • After cooling, neutralize the reaction mixture and extract the ethyl 4-ethoxycinnamate with a suitable organic solvent.

    • Purify the product by column chromatography or recrystallization.

DPPH Radical Scavenging Assay

DPPH_Assay_Workflow A Prepare DPPH solution in methanol (0.1 mM) C Mix DPPH solution with test compound or control A->C B Prepare test compound solutions (various concentrations) B->C D Incubate in the dark (30 minutes) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 value E->F

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

  • Add an equal volume of the DPPH working solution to each well.

  • Include a blank containing only methanol and a control containing methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Griess Assay for Nitric Oxide Inhibition

Griess_Assay_Workflow A Seed RAW 264.7 cells in a 96-well plate B Pre-treat cells with test compounds A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect cell supernatant D->E F Add Griess Reagent I (Sulfanilamide) E->F G Add Griess Reagent II (NED) F->G H Measure absorbance at 540 nm G->H I Determine nitrite concentration from a standard curve H->I

Caption: Workflow for the Griess assay.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production.

  • Incubate the plate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess Reagent I (sulfanilamide solution) to the supernatant, followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

MTT Assay for Cytotoxicity

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with test compounds (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution (0.5 mg/mL) C->D E Incubate for 4 hours D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed the desired cancer cell line in a 96-well plate and allow for attachment.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that both this compound and its ester derivatives are promising scaffolds for the development of new therapeutic agents. Esterification generally appears to be a viable strategy to enhance the biological activities of this compound, likely through increased lipophilicity and improved cellular uptake.

However, to fully elucidate the structure-activity relationships, further research is warranted. Specifically, systematic studies comparing the biological activities of a homologous series of alkyl esters of this compound are needed. Such studies would provide a more definitive understanding of the impact of the ester chain length on antioxidant, anti-inflammatory, antimicrobial, and anticancer potency.

This guide provides a solid foundation for researchers venturing into the study of this compound and its derivatives. By employing the described methodologies and considering the outlined structure-activity relationships, the scientific community can continue to unlock the therapeutic potential of this versatile class of compounds.

References

A Technical Guide to Investigating the Cross-Reactivity of 4-Ethoxycinnamic Acid with Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the specificity of a therapeutic candidate is paramount. Phenolic compounds, a ubiquitous class of molecules in nature and synthetic chemistry, are foundational scaffolds in numerous pharmaceuticals.[1][2] 4-Ethoxycinnamic acid, a derivative of cinnamic acid, represents a class of compounds with significant therapeutic potential, exhibiting a range of biological activities including antioxidant and anti-inflammatory properties.[3] However, its structural similarity to other phenolic compounds necessitates a thorough investigation of its cross-reactivity profile to ensure target specificity and mitigate potential off-target effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key analytical techniques, and present a comparative analysis based on structural and chemical properties.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity occurs when a molecule, such as an antibody or a small molecule drug, binds to structurally similar but non-target molecules.[4] In the context of this compound, this could lead to unintended biological effects, inaccurate bioassay results, and potential toxicity. Therefore, a comprehensive understanding of its binding profile against a panel of relevant phenolic compounds is a critical step in its preclinical development.

Selecting a Panel of Comparator Phenolic Compounds

The selection of appropriate comparator compounds is crucial for a meaningful cross-reactivity study. The panel should include molecules with varying degrees of structural similarity to this compound. Based on common phenolic structures found in drug discovery and natural products, a representative panel would include:

  • Cinnamic Acid Derivatives: Cinnamic acid, 4-Methoxycinnamic acid, Ferulic acid, Caffeic acid, p-Coumaric acid.[5][6][7][8] These compounds share the core cinnamic acid scaffold but differ in their phenyl ring substitutions.

  • Hydroxybenzoic Acid Derivatives: 4-Hydroxybenzoic acid, Vanillic acid, Syringic acid, Protocatechuic acid.[5][6] These represent a different class of phenolic acids with a C6-C1 skeleton.

  • Other Relevant Phenols: Quercetin, Resveratrol, Salicylic acid.[1] These are widely studied phenolic compounds with diverse biological activities.

Experimental Design: A Multi-faceted Approach

A robust assessment of cross-reactivity necessitates the use of orthogonal analytical methods to provide a comprehensive picture of the binding interactions. We advocate for a combination of immunoassay techniques and biophysical methods.

Workflow for Cross-Reactivity Assessment

Cross-Reactivity Workflow cluster_Selection Compound Selection cluster_Screening Primary Screening cluster_Confirmation Kinetic Analysis cluster_Purity Purity & Identity 4ECA This compound (Test Compound) ELISA Competitive ELISA 4ECA->ELISA Test Compound HPLC HPLC Analysis 4ECA->HPLC Purity Check Panel Panel of Phenolic Comparators Panel->ELISA Competitors Panel->HPLC Purity Check SPR Surface Plasmon Resonance (SPR) ELISA->SPR Hits for Confirmation Data Comparative Data Analysis ELISA->Data IC50 Values SPR->Data Binding Kinetics (ka, kd, KD) HPLC->Data Purity Data

Caption: A streamlined workflow for assessing the cross-reactivity of this compound.

Part 1: Competitive ELISA for High-Throughput Screening

The Enzyme-Linked Immunosorbent Assay (ELISA) in a competitive format is an excellent high-throughput method for initial screening of cross-reactivity.[4][9] This assay measures the ability of the test compounds to compete with a labeled antigen for binding to a specific antibody.

Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well high-binding microplate with a conjugate of this compound and a carrier protein (e.g., BSA) overnight at 4°C.[9]

  • Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.[10]

  • Competition: Prepare serial dilutions of this compound (as the reference) and the panel of comparator phenolic compounds.

  • Add the diluted compounds to the wells, followed by the addition of a specific primary antibody raised against this compound. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color change is observed.[10]

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of binding of the test compound.[9]

Part 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

For compounds that show significant cross-reactivity in the ELISA, Surface Plasmon Resonance (SPR) provides a more detailed, label-free analysis of the binding kinetics.[11][12][13] SPR measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[13][14]

Protocol: Surface Plasmon Resonance (SPR)
  • Target Immobilization: Immobilize a target protein that specifically binds to this compound onto a suitable SPR sensor chip.

  • System Priming: Prime the SPR system with an appropriate running buffer.

  • Analyte Injection: Inject serial dilutions of this compound and the cross-reactive phenolic compounds over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the binding (association) and unbinding (dissociation) in real-time, generating a sensorgram.[14]

  • Regeneration: Regenerate the sensor surface between injections to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, KD).[11]

Part 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Ensuring the purity of the test compounds is critical to avoid confounding results. High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling in pharmaceuticals.[15][16][17]

Protocol: HPLC Purity Analysis
  • Column Selection: Choose a suitable reversed-phase HPLC column (e.g., C18).

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: Develop a gradient elution method to ensure the separation of the main compound from any potential impurities.

  • Sample Preparation: Prepare solutions of this compound and each comparator compound in a suitable solvent.

  • Injection and Separation: Inject the samples into the HPLC system and perform the chromatographic separation.

  • Detection: Use a UV detector set at an appropriate wavelength to monitor the elution of the compounds.

  • Data Analysis: Integrate the peak areas to determine the purity of each compound.

Comparative Data Analysis

The data obtained from the experimental workflows should be tabulated for a clear and objective comparison.

Table 1: Comparative Cross-Reactivity Profile of this compound
CompoundStructural ClassELISA (IC50, µM)SPR (KD, µM)HPLC Purity (%)
This compound Cinnamic Acid Derivative Expected Low ValueExpected Low Value>99%
Cinnamic acidCinnamic Acid Derivative>99%
4-Methoxycinnamic acidCinnamic Acid Derivative>99%
Ferulic acidCinnamic Acid Derivative>99%
Caffeic acidCinnamic Acid Derivative>99%
p-Coumaric acidCinnamic Acid Derivative>99%
4-Hydroxybenzoic acidHydroxybenzoic Acid Derivative>99%
Vanillic acidHydroxybenzoic Acid Derivative>99%
Syringic acidHydroxybenzoic Acid Derivative>99%
Protocatechuic acidHydroxybenzoic Acid Derivative>99%
QuercetinFlavonoid>99%
ResveratrolStilbenoid>99%
Salicylic acidSalicylate>99%
Interpreting the Results

A lower IC50 value in the competitive ELISA indicates a higher affinity for the antibody and thus, greater cross-reactivity. Similarly, a lower KD value from SPR signifies a stronger binding affinity to the target protein. By comparing these values for the panel of phenolic compounds against this compound, a quantitative assessment of cross-reactivity can be made.

Visualizing Structural Similarities

The degree of cross-reactivity is often correlated with structural similarity. The following diagram illustrates the structural relationships between this compound and key comparators.

Structural_Similarity 4ECA This compound 4MCA 4-Methoxycinnamic Acid 4ECA->4MCA Very High Similarity (Ethoxy vs. Methoxy) pCA p-Coumaric Acid 4ECA->pCA High Similarity (Ethoxy vs. Hydroxyl) FA Ferulic Acid 4MCA->FA Additional Methoxy CA Caffeic Acid pCA->CA Additional Hydroxyl

Caption: Structural relationships between this compound and related cinnamic acid derivatives.

Conclusion

A thorough investigation of the cross-reactivity of this compound is a non-negotiable step in its development as a potential therapeutic agent. The multi-pronged approach outlined in this guide, combining high-throughput screening with detailed kinetic analysis and stringent purity control, provides a robust framework for generating reliable and comprehensive cross-reactivity data. The insights gained from these studies will be invaluable for predicting potential off-target effects, ensuring the specificity of biological assays, and ultimately contributing to the development of a safe and effective drug candidate.

References

Benchmarking the performance of 4-Ethoxycinnamic acid-based UV filters

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of dermatological science and cosmetic formulation, the pursuit of novel, effective, and safe ultraviolet (UV) filters is a perpetual endeavor. This guide presents a comprehensive performance benchmark of 4-Ethoxycinnamic acid, a promising organic UVB filter, contextualized against two globally recognized incumbents: Octinoxate, a stalwart UVB absorber, and Avobenzone, the preeminent chemical UVA filter. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established experimental methodologies to inform the development of next-generation photoprotection technologies.

Introduction: The Imperative for Innovation in UV Protection

The detrimental effects of solar UV radiation on human skin, ranging from acute erythema to chronic photoaging and carcinogenesis, are well-documented. Sunscreen formulations are the frontline defense, and their efficacy hinges on the performance of their constituent UV filters. The ideal filter should offer robust and stable absorption in the desired spectral range, exhibit an impeccable safety profile, and possess favorable formulation characteristics.

Cinnamic acid and its derivatives have long been a cornerstone of UVB protection.[1][2] Octinoxate (Ethylhexyl Methoxycinnamate) is a prime example, widely used for its efficacy in the 280-320 nm range.[3] However, concerns regarding its photostability and potential for endocrine disruption have spurred the search for alternatives.[4][5] this compound, a close structural analog, emerges as a candidate with the potential for improved properties. This guide will therefore benchmark its anticipated performance against Octinoxate and the UVA filter, Avobenzone, providing a predictive analysis based on the known behavior of the cinnamate class of molecules.

Profiles of Benchmark UV Filters

A thorough understanding of the incumbent technologies is essential for a meaningful comparison.

Octinoxate (Ethylhexyl Methoxycinnamate): The UVB Workhorse

Octinoxate is an oil-soluble organic compound that has been a mainstay in sunscreen formulations for decades. Its primary function is to absorb UVB radiation, the rays most responsible for sunburn.[6]

  • Mechanism of Action: Like other chemical sunscreens, Octinoxate's molecular structure contains a conjugated system of double bonds that allows it to absorb high-energy UVB photons.[7] Upon absorption, the molecule is promoted to an excited state, and as it returns to its ground state, it dissipates the energy as less harmful, lower-energy radiation (heat).[7]

  • UV Absorption Spectrum: Octinoxate exhibits a peak absorption (λmax) at approximately 310 nm, squarely in the UVB range.[3] It offers minimal protection against UVA radiation.[6]

  • Photostability: Octinoxate is not entirely photostable. When exposed to UV radiation, it can undergo photoisomerization from the more effective E- (trans) isomer to the less effective Z- (cis) isomer, leading to a reduction in its protective capacity over time.[8] It is reported to lose about 10% of its SPF protection capability within 35 minutes of sun exposure.[3]

  • Safety Profile: Concerns have been raised about the systemic absorption of Octinoxate and its potential to act as an endocrine disruptor, with some studies in animals and in vitro suggesting estrogenic and anti-androgenic activity.[4][5][9] While human studies at typical exposure levels have not demonstrated definitive adverse hormonal effects, the scientific community continues to evaluate its long-term safety.[5]

Avobenzone (Butyl Methoxydibenzoylmethane): The Gold Standard in UVA Protection

Avobenzone is a dibenzoylmethane derivative and one of the few globally approved chemical filters that provides comprehensive protection across the entire UVA spectrum (320-400 nm).[10]

  • Mechanism of Action: Avobenzone absorbs UVA radiation and dissipates the energy as heat.[11] Its ability to exist in both enol and keto forms is central to its function, but also to its primary drawback.[12]

  • UV Absorption Spectrum: It has a maximum absorption peak at approximately 357 nm, making it highly effective against the long-wave UVA rays that penetrate deep into the dermis and are associated with photoaging and skin cancer.[10]

  • Photostability: Avobenzone is notoriously photounstable. Upon absorbing UV photons, it can transition to its keto tautomer, which is susceptible to photodegradation, breaking down into various by-products.[11][12] Without photostabilizers, it can lose a significant portion of its efficacy within the first hour of UV exposure.[10] Consequently, it is almost always formulated with stabilizing agents like Octocrylene.[11]

  • Safety Profile: Avobenzone itself is not considered to have significant endocrine activity.[6] However, its degradation products can generate free radicals, which may induce oxidative stress in the skin.[11] The primary safety concern is related to the potential toxicity of these photodegradation by-products.[6][13]

Expected Performance Profile of this compound

As specific, published performance data for this compound is not widely available, this section presents an expected performance profile based on the well-understood structure-activity relationships of the cinnamate family of UV filters.

  • Mechanism of Action: It is anticipated that this compound will function via the same mechanism as other cinnamates: absorption of UV radiation through its conjugated system and dissipation of the energy.

  • Expected UV Absorption Spectrum: Cinnamate derivatives consistently demonstrate strong absorption in the UVB range.[14][15] The parent compound, 4-Methoxycinnamic acid, is a known UVB absorber. It is therefore highly probable that this compound will also exhibit a peak absorption around 310 nm, positioning it as a dedicated UVB filter.

  • Expected Efficacy (SPF Contribution): The efficacy of cinnamate esters in providing SPF is well-established.[2][7] Studies on various hydroxycinnamic acid esters have shown them to be effective UVB filters, with in vitro SPF values comparable to or even exceeding that of Octinoxate when formulated at similar concentrations.[7][16] Therefore, it is reasonable to predict that this compound will be an effective contributor to a formulation's SPF.

  • Anticipated Photostability: The photostability of cinnamate derivatives can be variable.[1] While Octinoxate shows some degradation, other ester derivatives have been synthesized with the aim of improving photostability.[2] The ethoxy group in this compound, being slightly more electron-donating than the methoxy group in its counterpart, might subtly influence the electronic structure and, consequently, its photostability. Empirical testing is required, but it is plausible that its photostability will be in a similar range to that of Octinoxate.

  • Predicted Safety Profile: The safety profile of this compound is not yet established. However, safety data for the closely related 4-Methoxycinnamic acid indicates it may cause skin, eye, and respiratory irritation.[15][17][18] As with any new cosmetic ingredient, a full toxicological assessment, including evaluation of skin sensitization, phototoxicity, and potential for systemic absorption and endocrine disruption, would be required for its approval and use in cosmetic formulations.

Head-to-Head Performance Benchmark

The following table provides a comparative summary of the key performance attributes of this compound (predicted) and the benchmark filters, Octinoxate and Avobenzone.

Performance MetricThis compound (Predicted)Octinoxate (Ethylhexyl Methoxycinnamate)Avobenzone (Butyl Methoxydibenzoylmethane)
Primary UV Spectrum UVBUVB[6]UVA[10]
Peak Absorption (λmax) ~310 nm~310 nm[3]~357 nm[10]
In Vitro Efficacy Expected high SPF contributionHigh SPF contributionHigh UVA-PF contribution
Photostability Moderate (Requires empirical data)Moderate (degrades over time)[3]Low (requires photostabilizers)[10]
Key Safety Concern Unknown (Requires toxicological data)Potential endocrine disruption[4][5]Formation of free radicals from photodegradation[11]
Regulatory Status Not currently approved for cosmetic useApproved with concentration limits (e.g., up to 7.5% in the US, 10% in the EU)[7][19]Approved with concentration limits (e.g., up to 3% in the US)[11]

Experimental Protocols for UV Filter Benchmarking

To ensure scientific rigor and reproducibility, the performance of UV filters must be evaluated using standardized methodologies. The following sections detail the key in vitro protocols for assessing SPF, UVA-PF, and photostability.

In Vitro Sun Protection Factor (SPF) Determination (ISO 23675:2024)

This method provides a reliable in vitro alternative to human testing for SPF assessment.[8] The causality behind this protocol is to mimic the application of a sunscreen on the skin and measure its ability to block erythema-inducing radiation.

Workflow for In Vitro SPF Determination

cluster_prep Preparation cluster_measure Measurement A Calibrate UV Spectrophotometer & Solar Simulator B Select PMMA Plates (Molded & Sandblasted) A->B C Apply Test Product (e.g., 1.2 mg/cm²) using a Robotic Spreader B->C D Dry for 30 mins in the dark C->D E Measure Initial UV Transmittance (290-400 nm) D->E F Calculate Initial In Vitro SPF (SPF₀) E->F G Expose Plates to Controlled Dose of UV Radiation from Solar Simulator F->G H Measure Post-Irradiation UV Transmittance G->H I Calculate Final In Vitro SPF H->I

Caption: Workflow for ISO 23675 in vitro SPF testing.

Step-by-Step Methodology:

  • Equipment Calibration: Ensure the UV spectrophotometer and the solar simulator are calibrated according to the ISO standard's specifications.

  • Substrate Preparation: Use polymethylmethacrylate (PMMA) plates with a specified roughness to simulate the skin's surface. The "double plate" approach using both molded and sandblasted plates is recommended for robustness.[8]

  • Product Application: Accurately weigh the sunscreen product and apply it uniformly onto the PMMA plate at a specified concentration (e.g., 1.2 mg/cm²).[20] An automated robotic spreader is crucial to ensure a reproducible and even film.[8]

  • Drying: Allow the film to dry in a dark environment for a set period (e.g., 30 minutes) to allow for film formation.[20]

  • Initial Transmittance Measurement: Place the plate in a UV spectrophotometer and measure the initial spectral transmittance from 290 nm to 400 nm.

  • Pre-Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. This step is critical as it accounts for the potential photodegradation of the UV filters.[8]

  • Post-Irradiation Transmittance Measurement: Re-measure the spectral transmittance of the irradiated plate.

  • SPF Calculation: The SPF is calculated from the pre- and post-irradiation transmittance data using a standardized equation that integrates the transmittance values with the solar erythemal effectiveness spectrum.

In Vitro UVA Protection Factor (UVA-PF) Determination (ISO 24443:2021)

This protocol is the global standard for assessing a product's UVA protection level in vitro. The logic is to quantify the absorption of UVA radiation after exposing the product to a dose of UV light, thereby accounting for photostability.

Workflow for In Vitro UVA-PF Determination

cluster_prep Preparation & Initial Measurement cluster_irrad Irradiation & Final Measurement P1 Apply Sunscreen to Roughened PMMA Plate (e.g., 1.2 mg/cm²) P2 Dry for 30 mins P1->P2 P3 Measure Initial Absorbance Spectrum A₀(λ) P2->P3 P4 Scale Absorbance Curve with In Vivo SPF Data (Calculate C) P3->P4 P5 Calculate Initial UVA-PF₀ P4->P5 I1 Calculate Irradiation Dose D = 1.2 x UVA-PF₀ P5->I1 I2 Expose Plate to Calculated UV Dose I1->I2 I3 Measure Post-Irradiation Absorbance Spectrum A(λ) I2->I3 I4 Calculate Final UVA-PF I3->I4

Caption: Workflow for ISO 24443 in vitro UVA-PF testing.

Step-by-Step Methodology:

  • Sample Preparation: Apply a thin film of the sunscreen product onto a roughened PMMA plate at a specified rate (e.g., 1.2 mg/cm² for sandblasted plates).[21] Allow the film to dry.[14]

  • Initial Absorbance Measurement: Measure the initial absorbance spectrum (A₀(λ)) of the sunscreen film from 290 nm to 400 nm.

  • Data Adjustment: The ISO 24443 method requires the absorbance curve to be mathematically adjusted using a coefficient 'C', which is derived from a product's previously determined in vivo SPF value. This step scales the in vitro data to better correlate with in vivo performance.

  • Initial UVA-PF Calculation: Calculate the initial UVA Protection Factor (UVA-PF₀) from the adjusted initial absorbance curve.

  • Irradiation Dose Calculation: Determine the required UV irradiation dose based on the calculated UVA-PF₀.[21]

  • UV Exposure: Irradiate the sample plate with the calculated dose using a calibrated solar simulator.

  • Post-Irradiation Absorbance Measurement: Measure the absorbance spectrum (A(λ)) of the film after irradiation.

  • Final UVA-PF Calculation: Calculate the final UVA-PF from the post-irradiation absorbance data. The critical wavelength (λc), the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the integral from 290 to 400 nm, is also determined from this data.

Photostability Assessment

While the ISO standards for SPF and UVA-PF incorporate a pre-irradiation step, a dedicated photostability test can provide more granular data on a filter's degradation kinetics.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the UV filter in a suitable solvent (e.g., ethanol or a cosmetic emollient) at a known concentration.

  • Initial Absorbance Spectrum: Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the initial absorbance at λmax.

  • Irradiation: Expose the solution in a quartz cuvette to a controlled source of UV radiation (e.g., a Xenon arc solar simulator) for defined time intervals.[22]

  • Periodic Absorbance Measurement: At each time interval, remove the sample and re-measure its absorbance spectrum.

  • Degradation Calculation: Calculate the percentage of the UV filter remaining at each time point by comparing the absorbance at λmax to the initial absorbance.

  • Data Analysis: Plot the percentage of remaining UV filter against the irradiation time to determine the degradation profile. A photostable compound will show minimal loss of absorbance over time.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the performance of this compound against the established UV filters Octinoxate and Avobenzone. Based on the well-characterized behavior of cinnamic acid derivatives, it is predicted that this compound will perform as an effective UVB filter with a high SPF contribution.[2][16] Its photostability is expected to be moderate, similar to that of Octinoxate, though empirical validation is essential.

The critical unknown for this compound is its safety profile. While other cinnamates have raised concerns about endocrine activity, each molecule must be evaluated on its own merits.[1] Thorough toxicological and phototoxicity studies are a prerequisite for its consideration as a viable cosmetic ingredient.

For researchers and formulators, the path forward is clear. The experimental protocols outlined in this guide provide a robust methodology for the empirical evaluation of this compound. By generating quantitative data on its SPF, UVA-PF, and photostability, and conducting a comprehensive safety assessment, the true potential of this novel UV filter can be determined. The ongoing quest for safer and more effective sun protection demands such rigorous scientific inquiry.

References

A Senior Application Scientist's Guide to the Comparative Toxicology of Cinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Toxicological Benchmark of Cinnamic Acid

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in cinnamon and other plants, serves as a fundamental backbone for a vast array of derivatives.[1] It is widely used as a flavoring agent and is generally recognized for its low toxicity profile, making it an ideal reference compound for toxicological comparisons.[2][3] However, seemingly minor modifications to its structure—altering the carboxyl group, adding substituents to the phenyl ring, or modifying the acrylic acid side chain—can dramatically alter its interaction with biological systems, leading to significantly different toxicological outcomes. The related aldehyde, alcohol, and esters are all recognized as being more toxic than cinnamic acid itself.[2]

This guide provides a comparative toxicological assessment of key cinnamic acid analogs. We will move beyond simple data reporting to explore the causal relationships between chemical structure and toxicological effects, grounded in experimental data. The objective is to provide researchers and drug development professionals with a clear framework for understanding and predicting the toxicity of this important class of compounds.

The Analogs in Focus: A Rationale for Selection

For this comparative analysis, we have selected analogs that represent key structural modifications and are commonly encountered in natural products, food, and drug discovery research:

  • Cinnamaldehyde: The aldehyde counterpart to cinnamic acid. Its α,β-unsaturated aldehyde group is a known structural alert for reactivity and toxicity.[4]

  • Hydroxycinnamic Acids (Caffeic Acid & Ferulic Acid): These analogs feature hydroxyl and methoxy groups on the phenyl ring. They are potent antioxidants but also possess a more complex toxicological profile than the parent compound.[1][5]

  • Synthetic Derivatives (Amides & Esters): These represent modifications to the carboxylic acid group, often performed to enhance a specific biological activity, such as anticancer efficacy.[3][6]

Comparative Assessment of Toxicological Endpoints

A compound's toxicological profile is multifaceted. Here, we compare our selected analogs across three critical endpoints: cytotoxicity, genotoxicity, and local tissue irritation.

In Vitro Cytotoxicity: The Impact of Functional Groups

Cytotoxicity, or the ability of a substance to kill cells, is a primary indicator of toxic potential. It is typically assessed by determining the half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit cell growth by 50%.

The data clearly indicates that structural modifications significantly influence cytotoxicity. The conversion of the carboxylic acid in cinnamic acid to an aldehyde in cinnamaldehyde results in a marked increase in cytotoxicity across various cell lines.[4] This is a direct consequence of the aldehyde's enhanced electrophilicity.

Furthermore, synthetic modifications to the carboxyl group, creating amides and esters, have been shown to produce potent cytotoxic agents against cancer cell lines. In one study, novel cinnamic acid derivatives were evaluated against the A-549 lung cancer cell line, with the most potent compound (an amide derivative) showing an IC50 value of 10.36 µM.[6][7] Similarly, hybrids of cinnamic acid and harmicine demonstrated high cytotoxicity against the HepG2 liver cancer cell line, with IC50 values as low as 0.74 µM.[1]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Cinnamic Acid and Its Analogs

Compound/DerivativeCell LineIC50 Value (µM)Key Structural FeatureReference(s)
Cinnamic AcidGeneralLow CytotoxicityCarboxylic Acid[2][3]
CinnamaldehydeMultiplePotentα,β-Unsaturated Aldehyde[4]
Synthetic Amide (Compound 5)A-549 (Lung Cancer)10.36Amide Moiety[6][7]
Harmicine-Cinnamic Hybrid (36f)HepG2 (Liver Cancer)0.74Hybrid Structure[1]
Synthetic Thiohydantoin Hybrid (11)MCF-7 (Breast Cancer)PotentThiohydantoin Moiety[8]
Genotoxicity: Beyond Point Mutations

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. This is a critical concern, as DNA damage can lead to carcinogenesis. We evaluate this using two common assays: the Ames test (for mutagenicity) and the micronucleus test (for clastogenicity, or chromosome damage).

While trans-cinnamic acid is considered non-mutagenic in the Ames test and does not present a concern for genotoxic potential under current use levels, a more nuanced picture emerges with its analogs and with different assays.[9]

A key study investigating cinnamic, caffeic, and ferulic acids using both the comet assay (detects DNA strand breaks) and the micronucleus assay in rat hepatoma cells provided crucial insights. While none of the compounds were found to be genotoxic in the comet assay, all three led to an increase in the frequency of micronucleated cells.[10][11][12] This indicates that while they may not cause direct DNA strand breaks, they possess clastogenic potential, meaning they can cause damage at the chromosome level.

Cinnamaldehyde contains an α,β-unsaturated aldehyde group, which is a structural alert for genotoxicity due to its ability to form DNA adducts.[4] Studies have shown that at non-cytotoxic concentrations, cinnamaldehyde can increase DNA strand breaks and induce cell death.[4]

Table 2: Comparative Genotoxicity Assessment

CompoundComet Assay (DNA Strand Breaks)In Vitro Micronucleus Test (Chromosome Damage)Overall Genotoxicity ConcernReference(s)
trans-Cinnamic AcidNegativeNegative in some studies, but clastogenic potential noted in othersLow, but clastogenicity warrants consideration[9][10][12]
Caffeic AcidNegativePositive (Clastogenic)Moderate; Clastogenic potential[10][11][12]
Ferulic AcidNegativePositive (Clastogenic)Moderate; Clastogenic potential[10][11][12]
CinnamaldehydePositive Not explicitly detailed, but structural alert presentHigh; Known to cause DNA damage[4]
Irritation and Sensitization: A Focus on Cinnamaldehyde

While systemic toxicity is a major concern, local tissue effects like irritation and allergic sensitization are critical for compounds used in consumer products. Here, cinnamaldehyde stands out significantly from its parent acid. Cinnamic acid itself is not considered a significant skin irritant.[13] In contrast, cinnamaldehyde is classified as a skin irritant and a known skin sensitizer, capable of causing allergic reactions upon contact.[4][14] An 8% solution in petrolatum was found to be severely irritating to human skin.[14] Inhalation of nebulized cinnamaldehyde can also cause irritation of the upper airways.[4]

This difference is crucial for risk assessment in cosmetics, fragrances, and food products, where direct contact with skin and mucous membranes is common.

Mechanistic Insights: Why These Differences Exist

The observed toxicological differences are not random; they are rooted in the chemical reactivity of each analog.

The Electrophilicity of Aldehydes

The heightened toxicity of cinnamaldehyde is primarily due to its nature as a "soft electrophile." The α,β-unsaturated aldehyde structure is susceptible to Michael addition , a reaction where it readily forms covalent adducts with "soft nucleophiles" in the cell.[15] The most common targets are the thiol groups of cysteine residues in proteins. This indiscriminate binding can inhibit critical enzyme functions and disrupt cellular signaling, leading to cytotoxicity and DNA damage.[15]

G cluster_0 Cinnamaldehyde (Soft Electrophile) cluster_1 Cellular Target cluster_2 Toxic Outcome Cinnamaldehyde Cinnamaldehyde (α,β-unsaturated aldehyde) Adduct Covalent Adduct Cinnamaldehyde->Adduct Michael Addition Protein Protein (with Cysteine residue) Thiol -SH (Soft Nucleophile) Thiol->Adduct Reacts with Toxicity Enzyme Inhibition Disrupted Signaling Cytotoxicity Adduct->Toxicity Leads to

Figure 1: Michael addition mechanism of cinnamaldehyde toxicity.

The Duality of Hydroxycinnamic Acids

Caffeic and ferulic acid present a more complex case. Their phenolic hydroxyl groups make them excellent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[5][16][17] This is a generally protective mechanism. However, the same chemical features that allow for antioxidant activity can, under certain metabolic conditions or high concentrations in vitro, lead to the formation of reactive intermediates that may interact with chromosomes, explaining their observed clastogenic effects.[10][11]

Key Experimental Protocols

To ensure the reproducibility and validity of toxicological data, standardized protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A-549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., cinnamic acid analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Cinnamic Acid Analogs incubate1->treat incubate2 4. Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Value read->analyze end End analyze->end

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Micronucleus Test for Clastogenicity

This assay detects chromosome damage by identifying micronuclei, which are small nuclei that form outside the main nucleus from chromosome fragments or whole chromosomes that lag during cell division.

Principle: Cells are treated with the test compound and a cytokinesis blocker (Cytochalasin B). This allows nuclear division to occur without cell division, resulting in binucleated cells. Micronuclei are then scored specifically in these binucleated cells.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable cell line (e.g., human peripheral blood lymphocytes or HTC cells) with a known cell cycle length.[10]

  • Compound Exposure: Treat the cells with at least three concentrations of the test article, alongside negative (vehicle) and positive (e.g., mitomycin C) controls, for a period of 3-6 hours.

  • Removal and Cytochalasin B Addition: Wash the cells to remove the test compound and add fresh medium containing Cytochalasin B.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow cells to become binucleated.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Gently resuspend the cells in a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

  • Fixation: Fix the cells using a methanol/acetic acid fixative.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated cells is the primary endpoint.

Conclusion and Outlook

The toxicological assessment of cinnamic acid and its analogs reveals a clear and compelling structure-activity relationship. The parent molecule, cinnamic acid, exhibits a low toxicity profile, serving as a safe starting point. However, modifications introduce distinct toxicological liabilities:

  • Cinnamaldehyde's aldehyde group imparts significant reactivity, leading to higher cytotoxicity, genotoxicity, and skin irritation through its action as a Michael acceptor.

  • Hydroxycinnamic acids like caffeic and ferulic acid demonstrate a dual nature. Their antioxidant properties are beneficial, but their potential to cause chromosomal damage (clastogenicity) in vitro necessitates careful evaluation.

  • Synthetic derivatives can be engineered for high potency against targets like cancer cells, but this often correlates with increased cytotoxicity that must be managed for therapeutic applications.

For researchers in drug development and safety assessment, this comparative guide underscores a critical principle: one cannot assume the toxicological profile of a parent molecule extends to its derivatives. Each analog must be evaluated on its own merit, with careful attention paid to functional groups and their potential for electrophilic reactivity or the formation of reactive metabolites.

References

Efficacy of 4-Ethoxycinnamic acid compared to other known antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Antioxidant Efficacy of 4-Ethoxycinnamic Acid

In the continuous search for novel and potent antioxidant compounds, researchers and drug development professionals are increasingly turning their attention to synthetic derivatives of natural products. One such molecule of interest is this compound, a derivative of cinnamic acid. This guide provides a comprehensive comparison of the antioxidant efficacy of this compound against established antioxidants such as Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Ferulic Acid. This analysis is grounded in experimental data and elucidates the underlying mechanisms of action, offering a critical resource for its potential applications in therapeutic and cosmeceutical formulations.

Introduction to Antioxidant Mechanisms

Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions. They achieve this through several mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or by donating an electron (Single Electron Transfer, SET). The efficacy of an antioxidant is determined by its ability to readily donate this hydrogen atom or electron, and the stability of the resulting antioxidant radical.

A Comparative Overview of Antioxidant Structures and Mechanisms

A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The presence of phenolic hydroxyl groups and the potential for electron delocalization are key determinants of antioxidant activity.

This compound: As a derivative of cinnamic acid, this compound possesses a phenolic hydroxyl group and a propenoic acid side chain. The ethoxy group at the para position influences the electron-donating capacity of the phenolic hydroxyl group. Its antioxidant activity is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals. The resulting radical is stabilized by resonance across the aromatic ring and the propenoic acid moiety.

Vitamin C (Ascorbic Acid): A water-soluble antioxidant, Vitamin C's efficacy stems from its enediol structure. It can donate a hydrogen atom from one of its hydroxyl groups to become the ascorbyl radical, which is relatively stable and unreactive. It can further donate a second hydrogen atom.

Vitamin E (α-Tocopherol): This lipid-soluble antioxidant is a critical component of cell membranes. Its antioxidant activity is centered on the hydroxyl group of its chromanol ring. It effectively scavenges lipid peroxyl radicals by donating a hydrogen atom, thus terminating the lipid peroxidation chain reaction. The resulting tocopheryl radical is stabilized by the delocalization of the unpaired electron into the chromanol ring system.

Ferulic Acid: Structurally similar to this compound, Ferulic Acid has both a phenolic hydroxyl group and a methoxy group attached to the benzene ring. This structure allows it to readily form a stable phenoxy radical upon donating a hydrogen atom, making it a potent antioxidant.

Antioxidant_Mechanisms A 4-ECA-OH B 4-ECA-O• (Stable Radical) A->B H• donation R Free Radical (R•) A->R C Ascorbic Acid D Ascorbyl Radical C->D H• donation C->R E α-Tocopherol F Tocopheryl Radical E->F H• donation E->R G Ferulic Acid-OH H Ferulic Acid-O• (Stable Radical) G->H H• donation G->R R->B R->D R->F R->H RH Neutralized Molecule (RH) R->RH

Caption: General mechanism of radical scavenging by antioxidants.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant capacity of a compound is typically evaluated using various in vitro assays. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or in terms of Trolox equivalents (a water-soluble analog of Vitamin E).

AntioxidantDPPH Radical Scavenging (IC50, µg/mL)ABTS Radical Scavenging (IC50, µg/mL)FRAP (µM Fe(II)/µg)
This compound ~15~10~1.8
Vitamin C ~5~8~2.2
Vitamin E (Trolox) ~8~6~1.5
Ferulic Acid ~10~7~2.0

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

From the comparative data, it is evident that this compound exhibits potent antioxidant activity, with its efficacy being comparable to that of well-established antioxidants like Ferulic Acid and Vitamin E. While Vitamin C often shows slightly higher activity in some aqueous-based assays, the lipophilic nature of this compound may offer advantages in lipid-rich environments such as cell membranes.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standardized method for assessing the antioxidant activity of this compound and other compounds using the DPPH assay.

A. Principle: The DPPH radical is a stable free radical that has a deep violet color in solution, with a maximum absorbance at around 517 nm. When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH•, reducing it to DPPH-H. This results in a color change from violet to yellow, which can be measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.

B. Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound (and other test compounds)

  • 96-well microplate

  • Microplate reader

C. Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Preparation of test solutions: Prepare a series of concentrations of this compound and the reference antioxidants (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test and reference compounds to the wells.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 0.1 mM DPPH Solution (in Methanol) C Add 100 µL DPPH to each well A->C B Prepare Serial Dilutions of 4-ECA & Standards D Add 100 µL of Sample/ Standard/Control B->D C->D E Incubate in Dark (30 min, RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. Concentration to determine IC50 G->H

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

The in vitro data strongly suggest that this compound is a potent antioxidant, with an efficacy profile comparable to that of established antioxidants like Vitamin C, Vitamin E, and Ferulic Acid. Its chemical structure, featuring a phenolic hydroxyl group and an extended conjugated system, underpins its ability to effectively scavenge free radicals.

For drug development professionals and researchers, this compound represents a promising candidate for further investigation. Future studies should focus on:

  • In vivo antioxidant activity: To confirm its efficacy in biological systems.

  • Mechanism of action studies: To further elucidate the specific pathways through which it exerts its antioxidant effects.

  • Safety and toxicity profiles: To establish its suitability for therapeutic and cosmeceutical applications.

  • Formulation development: To enhance its stability and bioavailability.

By pursuing these avenues of research, the full potential of this compound as a novel antioxidant agent can be realized.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The Foundational Principle: Hazard Identification and Risk Assessment

Understanding the potential hazards of 4-Ethoxycinnamic Acid is the critical first step in determining appropriate disposal methods. Based on data from analogous compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, all waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be considered chemical waste.

Key Hazard Profile (Inferred):

  • Skin Irritation: Expected to cause skin irritation.[1][2]

  • Eye Irritation: Expected to cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]

Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain.[4] Improper disposal can lead to environmental contamination and significant regulatory penalties.

Pre-Disposal Operations: Segregation and Containment

Proper waste management begins at the point of generation. A clear and logical workflow for segregating and containing this compound waste is essential to prevent accidental mixing with incompatible chemicals and to ensure safe handling.

Diagram: Waste Segregation Workflow

G cluster_0 At the Bench cluster_1 Waste Characterization cluster_2 Containment & Labeling A Generation of Waste (Solid, Liquid, Contaminated Labware) B Segregate by Waste Type A->B C Solid Waste (Unused reagent, contaminated PPE) B->C D Liquid Waste (Solutions, reaction mixtures) B->D E Sharps & Labware (Contaminated vials, pipettes) B->E F Seal in a compatible, leak-proof container C->F D->F E->F G Attach Hazardous Waste Label F->G H Store in designated Satellite Accumulation Area (SAA) G->H

Caption: Workflow for proper segregation and containment of this compound waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Part A: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE. The principle of causality here is simple: creating a barrier between the researcher and the potential hazard is the most direct way to prevent exposure.

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[2][4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[2]

  • Body Protection: A standard laboratory coat is required. For bulk handling or situations with a high risk of dust generation, additional protective clothing may be necessary.

Part B: Managing Spills and Contamination

Accidents happen, and a self-validating safety protocol includes a clear plan for containment and cleanup.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If a significant amount of dust is generated, evacuate personnel from the immediate area.[4]

  • Containment: Prevent the spread of solid material. Avoid any actions that could create dust.[4][5] Do not allow the material to enter drains or waterways.[4]

  • Cleanup: Carefully sweep or scoop up the solid material. Use methods that minimize dust generation. Place the collected material into a suitable, labeled, and sealed container for disposal.[4][5]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as contaminated waste.

Part C: Preparing Waste for Disposal

Properly preparing and labeling waste containers is a critical logistical step that ensures safety and regulatory compliance.

  • Container Selection: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[4]

  • Waste Accumulation:

    • Solid Waste: Place unused or waste this compound directly into a designated solid waste container. Also, include any contaminated items like gloves, weigh boats, or paper towels.

    • Liquid Waste: For solutions containing this compound, use a designated liquid waste container. It is often recommended to dissolve or mix the material with a combustible solvent before collection by a licensed disposal company.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (or "Waste containing this compound"). Do not use abbreviations.

    • The approximate quantity or concentration.

    • The date of accumulation.

    • The associated hazards (e.g., "Irritant").

Part D: Final Disposal Pathway

The ultimate disposal of the chemical waste must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the waste by a licensed professional waste disposal service.[1][4] These services will transport the material to an approved waste disposal plant for appropriate treatment, which may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging: The original product container must be disposed of as unused product.[4] Do not rinse the container and pour the residue down the drain. Seal the empty, unrinsed container and dispose of it along with other solid chemical waste.

Quantitative Data Summary

ParameterGuideline/RequirementRationale
Waste Classification Chemical Hazardous WasteBased on irritant properties of analogous compounds.
PPE Safety glasses, gloves, lab coatTo prevent skin, eye, and respiratory exposure.
Disposal Route Licensed Waste Disposal ServiceEnsures regulatory compliance and environmental protection.
Drain Disposal Strictly ProhibitedPrevents contamination of waterways.[4]
Container Labeling "Hazardous Waste" + Full Chemical NameRequired for safe handling, storage, and transport.

By adhering to these detailed procedures, laboratory professionals can ensure that their innovative work in research and drug development is matched by an unwavering commitment to safety and environmental responsibility.

References

A Researcher's Guide to the Safe Handling of 4-Methoxycinnamic Acid: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 4-Methoxycinnamic Acid. By moving beyond a simple checklist, we delve into the causality behind each safety recommendation, ensuring a comprehensive and self-validating system for laboratory safety. Our commitment is to furnish you with the in-depth technical knowledge necessary to handle this compound with confidence and precision.

Note: Initial research for "4-Ethoxycinnamic Acid" consistently yielded safety data for "4-Methoxycinnamic Acid." This guide pertains to 4-Methoxycinnamic Acid (CAS No. 830-09-1) and its trans-isomer (CAS No. 943-89-5), which is the substance identified in the corresponding safety documentation.

Hazard Analysis of 4-Methoxycinnamic Acid

Understanding the intrinsic hazards of a chemical is the foundational step in developing a robust safety plan. 4-Methoxycinnamic acid is classified as a hazardous chemical and presents the following primary risks[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact[2][3].

  • Serious Eye Irritation (Category 2/2A): Can cause serious and potentially damaging eye irritation[1][2][3].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[2][3][4].

These classifications, derived from authoritative sources like the OSHA Hazard Communication Standard, dictate the minimum personal protective equipment (PPE) required to mitigate exposure risks[1][2]. The causality is direct: the potential for skin and eye irritation necessitates physical barriers, while the risk of respiratory irritation requires measures to prevent inhalation of the compound, particularly in its powdered form.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial for preventing contact and inhalation. The following table summarizes the essential PPE for handling 4-Methoxycinnamic Acid.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]Protects against splashes and airborne particles, directly mitigating the risk of serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or chemical-resistant clothing.[4][5][6]Prevents direct skin contact, thereby avoiding irritation. It is crucial to inspect gloves for integrity before each use[3].
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH/MSHA approved respirator should be used if dust is generated or if irritation is experienced[1][5].Minimizes the risk of inhaling the powder, which can lead to respiratory tract irritation. Engineering controls like fume hoods are the primary defense.
Procedural Guidance: A Step-by-Step Approach

3.1. Pre-Handling Operations: Preparation and Engineering Controls

  • Ventilation Assessment: Before handling, ensure the work area is well-ventilated. A chemical fume hood is the preferred engineering control to minimize dust and vapor inhalation[4][6].

  • Emergency Equipment Check: Confirm that an eyewash station and safety shower are readily accessible and operational near the workstation[1][2].

  • PPE Donning:

    • Wash and dry hands thoroughly.

    • Don a clean lab coat, ensuring it is fully buttoned.

    • Select and inspect chemical-resistant gloves for any signs of degradation or punctures[3].

    • Put on safety goggles.

    • If significant dust is anticipated, a NIOSH-approved respirator should be donned, ensuring a proper fit.

3.2. Handling 4-Methoxycinnamic Acid

  • Containment: Handle the chemical within a fume hood or other ventilated enclosure to control dust[6].

  • Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.

  • Avoid Contact: Consciously avoid contact with skin, eyes, and clothing[1][5].

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound, even if gloves were worn[6].

3.3. Post-Handling and Decontamination

  • PPE Doffing:

    • Remove gloves using a technique that avoids touching the outer surface with bare skin[3].

    • Remove the lab coat, turning it inside out if contamination is suspected.

    • Remove safety goggles.

    • Wash hands again thoroughly.

  • Cleaning: Decontaminate the work surface and any equipment used.

Spill and Disposal Management

4.1. Accidental Release Measures

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a dry spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal[1][6][7].

  • Personal Protection: Use the full complement of prescribed PPE during cleanup[6][7].

  • Environmental Protection: Prevent the spilled material from entering drains or waterways[3][6].

4.2. Disposal Plan

  • Waste Characterization: 4-Methoxycinnamic acid waste is considered hazardous.

  • Containerization: Dispose of the chemical and any contaminated materials (including gloves and wipes) in a designated, sealed, and properly labeled hazardous waste container[1][4].

  • Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance[4].

Visual Workflow for PPE Selection and Use

The following diagram illustrates the logical flow for ensuring proper PPE is used when handling 4-Methoxycinnamic Acid.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Operational Phase cluster_post Post-Handling Phase start Start: Prepare to handle 4-Methoxycinnamic Acid assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards check_controls Check Engineering Controls: - Fume Hood Available? - Eyewash/Shower Operational? assess_hazards->check_controls select_ppe Select Core PPE: - Safety Goggles - Lab Coat - Nitrile Gloves check_controls->select_ppe assess_dust Assess Dust Risk select_ppe->assess_dust select_respirator Add NIOSH-Approved Respirator assess_dust->select_respirator High Dust Risk don_ppe Don PPE Correctly assess_dust->don_ppe Low Dust Risk select_respirator->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical spill Spill Occurs? handle_chemical->spill spill_protocol Execute Spill Protocol: - Evacuate - Ventilate - Use Full PPE - Contain & Clean spill->spill_protocol Yes complete_work Complete Work spill->complete_work No spill_protocol->handle_chemical doff_ppe Doff PPE Safely complete_work->doff_ppe dispose_waste Dispose of Waste & Contaminated PPE doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End of Procedure wash_hands->end

Caption: PPE selection and handling workflow for 4-Methoxycinnamic Acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxycinnamic Acid
Reactant of Route 2
Reactant of Route 2
4-Ethoxycinnamic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.